2-hydroxy-N,N-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(12)7-5-3-4-6-8(7)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAYZMJYXBTDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170380 | |
| Record name | Salicylamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-08-1 | |
| Record name | 2-Hydroxy-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1778-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Salicylamide, N,N-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicyldimethylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Salicylamide, N,N-dimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Hydroxy-N,N-dimethylbenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67JMY7PNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-hydroxy-N,N-dimethylbenzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-hydroxy-N,N-dimethylbenzamide, a versatile chemical intermediate. The document is intended for an audience of researchers, scientists, and professionals in drug development. It will delve into the primary synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence reaction outcomes. The synthesis of salicylamide derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and analgesic properties.[1][2] This guide emphasizes the practical aspects of synthesis, purification, and characterization, underpinned by a strong theoretical framework to empower the reader with a deep understanding of the chemical transformations involved.
Introduction
This compound, also known as N,N-dimethylsalicylamide, is a member of the salicylamide class of compounds. These molecules are characterized by a benzamide scaffold with a hydroxyl group positioned ortho to the amide functionality. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amide carbonyl), along with the N,N-dimethyl substitution, imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The structural features of salicylamides allow for a variety of chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents.[3]
This guide will explore the most prevalent and efficient methods for the synthesis of this compound, focusing on two primary strategies: the direct amidation of salicylic acid derivatives and the use of coupling agents to facilitate amide bond formation. Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and considerations for optimization and scale-up.
Synthetic Strategies and Mechanisms
The synthesis of this compound can be approached through several pathways. The most common and practical routes involve the formation of an amide bond between a salicylic acid precursor and dimethylamine. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability.
Method 1: Amidation of Methyl Salicylate with Dimethylamine
This is a classical and straightforward approach that utilizes the readily available starting material, methyl salicylate. The reaction proceeds via a nucleophilic acyl substitution where dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The methoxy group of the methyl salicylate serves as the leaving group.
Mechanism:
The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base or by heating under pressure. The lone pair of electrons on the nitrogen atom of dimethylamine initiates the attack on the carbonyl carbon of methyl salicylate, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the methoxide anion and the formation of the desired amide.
Sources
An In-depth Technical Guide to 2-hydroxy-N,N-dimethylbenzamide (CAS: 1778-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-N,N-dimethylbenzamide, also known as N,N-Dimethylsalicylamide, is an organic compound with the chemical formula C₉H₁₁NO₂.[1][2] It belongs to the class of salicylamides, which are characterized by a hydroxyl group ortho to a carbonyl group on a benzene ring. This structural motif is found in a variety of biologically active molecules and serves as a versatile scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a synthetic intermediate and its biological activities.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 165.19 g/mol .[1][2] The presence of both a hydroxyl group and a tertiary amide imparts a degree of polarity to the molecule, allowing for hydrogen bonding interactions.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1778-08-1 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | N,N-Dimethylsalicylamide, Salicyldimethylamide | [2] |
| Appearance | Solid | [4] |
| InChI Key | UBAYZMJYXBTDBB-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through the amidation of salicylic acid or its derivatives with dimethylamine. A common and efficient laboratory-scale synthesis involves the reaction of a salicylic acid ester with dimethylamine.
General Synthetic Workflow
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Amidation of Methyl Salicylate
This protocol is based on established methods for the synthesis of N,N-dialkylsalicylamides from methyl salicylate.[6]
Materials:
-
Methyl salicylate
-
Dimethylamine (40% solution in a suitable solvent, e.g., diethyl ether)
-
Sodium hydroxide (1% solution in methanol)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl salicylate in diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 40% solution of dimethylamine in diethyl ether to the reaction mixture while maintaining the temperature at 0 °C.
-
Add a 1% solution of sodium hydroxide in methanol dropwise to the mixture.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The structure and purity of this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two N-methyl groups.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Chemical shifts for this compound have been computationally predicted and are available in spectral databases.[7][8]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, confirming its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H) functional groups. The C=O stretching vibration of the amide is expected to appear at a different wavenumber compared to the ester starting material.[6]
Biological Activity and Mechanism of Action
Inhibition of Hepatic Microsomal Enzymes
This compound has been identified as an inhibitor of rat liver microsomes.[1] The metabolism of N,N-dimethylbenzamides by phenobarbital-induced rat liver microsomes involves N-demethylation, leading to the formation of N-methylbenzamides and formaldehyde.[9]
The proposed mechanism for this metabolic process involves the direct abstraction of a hydrogen atom from one of the N-methyl groups by cytochrome P-450 enzymes.[9] This generates a carbon-centered radical, which then reacts to form an N-hydroxymethyl-N-methylbenzamide intermediate. This intermediate is unstable and subsequently decomposes to yield formaldehyde and the corresponding N-methylbenzamide.[9]
Potential as a Pharmacological Scaffold
The salicylamide core is a privileged scaffold in drug discovery. Derivatives of salicylamide have demonstrated a wide range of biological activities, including:
-
Anti-inflammatory and Analgesic Properties: Salicylic acid and its derivatives are well-known for their anti-inflammatory effects.[10]
-
Cholinesterase Inhibition: Certain 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[11]
-
Anti-estrogenic Activity: Some salicylamide derivatives have exhibited anti-uterotrophic activity, suggesting potential applications as anti-estrogen agents.[12]
While the specific pharmacological profile of this compound is not extensively documented, its structural similarity to other biologically active salicylamides suggests it could serve as a valuable starting point for the development of novel therapeutic agents.
Applications in Research and Development
The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a stable amide, allows for a variety of chemical transformations.
Workflow: Utilization as a Synthetic Intermediate
Caption: Workflow for utilizing this compound in drug discovery.
Safety and Handling
Based on GHS classifications, this compound is considered harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with established utility as a synthetic intermediate and potential for further exploration in medicinal chemistry. Its straightforward synthesis and the biological relevance of the salicylamide scaffold make it an attractive starting point for the design and development of novel bioactive compounds. Further research into its specific pharmacological properties is warranted to fully elucidate its therapeutic potential.
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An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylsalicylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethylsalicylamide, a valuable compound in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Significance of N,N-Dimethylsalicylamide
N,N-Dimethylsalicylamide belongs to the salicylamide class of compounds, which are structurally related to salicylic acid. The introduction of the N,N-dimethylamide functional group in place of the carboxylic acid hydroxyl group significantly alters the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These modifications can have profound effects on its biological activity, making it a target of interest for the development of novel therapeutic agents, including analgesics, anti-inflammatory drugs, and other pharmacologically active molecules. The precise synthesis and rigorous characterization of this compound are paramount to ensuring its purity and, consequently, the reliability of any subsequent biological evaluations.
Synthesis of N,N-Dimethylsalicylamide: A Two-Step Approach
The most common and reliable laboratory-scale synthesis of N,N-Dimethylsalicylamide is a two-step process commencing from salicylic acid. This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dimethylamine.
Step 1: Synthesis of Salicyloyl Chloride
The conversion of salicylic acid to salicyloyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.
Causality Behind Experimental Choices:
-
Reagent: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature, which helps to drive the reaction to completion according to Le Châtelier's principle[1].
-
Solvent: Anhydrous conditions are crucial as salicyloyl chloride is moisture-sensitive and will readily hydrolyze back to salicylic acid. Dichloromethane (DCM) or toluene are suitable anhydrous solvents.
-
Temperature Control: The reaction is typically performed at room temperature or with gentle heating (40-45°C) to control the rate of gas evolution and prevent potential side reactions or degradation of the product at elevated temperatures[2].
Experimental Protocol: Synthesis of Salicyloyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend salicylic acid (1.0 eq) in anhydrous dichloromethane (DCM). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 40°C). The reaction is monitored by the cessation of gas evolution (HCl and SO₂), which can be observed by bubbling the effluent gas through water. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude salicyloyl chloride, a yellowish oil, is typically used in the next step without further purification.
Diagram: Synthesis of Salicyloyl Chloride
Caption: Reaction scheme for the synthesis of salicyloyl chloride from salicylic acid.
Step 2: Synthesis of N,N-Dimethylsalicylamide
The crude salicyloyl chloride is then reacted with dimethylamine to form the desired amide.
Causality Behind Experimental Choices:
-
Nucleophile: Dimethylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the salicyloyl chloride. A solution of dimethylamine in a suitable solvent (e.g., THF, water) or gaseous dimethylamine can be used.
-
Base: An excess of dimethylamine or the addition of a non-nucleophilic base like triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent for this reaction, as it is inert and readily dissolves the reactants.
-
Temperature Control: The reaction is highly exothermic and is typically carried out at 0°C to control the reaction rate and minimize side reactions.
Experimental Protocol: Synthesis of N,N-Dimethylsalicylamide
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the crude salicyloyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of dimethylamine (2.0-2.5 eq, e.g., 40% in water or 2M in THF) dropwise. If using anhydrous dimethylamine gas, it can be bubbled through the solution. Alternatively, dissolve anhydrous dimethylamine (1.2 eq) and triethylamine (1.5 eq) in DCM and add this solution dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[3].
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude N,N-Dimethylsalicylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel[3].
Diagram: Synthesis of N,N-Dimethylsalicylamide
Caption: Reaction scheme for the amidation of salicyloyl chloride with dimethylamine.
Characterization of N,N-Dimethylsalicylamide
Thorough characterization is essential to confirm the identity and purity of the synthesized N,N-Dimethylsalicylamide. A combination of spectroscopic and physical methods is employed.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Melting Point | Expected to be a solid at room temperature. The analogous N,N-Diethylsalicylamide has a melting point of 93-97 °C, suggesting the dimethyl derivative will also have a defined melting point[4][5]. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |
Spectroscopic Analysis
¹H NMR spectroscopy is a powerful tool for confirming the structure of N,N-Dimethylsalicylamide. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are predicted based on the analysis of analogous compounds such as N,N-diethylsalicylamide and N,N-dimethylbenzamide[6][7].
| Proton(s) | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| Ar-H (4 protons) | Multiplet | 6.8 - 7.5 | Aromatic protons will appear in this region, with their exact shifts and coupling patterns depending on their position relative to the hydroxyl and amide groups. |
| -N(CH₃ )₂ (6 protons) | Two singlets (broad) | 2.8 - 3.2 | Due to restricted rotation around the C-N amide bond, the two methyl groups are diastereotopic and will likely appear as two separate, potentially broad, singlets. |
| Ar-OH (1 proton) | Singlet (broad) | 9.0 - 11.0 | The phenolic hydroxyl proton is typically deshielded and may appear as a broad singlet due to hydrogen bonding and exchange. |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts are based on data from similar structures[8].
| Carbon(s) | Approximate Chemical Shift (δ, ppm) | Rationale |
| C =O (amide) | 168 - 172 | The carbonyl carbon of the amide group is characteristically found in this downfield region. |
| Ar-C -OH | 155 - 160 | The aromatic carbon attached to the hydroxyl group is deshielded. |
| Ar-C (unsubstituted) | 115 - 135 | The remaining aromatic carbons will resonate in this range. |
| Ar-C -C=O | 120 - 125 | The aromatic carbon attached to the amide group. |
| -N(CH₃ )₂ | 35 - 40 | The carbons of the two methyl groups attached to the nitrogen atom. |
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| O-H stretch (phenol) | 3200 - 3600 (broad) | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |
| C=O stretch (amide) | 1630 - 1680 (strong) | A strong absorption in this region is characteristic of a tertiary amide carbonyl group. |
| C-N stretch (amide) | 1250 - 1350 | This absorption confirms the presence of the carbon-nitrogen bond of the amide. |
| Ar C-H stretch | ~3000 - 3100 | Aromatic C-H stretching vibrations. |
| Ar C=C stretch | 1450 - 1600 | Aromatic ring skeletal vibrations. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of N,N-Dimethylsalicylamide.
-
Key Fragmentation Patterns: Common fragmentation pathways for amides include alpha-cleavage to the carbonyl group and cleavage of the amide bond. Expected fragments for N,N-Dimethylsalicylamide would include:
-
A peak at m/z = 121, corresponding to the loss of the dimethylamino group (•N(CH₃)₂).
-
A peak corresponding to the salicoyl cation.
-
Further fragmentation of the aromatic ring.
-
Diagram: Characterization Workflow
Caption: Workflow for the comprehensive characterization of N,N-Dimethylsalicylamide.
Alternative Synthesis Strategies
While the acyl chloride method is robust, alternative strategies can be employed, particularly when milder reaction conditions are required.
-
Peptide Coupling Reagents: Direct amidation of salicylic acid with dimethylamine can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). These methods proceed at room temperature and avoid the use of harsh reagents like thionyl chloride[9].
-
Carbamoyl Chloride Method: Salicylic acid can be reacted with a disubstituted carbamoyl chloride, such as N,N-dimethylcarbamoyl chloride, in the presence of an organic tertiary base to form the N,N-dimethylsalicylamide in a one-pot process[10].
Conclusion
This technical guide has detailed a reliable and well-established method for the synthesis of N,N-Dimethylsalicylamide, along with a comprehensive strategy for its characterization. The provided protocols and the rationale behind the experimental choices are intended to empower researchers to confidently synthesize and validate this important compound. The meticulous application of these methods will ensure the production of high-purity N,N-Dimethylsalicylamide, a critical prerequisite for its successful application in drug discovery and development programs.
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An In-Depth Technical Guide to the Molecular Structure of 2-hydroxy-N,N-dimethylbenzamide
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-hydroxy-N,N-dimethylbenzamide (also known as N,N-dimethylsalicylamide). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features and physicochemical properties of this compound, supported by detailed experimental protocols and spectroscopic analysis.
Introduction: Unveiling a Versatile Scaffold
This compound, with the chemical formula C₉H₁₁NO₂, is a derivative of salicylic acid, a well-known pharmacophore.[1] Its structure, featuring a hydroxyl group ortho to a dimethylated amide moiety on a benzene ring, imparts a unique combination of hydrophobicity and hydrogen-bonding capability.[2] This structural arrangement is a key determinant of its chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility in polar solvents and its potential for crucial interactions in biological systems.[3] While extensive research on this specific molecule is still emerging, the broader class of salicylamides has demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] Furthermore, derivatives of salicylamide have shown promise as potent inhibitors of Hepatitis B virus (HBV) and as antifungal agents.[1]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | N,N-Dimethylsalicylamide, Salicyldimethylamide | [1] |
| CAS Number | 1778-08-1 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Solid | [6] |
| SMILES | CN(C)C(=O)C1=CC=CC=C1O | [1] |
| InChI Key | UBAYZMJYXBTDBB-UHFFFAOYSA-N | [1] |
digraph "2_hydroxy_NN_dimethylbenzamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; N8 [label="N", pos="3.5,0.5!"]; O9 [label="O", pos="2.6,-0.9!"]; C10 [label="C", pos="4.5,0!"]; C11 [label="C", pos="3.4,1.5!"]; O12 [label="O", pos="-1.5,0.8!"]; H13 [label="H", pos="-2.2,0.5!"];
// Benzene ring bonds C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0];
// Substituent bonds C1 -- C7 [len=1.0]; C2 -- O12 [len=1.0]; O12 -- H13 [len=0.8]; C7 -- N8 [len=1.0]; C7 -- O9 [len=1.0]; N8 -- C10 [len=1.0]; N8 -- C11 [len=1.0];
// Aromatic ring double bonds C1 -- C2 [style=double, len=1.0]; C3 -- C4 [style=double, len=1.0]; C5 -- C6 [style=double, len=1.0]; C7 -- O9 [style=double, len=1.0]; }
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through the nucleophilic acyl substitution of a salicylic acid derivative, such as methyl salicylate, with dimethylamine. This method is analogous to the synthesis of N,N-diethyl-2-hydroxybenzamide.[3]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Methyl salicylate
-
Dimethylamine solution (e.g., 40% in water or an organic solvent)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl salicylate in a suitable solvent such as diethyl ether.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Addition of Base and Amine: Slowly add a solution of sodium hydroxide in methanol, followed by the dropwise addition of the dimethylamine solution. The causality behind the use of a base like NaOH is to deprotonate the phenolic hydroxyl group of methyl salicylate, increasing its nucleophilicity and facilitating the reaction.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.[3]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. The use of a mild acid like ammonium chloride neutralizes the excess base and protonates the phenoxide to regenerate the hydroxyl group.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., methylene chloride-ether) to obtain pure this compound.
Spectroscopic Characterization and Structural Elucidation
The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. Due to the electron-donating nature of the hydroxyl and amide groups, the aromatic protons will appear in the range of δ 6.5-8.0 ppm. The two N-methyl groups may exhibit restricted rotation around the C-N amide bond, potentially leading to two separate singlets, a phenomenon observed in similar N,N-dialkylbenzamides. The phenolic hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 168-172 ppm. The aromatic carbons will resonate between δ 115-160 ppm, with the carbon attached to the hydroxyl group appearing at the most downfield position in this range. The N-methyl carbons will be observed in the upfield region of the spectrum.
Predicted NMR Data Summary
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 8.0 (m) | 115 - 160 |
| N-CH₃ | ~3.0 (s, 6H) | ~35-40 |
| OH | >10 (br s, 1H) | - |
| C=O | - | 168 - 172 |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (N-CH₃) |
| 1630-1600 | C=O stretch | Amide |
| 1600-1450 | C=C stretch | Aromatic ring |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The position of the amide C=O stretch at a relatively low wavenumber is characteristic of a tertiary amide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pathway
Caption: Proposed mass spectrometry fragmentation pathway.
The molecular ion peak (M⁺) is expected at m/z 165. A prominent fragmentation pathway would involve the loss of the dimethylamino group (-N(CH₃)₂) to give a fragment at m/z 121, corresponding to the salicyl cation. Subsequent loss of a carbonyl group (-CO) would result in a fragment at m/z 93.
Biological Activity and Potential Applications
While research specifically on this compound is ongoing, the salicylamide scaffold is known for a range of biological activities.
Enzyme Inhibition
A notable reported activity of this compound is its potent inhibition of rat liver microsomes.[2] Microsomal enzymes, particularly the cytochrome P450 family, are crucial for the metabolism of a vast array of xenobiotics, including drugs.[7] Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to increased drug efficacy or toxicity.[8] This property suggests that this compound could be a useful tool in pharmacological research to study drug metabolism.
Antimicrobial and Antifungal Potential
Derivatives of salicylamides have demonstrated significant antifungal and antibacterial properties.[9][10] The mechanism of action is often multifaceted, involving disruption of the microbial cell membrane and inhibition of key cellular processes. Given these precedents, this compound warrants investigation as a potential antimicrobial or antifungal agent.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium for the target microorganism.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature and time for the growth of the microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a molecule with a rich chemical scaffold that holds significant potential for applications in medicinal chemistry and pharmacology. Its synthesis is straightforward, and its structure can be thoroughly elucidated using standard spectroscopic techniques. The reported inhibition of microsomal enzymes, coupled with the known antimicrobial activities of related compounds, makes it a compelling candidate for further investigation. This guide provides a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this versatile compound.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Taylor & Francis. (n.d.). Salicylamide – Knowledge and References.
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- PubMed. (2008, August 15). Studies on the antifungal properties of N-thiolated beta-lactams.
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- GPnotebook. (2018, January 1). Hepatic microsomal enzyme inhibiting substances.
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- Berenbaum, M. C., Cope, W. A., & Double, J. A. (1973). The effect of microsomal enzyme inhibition on the immunosuppressive and toxic effects of cyclophosphamide. Clinical and experimental immunology, 14(2), 257–270.
- PubMed. (1995). Inhibition of liver microsomal cytochrome P450 activity and metabolism of the tobacco-specific nitrosamine NNK by capsaicin and ellagic acid.
- Antifungal Activity of N-Arylbenzoquinaldinium Derivatives against a Clinical Strain of M. canis. (2016). Journal of clinical and diagnostic research : JCDR, 10(1), WC01–WC3.
- PubMed. (2003). Development of Metabolically Stable Inhibitors of Mammalian Microsomal Epoxide Hydrolase.
- PubMed. (2011, March 15). A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile.
- RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
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A Technical Guide to the Solubility of 2-hydroxy-N,N-dimethylbenzamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide provides an in-depth exploration of the solubility characteristics of 2-hydroxy-N,N-dimethylbenzamide, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility. We present a predicted qualitative solubility profile based on an analysis of its molecular structure and by drawing parallels with structurally related benzamides. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, enabling researchers and drug development professionals to generate reliable data in their own laboratories. We delve into the theoretical underpinnings of solubility, the rationale behind solvent selection, and the analytical methodologies for accurate quantification.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the realm of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property. It dictates the ease of formulation, the route of administration, and ultimately, the therapeutic efficacy of a drug product. Poor solubility can lead to low bioavailability, hindering a promising API from reaching its full therapeutic potential. A thorough understanding of a compound's solubility in a diverse range of organic solvents is paramount for various stages of pharmaceutical development, including:
-
Purification and Recrystallization: Selecting an appropriate solvent system is crucial for efficiently removing impurities and obtaining a crystalline form with the desired purity and morphology.
-
Formulation Development: The ability to dissolve an API in a suitable solvent is fundamental to creating liquid dosage forms, such as injectables and oral solutions. For solid dosage forms, solubility influences dissolution rates, a key factor in drug absorption.
-
Process Chemistry: Understanding solubility is essential for designing and optimizing synthetic routes, enabling efficient reactions, and facilitating product isolation.
This guide focuses on this compound, a substituted benzamide with potential applications as a building block in medicinal chemistry. We will explore its anticipated solubility behavior and provide the necessary tools for its empirical determination.
Physicochemical Properties of this compound
A molecule's structure is the primary determinant of its solubility. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Structure |
The structure reveals several key features that influence its solubility:
-
Aromatic Benzene Ring: This nonpolar moiety contributes to the molecule's hydrophobicity.
-
Amide Group (-C(=O)N(CH₃)₂): The tertiary amide is a polar functional group capable of acting as a hydrogen bond acceptor.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. The presence of this group is expected to increase solubility in polar solvents.[2]
The interplay of these functional groups suggests a nuanced solubility profile, with an affinity for both polar and moderately nonpolar organic solvents.
Theoretical Framework: Predicting Solubility
The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more quantitative and predictive approach involves the use of solubility parameters, such as the Hansen Solubility Parameters (HSP). The HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. While the experimental determination of HSP for this compound is beyond the scope of this guide, this theoretical framework underpins the rationale for solvent selection in our predicted solubility profile.
Predicted Qualitative Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the polar amide and hydroxyl groups of the molecule. |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in slightly lower solubility. | |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these alcohols can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the solute's hydroxyl and amide groups. |
| Isopropanol, 1-Butanol | Moderate | The increased hydrocarbon chain length in these alcohols reduces their overall polarity, likely leading to a decrease in solubility compared to methanol and ethanol. | |
| Ketones | Acetone | High | Acetone's carbonyl group is a good hydrogen bond acceptor, and its overall polarity is suitable for solvating this compound. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate has both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, allowing for moderate solvation. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a weaker polar aprotic solvent and a less effective hydrogen bond acceptor, suggesting moderate to low solubility. |
| Aromatic Hydrocarbons | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of this compound. |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to Low | DCM has moderate polarity but is not a hydrogen bond acceptor or donor, which will limit its ability to dissolve the solute. |
| Nonpolar | Hexane, Heptane | Very Low | The significant polarity of this compound makes it virtually insoluble in nonpolar aliphatic hydrocarbons. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive quantitative solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method. This method is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed glass flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for the experimental determination of thermodynamic solubility using the shake-flask method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A robust and validated analytical method is crucial for the accurate determination of solubility. HPLC is a widely used technique for this purpose due to its high sensitivity, specificity, and resolving power.
General HPLC Method Development Considerations
-
Column: A reversed-phase C18 column is often a good starting point for the analysis of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution conditions should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
-
Detection: UV-Vis detection is suitable for this compound due to the presence of the chromophoric aromatic ring. The detection wavelength should be set at the absorbance maximum of the compound.
-
Calibration: A multi-point calibration curve should be prepared using standards of known concentrations to ensure linearity and accuracy of the quantification.
Diagram of the Analytical Workflow
Caption: General workflow for the quantification of solubility samples using HPLC.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for understanding and determining its solubility in organic solvents. By leveraging the principles of molecular structure and intermolecular forces, a reliable qualitative solubility profile can be predicted. More importantly, the detailed experimental protocol for the shake-flask method, coupled with guidance on HPLC analysis, empowers researchers and drug development professionals to generate the precise, quantitative data necessary to advance their research and development activities. The methodologies outlined herein are fundamental to the characterization of any new chemical entity and are essential for making informed decisions throughout the pharmaceutical development pipeline.
References
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- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Imperial College London.
- Solubility of Things. (n.d.). N,N-Dimethylbenzamide.
- ResearchGate. (n.d.). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
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2-hydroxy-N,N-dimethylbenzamide NMR spectral data
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-hydroxy-N,N-dimethylbenzamide
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This compound, a substituted aromatic amide, serves as a valuable model for understanding the nuanced interplay of electronic and steric effects on molecular conformation and spectroscopic properties. This guide provides a comprehensive exploration of its structural elucidation using a suite of modern Nuclear Magnetic Resonance (NMR) techniques.
As researchers and drug development professionals, our goal extends beyond mere data acquisition; we seek a profound understanding of molecular architecture. This document is structured to provide not just spectral data, but the underlying scientific rationale for the multi-dimensional NMR strategy employed. We will dissect the information provided by one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, demonstrating how they synergistically lead to the unequivocal assignment of the this compound structure.
Part 1: The Strategic Imperative of Multi-Dimensional NMR
While a simple ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, complex spin systems and overlapping signals, particularly in the aromatic region, often preclude a definitive structural assignment. For ortho-substituted benzamides, the potential for restricted rotation around the amide C-N bond can lead to peak broadening or the appearance of rotamers, further complicating 1D spectra. A multi-dimensional approach is therefore not a luxury, but a necessity for robust structural validation.
-
¹H NMR : Provides initial information on the number and environment of protons.
-
¹³C NMR : Reveals the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ groups, providing crucial information on carbon multiplicity.[1]
-
COSY (Correlation Spectroscopy) : Maps ¹H-¹H coupling networks, establishing proton connectivity through bonds (typically 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton directly to its attached carbon atom (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals longer-range (typically 2-3 bond) correlations between protons and carbons, acting as the final piece of the puzzle to connect molecular fragments.
This suite of experiments creates a self-validating system where assignments are cross-verified, ensuring the highest degree of confidence in the final structure.
Part 2: Spectral Data Acquisition and Interpretation
The following data represents a typical analysis of this compound. The causality behind the observed chemical shifts and correlations will be explained in detail.
¹H NMR (500 MHz, CDCl₃) Analysis
The proton NMR spectrum provides the initial overview of the molecule's hydrogen environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 11.50 | br s | 1H | - | Ar-OH |
| 7.35 | ddd | 1H | 8.0, 7.5, 1.7 | H-4 |
| 7.28 | dd | 1H | 7.7, 1.7 | H-6 |
| 6.95 | dd | 1H | 8.3, 1.2 | H-3 |
| 6.85 | td | 1H | 7.5, 1.2 | H-5 |
| 3.12 | s | 3H | - | N-CH₃ |
| 2.85 | s | 3H | - | N-CH₃' |
Expertise & Experience:
-
The broad singlet at a significantly downfield shift (δ 11.50) is characteristic of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This is a key feature of this specific ortho-hydroxy amide structure.
-
The aromatic region (δ 6.8-7.4) displays four distinct signals, each integrating to one proton, confirming a di-substituted benzene ring. The complex splitting patterns (ddd, dd, td) are indicative of ortho, meta, and para couplings between adjacent protons.
-
The presence of two distinct singlets for the N-methyl groups (δ 3.12 and 2.85) is a critical observation. This is due to the high barrier to rotation around the C-N amide bond, making the two methyl groups magnetically non-equivalent on the NMR timescale. One methyl group is cis to the carbonyl oxygen, while the other is trans.
¹³C NMR (125 MHz, CDCl₃) and DEPT Analysis
The ¹³C and DEPT spectra provide the carbon backbone information.
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| 169.4 | Negative (Quaternary) | C=O (C-7) |
| 157.6 | Negative (Quaternary) | C-2 (C-OH) |
| 131.5 | Positive (CH) | C-4 |
| 128.8 | Positive (CH) | C-6 |
| 122.1 | Negative (Quaternary) | C-1 |
| 118.5 | Positive (CH) | C-5 |
| 117.9 | Positive (CH) | C-3 |
| 38.5 | Positive (CH₃) | N-CH₃ |
| 34.8 | Positive (CH₃) | N-CH₃' |
Expertise & Experience:
-
The DEPT-135 experiment is invaluable here. It clearly distinguishes the four methine (CH) carbons in the aromatic ring, which show positive signals, from the three quaternary carbons (C=O, C-OH, C-1), which are absent in DEPT-135 but present in the standard ¹³C spectrum.[1]
-
The carbonyl carbon (C-7) is observed at a characteristic downfield shift of δ 169.4.
-
The carbon bearing the hydroxyl group (C-2) is also significantly deshielded (δ 157.6) due to the electronegativity of the oxygen atom.
-
The two distinct N-methyl carbons (δ 38.5 and 34.8) corroborate the restricted rotation observed in the ¹H NMR spectrum.
Part 3: Assembling the Structure with 2D NMR
COSY Analysis
The COSY spectrum reveals the ¹H-¹H coupling network, confirming the connectivity of the aromatic protons.
-
H-3 (δ 6.95) shows a strong correlation to H-4 (δ 7.35) .
-
H-4 (δ 7.35) correlates with both H-3 (δ 6.95) and H-5 (δ 6.85) .
-
H-5 (δ 6.85) correlates with both H-4 (δ 7.35) and H-6 (δ 7.28) .
-
H-6 (δ 7.28) shows a correlation to H-5 (δ 6.85) .
This establishes an unbroken chain of four adjacent protons (H-3 through H-6) on the aromatic ring, which is only possible with a 1,2-disubstituted pattern.
HSQC Analysis
The HSQC spectrum provides direct one-bond correlations, allowing for the definitive assignment of protonated carbons.
-
H-3 (δ 6.95) ↔ C-3 (δ 117.9)
-
H-4 (δ 7.35) ↔ C-4 (δ 131.5)
-
H-5 (δ 6.85) ↔ C-5 (δ 118.5)
-
H-6 (δ 7.28) ↔ C-6 (δ 128.8)
-
N-CH₃ (δ 3.12) ↔ N-CH₃ (δ 38.5)
-
N-CH₃' (δ 2.85) ↔ N-CH₃' (δ 34.8)
HMBC Analysis: The Final Confirmation
The HMBC spectrum is the key to connecting the molecular fragments. It reveals correlations over two to three bonds, allowing us to place the substituents on the aromatic ring.
Key HMBC Correlations:
| Proton (δ ppm) | Correlates to Carbon (δ ppm) | Inference |
| H-6 (δ 7.28) | C-2 (δ 157.6), C-7 (δ 169.4) | H-6 is adjacent to both the amide-bearing carbon (C-1) and the hydroxyl-bearing carbon (C-2). |
| H-3 (δ 6.95) | C-1 (δ 122.1), C-5 (δ 118.5) | H-3 is adjacent to C-1 and two bonds from C-5. |
| Ar-OH (δ 11.50) | C-1 (δ 122.1), C-2 (δ 157.6), C-3 (δ 117.9) | The hydroxyl group is on C-2, which is adjacent to C-1 and C-3. |
| N-CH₃ / N-CH₃' (δ 3.12/2.85) | C-7 (δ 169.4) | Both methyl groups are attached to the amide nitrogen, which is bonded to the carbonyl carbon. |
The HMBC data unequivocally confirms the 1,2- (or ortho) substitution pattern. The correlations from H-6 to both the carbonyl carbon (C-7, via C-1) and the hydroxyl-bearing carbon (C-2) are particularly diagnostic.
Caption: Standard workflow for comprehensive NMR analysis.
-
Step-by-Step Acquisition:
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical peak shapes.
-
¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Use the resulting high-S/N spectrum to calibrate the 90° pulse width.
-
¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135: Run a standard DEPT-135 experiment to determine carbon multiplicities.
-
gCOSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
gHSQC: Acquire a gradient-selected HSQC spectrum, optimizing the spectral width in the ¹³C dimension to cover the expected chemical shift range.
-
gHMBC: Acquire a gradient-selected HMBC spectrum. This is typically the longest experiment. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz, which is typical for 2- and 3-bond couplings in aromatic systems.
-
Conclusion
The systematic application of a multi-dimensional NMR workflow provides an unassailable structural proof for this compound. Each experiment offers a unique piece of the structural puzzle, and their combined interpretation creates a self-consistent and robust assignment. Key diagnostic features, such as the intramolecularly hydrogen-bonded hydroxyl proton and the magnetic non-equivalence of the N-methyl groups due to restricted amide bond rotation, are not only identified but are rationalized through this comprehensive analysis. This guide serves as a blueprint for researchers, demonstrating how to leverage the full power of modern NMR spectroscopy to move from a simple spectrum to a complete and confident structural elucidation.
References
- G. C. Levy, G. L. Nelson, "Carbon-13 Nuclear Magnetic Resonance for Organic Chemists", Wiley-Interscience, 1972. [URL: Not directly available as a free source]
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides, Indian Academy of Sciences, [URL: https://www.ias.ac.in/article/fulltext/jcsc/126/05/1247-1253]
- N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects, Sabinet African Journals, [URL: https://journals.co.za/doi/abs/10.10520/AJA03794350_2392]
- Small molecule NMR sample preparation, Georgia Institute of Technology, [URL: https://nmr.chemistry.gatech.
- NMR Sample Requirements and Preparation, University of Maryland, Baltimore County, [URL: https://chemistry.umbc.
- This compound - Optional[13C NMR], SpectraBase, [URL: https://spectrabase.com/spectrum/62iR9TegcUn]
- This compound PubChem Entry, National Center for Biotechnology Information, [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74500]
- NMR Sample Preparation: The Complete Guide, Organomation Associates, Inc., [URL: https://www.organomation.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists, MDPI, [URL: https://www.mdpi.com/2218-1989/13/11/1009]
- NMR Sample Preparation, Iowa State University Chemical Instrumentation Facility, [URL: https://www.cif.iastate.
- H. Friebolin, "Basic One- and Two-Dimensional NMR Spectroscopy", VCH Publishers, 1993. [URL: Not directly available as a free source]
- T. D. W. Claridge, "High-Resolution NMR Techniques in Organic Chemistry", Elsevier, 2016. [URL: Not directly available as a free source]
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra, University of Calgary, [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr-2d.html]
- 2D NMR spectroscopy for structural elucidation of complex small molecules, YouTube, [URL: https://www.youtube.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy, Anuchem, [URL: https://www.anachem.org/wp-content/uploads/2019/07/JABTS-S1-001.pdf]
Sources
1H NMR spectrum of 2-hydroxy-N,N-dimethylbenzamide
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-N,N-dimethylbenzamide
Introduction
This compound, a derivative of salicylic acid, represents a core structural motif found in various pharmacologically active compounds. Its chemical structure, featuring a hydroxyl group ortho to an N,N-dimethylcarboxamide group on a benzene ring, gives rise to distinct and informative features in its Proton Nuclear Magnetic Resonance (¹H NMR) spectrum. Understanding this spectrum is paramount for structural verification, purity assessment, and studying molecular dynamics in drug discovery and development.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will move beyond simple peak assignment to explore the underlying physicochemical principles that dictate the observed chemical shifts, multiplicities, and unique spectral characteristics. The discussion will emphasize the profound effects of intramolecular hydrogen bonding and restricted amide bond rotation, which are central to interpreting the spectrum of this molecule with scientific rigor.
Section 1: Core Structural Features and Their NMR Implications
The ¹H NMR spectrum of this compound is a direct reflection of its molecular architecture. Three key features govern the appearance of the spectrum: the substituted aromatic ring, the N,N-dimethylamide moiety, and the critical intramolecular hydrogen bond between the phenolic and carbonyl groups.
-
The Aromatic System : The benzene ring contains four protons, each in a unique chemical environment due to the influence of the two different ortho- and meta-directing substituents. The hydroxyl (-OH) group is a strong electron-donating group, which tends to shield the ortho and para positions, shifting them upfield. Conversely, the amide group (-C(O)N(CH₃)₂) is an electron-withdrawing and anisotropic group that deshields its ortho protons. The interplay of these effects results in a complex but predictable pattern in the aromatic region of the spectrum.
-
Amide Bond Rotation : A fundamental concept in amide chemistry is the partial double-bond character of the C-N bond due to resonance. This restricts free rotation around the C-N axis, particularly at room temperature. In ortho-substituted N,N-dimethylbenzamides, steric hindrance from the ortho-substituent (the -OH group in this case) further increases the energy barrier to rotation. Consequently, the two N-methyl groups become chemically non-equivalent (diastereotopic), as one is cis and the other is trans to the carbonyl oxygen. This non-equivalence typically results in two distinct singlets for the six methyl protons.
-
Intramolecular Hydrogen Bonding : The most dominant feature influencing the spectrum is the strong intramolecular hydrogen bond formed between the phenolic hydroxyl proton and the oxygen atom of the amide carbonyl.[1][2] This interaction locks the proton in a six-membered ring system, leading to significant deshielding. This effect causes the hydroxyl proton to resonate at a very low field (high ppm value) and often results in a broad signal.[3] The strength of this hydrogen bond is a key factor in the molecule's conformation and reactivity.
Section 2: Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following methodology represents a self-validating system for acquiring the ¹H NMR spectrum of this compound.
2.1 Sample Preparation
-
Analyte Weighing : Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. The use of a precise analytical balance is critical for potential future quantification (qNMR).
-
Solvent Selection : Add approximately 0.6 mL of a deuterated solvent. The choice of solvent is crucial:
-
Deuterated Chloroform (CDCl₃) : A standard, non-polar solvent suitable for most organic compounds. It will clearly show the aromatic and methyl protons. The hydroxyl proton signal will be present but may be subject to exchange with trace amounts of water.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) : A polar, hydrogen-bond accepting solvent. It is excellent for observing exchangeable protons (-OH, -NH) as it reduces the rate of exchange, resulting in sharper signals for these protons.[4][5]
-
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]
-
Dissolution : Cap the NMR tube and vortex gently until the sample is fully dissolved, ensuring a homogenous solution.
2.2 Instrument Parameters (400 MHz Spectrometer)
| Parameter | Setting | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative 1D spectra. |
| Acquisition Time | 3-4 seconds | Allows for adequate decay of the FID, ensuring good resolution. |
| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons, critical for accurate integration. |
| Number of Scans | 16-32 | Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration. |
| Spectral Width | 0-16 ppm | Encompasses the full range of expected proton chemical shifts. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Section 3: Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound can be logically deconstructed into three key regions. The following assignments are based on established principles of NMR spectroscopy and data from structurally related salicylamides and N,N-dimethylbenzamides.[3][7]
3.1 Predicted ¹H NMR Data Summary
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Phenolic OH | > 12.0 | Broad Singlet (br s) | 1H | - |
| H-6 (ortho to -OH) | ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H | ³J ≈ 7-8, ⁴J ≈ 1-2 |
| H-4 (para to -OH) | ~7.4 - 7.6 | Triplet of Doublets (td) | 1H | ³J ≈ 7-8, ⁴J ≈ 1-2 |
| H-3 (ortho to -CONMe₂) | ~7.0 - 7.2 | Doublet of Doublets (dd) | 1H | ³J ≈ 7-8, ⁴J ≈ 1 |
| H-5 (meta to both) | ~6.8 - 7.0 | Triplet of Doublets (td) | 1H | ³J ≈ 7-8, ⁴J ≈ 1 |
| N-CH₃ (cis to C=O) | ~3.1 | Singlet (s) | 3H | - |
| N-CH₃ (trans to C=O) | ~2.8 | Singlet (s) | 3H | - |
3.2 Detailed Peak-by-Peak Analysis
-
Phenolic Proton (δ > 12.0 ppm) : This proton is the most deshielded in the molecule. Its extreme downfield shift is a direct consequence of the strong intramolecular hydrogen bond, which reduces the electron density around the proton.[3] Its signal is typically broad due to quadrupole effects from the oxygen atom and potential slow chemical exchange.
-
Aromatic Protons (δ 6.8 - 8.0 ppm) :
-
H-6 : This proton is ortho to the electron-donating -OH group and ortho to the electron-withdrawing amide group. The deshielding effect of the amide's anisotropy and inductive effect dominates, placing it furthest downfield in the aromatic region. It appears as a doublet of doublets due to ortho coupling with H-5 (³J ≈ 7-8 Hz) and meta coupling with H-4 (⁴J ≈ 1-2 Hz).[8]
-
H-4 : This proton is para to the -OH group and meta to the amide. It experiences significant shielding from the -OH group. Its multiplicity is a triplet of doublets (or a complex multiplet) due to two ortho couplings (to H-3 and H-5) and one meta coupling (to H-6).
-
H-3 & H-5 : These protons are ortho and para to the electron-donating hydroxyl group, respectively, and are therefore expected to be the most shielded (furthest upfield) in the aromatic region.[9][10] Their precise assignment can be confirmed with 2D NMR techniques like COSY and NOESY.
-
-
N-Methyl Protons (δ ~2.8 and 3.1 ppm) : The presence of two distinct singlets for the N-methyl groups is a hallmark of restricted rotation around the C-N amide bond. The chemical shift difference arises from the magnetic anisotropy of the nearby carbonyl group and benzene ring. The methyl group cis to the carbonyl oxygen is typically more deshielded than the trans methyl group. At higher temperatures, these two signals may broaden and eventually coalesce into a single broad peak as the rate of rotation increases.
Section 4: Visualizing Molecular Dynamics
To better understand the structural features that define the ¹H NMR spectrum, we can visualize the key relationships within the molecule.
Caption: Key structural features of this compound influencing its ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, providing a unique fingerprint of the molecule. A thorough interpretation requires an appreciation for not only basic principles like chemical shift and coupling but also more nuanced phenomena. The powerful deshielding of the phenolic proton serves as definitive evidence for the strong intramolecular hydrogen bond, while the appearance of two distinct signals for the N-methyl protons confirms the restricted rotation about the C-N amide bond. This guide provides the theoretical foundation and practical methodology for researchers, scientists, and drug development professionals to confidently analyze and interpret the spectral data for this important class of compounds, ensuring structural integrity and advancing chemical research.
References
- Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176.
- SpectraBase. (n.d.). N-(1H-1,2,4-triazol-3-yl)salicylamide.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0015687).
- Berg, U., et al. (1980). Intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry, 33(6), 1285-1290.
- Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B, 1558-1564.
- ResearchGate. (n.d.). The intramolecular hydrogen bond in 2-hydroxy-benzamides.
- PubChem. (n.d.). This compound.
- Organic Chemistry Data. (2020). NMR Spectroscopy.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Hansen, P. E. (2011). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 16(8), 6972-7013.
- Chemistry LibreTexts. (2014). Coupling Constants.
- Abraham, R. J., et al. (2014). 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 435-443.
- New Journal of Chemistry. (2004). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Organic Chemistry Data. (2020). 5-HMR-2 Chemical Shift.
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A Senior Application Scientist's Guide to the ¹³C NMR of N,N-dimethylsalicylamide
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N,N-dimethylsalicylamide. It is designed for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis. The content moves from theoretical prediction to experimental protocol and detailed spectral interpretation, offering field-proven insights into the causality behind experimental choices and data analysis.
Foundational Principles: Structure and Electronic Environment
N,N-dimethylsalicylamide is a derivative of salicylic acid, featuring a hydroxyl (-OH) group and an N,N-dimethylcarboxamide [-CON(CH₃)₂] group attached to a benzene ring. Understanding the electronic influence of these substituents is paramount to predicting and interpreting its ¹³C NMR spectrum.
-
Hydroxyl (-OH) Group: This is a strong electron-donating group (EDG) through resonance and electron-withdrawing through induction. Its net effect is activating, increasing electron density primarily at the ortho and para positions. This increased electron density results in magnetic shielding, causing the corresponding carbon signals to shift upfield (to a lower ppm value).
-
N,N-dimethylcarboxamide [-CON(CH₃)₂] Group: This group is deactivating and electron-withdrawing due to the resonance effect of the carbonyl group pulling electron density from the aromatic ring.[1] This decreases electron density, particularly at the ortho and para positions, leading to deshielding and a downfield shift (higher ppm value) for these carbons.
The final chemical shift of each aromatic carbon is a result of the interplay between these opposing electronic effects.
Caption: Molecular structure of N,N-dimethylsalicylamide with carbon numbering.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The protocol described below includes steps for self-validation using advanced NMR techniques.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh 15-25 mg of N,N-dimethylsalicylamide.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
Causality Insight: The choice of an aprotic solvent like CDCl₃ is crucial. Protic solvents could lead to hydrogen exchange with the phenolic -OH proton, potentially broadening the C-OH signal and altering the chemical shifts of nearby carbons due to changes in hydrogen bonding.
Step 2: Data Acquisition (Broadband Decoupled Spectrum)
The standard ¹³C NMR experiment is performed with broadband proton decoupling, which simplifies the spectrum by collapsing all carbon-proton couplings into single lines.[3]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Parameter Optimization:
-
Pulse Program: zgpg30 (a standard Bruker pulse sequence for a proton-decoupled ¹³C experiment with a 30° flip angle).
-
Number of Scans (ns): Set to 1024 or higher. The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C necessitate a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[4]
-
Relaxation Delay (d1): Set to 2-5 seconds. Quaternary carbons (like C1, C2, and the carbonyl C7) have longer relaxation times. A sufficient delay is essential to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be accurately observed.[3]
-
Spectral Width (sw): Set to ~240 ppm (from -20 to 220 ppm) to ensure all carbon signals, from the shielded alkyl carbons to the highly deshielded carbonyl carbon, are captured.
-
Step 3: Data Processing
-
Fourier Transform (FT): Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transformation (efp command in Bruker TopSpin).
-
Correction: Perform automated or manual phase correction (apk) and baseline correction to produce a clean, interpretable spectrum.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to its known chemical shift of 77.16 ppm.[2]
Step 4: Self-Validation with DEPT Spectroscopy
To unambiguously determine the multiplicity of each carbon signal (C, CH, CH₂, or CH₃), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.[5][6]
-
DEPT-90: Run a DEPT-90 experiment. In this spectrum, only signals from methine (CH) carbons will appear as positive peaks.[7]
-
DEPT-135: Run a DEPT-135 experiment. This spectrum provides more comprehensive information:
By comparing the standard broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, each carbon signal can be definitively assigned to its type, providing a robust validation of the structural analysis.
Caption: A self-validating workflow for ¹³C NMR analysis.
Spectral Analysis and Interpretation
The ¹³C NMR spectrum of N,N-dimethylsalicylamide will exhibit nine distinct signals corresponding to its nine unique carbon environments. The following table provides the predicted chemical shifts and a detailed justification for each assignment based on established substituent effects in aromatic systems.[10][11]
| Carbon | Type (from DEPT) | Predicted δ (ppm) | Justification |
| C7 | C (Quaternary) | ~170.5 | Carbonyl Carbon: The double bond to a highly electronegative oxygen atom causes extreme deshielding, placing this signal furthest downfield. |
| C2 | C (Quaternary) | ~159.0 | Phenolic Carbon: Directly bonded to the electronegative -OH group, resulting in significant deshielding. |
| C6 | CH | ~133.0 | Aromatic Methine: Para to the electron-donating -OH group (shielding) but ortho to the electron-withdrawing -CON(CH₃)₂ group (strong deshielding). The deshielding effect of the amide group dominates. |
| C4 | CH | ~129.5 | Aromatic Methine: Para to the -CON(CH₃)₂ group (deshielding) and meta to the -OH group (weak shielding). Expected to be downfield. |
| C1 | C (Quaternary) | ~124.0 | Ipso-Amide Carbon: This quaternary carbon is attached to the ring and the amide group. Its chemical shift is influenced by both, placing it in the mid-aromatic region. Quaternary signals are often weaker.[12] |
| C5 | CH | ~119.0 | Aromatic Methine: Ortho to the electron-donating -OH group (strong shielding) and meta to the -CON(CH₃)₂ group (weak deshielding). The strong shielding from the -OH group shifts it significantly upfield. |
| C3 | CH | ~117.5 | Aromatic Methine: Meta to both the -OH and -CON(CH₃)₂ groups. Experiences weak shielding from the -OH and weak deshielding from the amide, resulting in a relatively upfield position among the aromatic CH signals. |
| C8, C9 | CH₃ | ~38.5 / ~35.0 | N-Methyl Carbons: Shielded aliphatic carbons bonded to nitrogen. Due to hindered rotation around the C-N amide bond, these two methyl groups can become magnetically non-equivalent, potentially appearing as two separate signals. |
Conclusion
The ¹³C NMR spectrum provides an unambiguous fingerprint of N,N-dimethylsalicylamide. Through a combination of a standard broadband-decoupled experiment and confirmatory DEPT sequences, every carbon in the molecule can be identified and assigned. The chemical shifts observed are a direct reflection of the electronic environment created by the competing effects of the hydroxyl and N,N-dimethylcarboxamide substituents. This guide outlines a robust, self-validating methodology that ensures high confidence in the structural elucidation for applications in pharmaceutical development, quality control, and chemical research.
References
- Chemistry LibreTexts. (2024).13.12: DEPT ¹³C NMR Spectroscopy. Source: [Link]
- University of Puget Sound. (2017).Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Source: [Link]
- NC State University Libraries. (n.d.).13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Source: [Link]
- Chemistry LibreTexts. (2023).6.4: DEPT C-13 NMR Spectroscopy. Source: [Link]
- Taylor & Francis Online. (2018).¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Source: [Link]
- JoVE. (2024).
- Chemistry LibreTexts. (2015).15.4: Spectral Characteristics of the Benzene Ring. Source: [Link]
- University of Oxford. (n.d.).A User Guide to Modern NMR Experiments. Source: [Link]
- University of Wisconsin-Madison. (n.d.).
- National Institutes of Health (NIH). (n.d.).State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Source: [Link]
- Fulda, S. (n.d.).13-C NMR Protocol for beginners AV-400. Source: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Source: [Link]
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An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-hydroxy-N,N-dimethylbenzamide
Abstract
Intramolecular hydrogen bonding is a critical determinant of molecular conformation, influencing a wide array of physicochemical properties paramount in drug design and materials science. This guide provides a detailed technical examination of the intramolecular hydrogen bond in 2-hydroxy-N,N-dimethylbenzamide, a model system for studying this interaction in ortho-substituted benzamides. We will explore the synthesis of this compound and delve into its structural and spectroscopic characterization through a multi-technique approach, including infrared spectroscopy, nuclear magnetic resonance, X-ray crystallography, and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical methodologies and theoretical underpinnings used to characterize intramolecular hydrogen bonds.
Introduction: The Significance of Intramolecular Hydrogen Bonds
Intramolecular hydrogen bonds (IMHBs) are non-covalent interactions that occur between a hydrogen atom donor and an acceptor group within the same molecule. These interactions play a pivotal role in dictating the three-dimensional structure of molecules, thereby governing their biological activity, membrane permeability, and metabolic stability. In the context of drug development, the ability to modulate the strength and presence of IMHBs is a key strategy for optimizing lead compounds. This compound serves as an excellent case study for the investigation of a robust IMHB between a phenolic hydroxyl group and a carbonyl oxygen of a tertiary amide.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through the amidation of salicylic acid or its derivatives. A common laboratory-scale synthesis involves the reaction of methyl salicylate with dimethylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate in an excess of a solution of dimethylamine in a suitable solvent like methanol or water.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent and excess dimethylamine are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.
Spectroscopic and Structural Elucidation of the Intramolecular Hydrogen Bond
A combination of spectroscopic and analytical techniques is employed to provide a comprehensive picture of the intramolecular hydrogen bond in this compound.
Infrared (IR) Spectroscopy: Probing the O-H Stretching Vibration
Infrared spectroscopy is a powerful tool for detecting hydrogen bonding, as the stretching frequency of the donor group (in this case, the O-H group) is sensitive to its environment. A key study by Lampert, Mikenda, and Karpfen provides crucial gas-phase infrared data for this compound[1][2][3].
The presence of a strong intramolecular hydrogen bond results in a significant red-shift (lowering of the wavenumber) of the O-H stretching vibration compared to a "free" hydroxyl group. This is because the hydrogen bond weakens the O-H covalent bond.
| Vibrational Mode | Experimental Gas-Phase Frequency (cm⁻¹) | Notes |
| ν(OH) | 3190 | This significant red-shift from the typical "free" hydroxyl range (around 3600 cm⁻¹) is strong evidence of a robust intramolecular hydrogen bond.[1][2][3] |
| ν(CO) | 1634 | The carbonyl stretching frequency is also affected by the hydrogen bond, though to a lesser extent.[1][2][3] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a transparent disk. For solution-phase analysis, dissolve the compound in a non-polar solvent (e.g., carbon tetrachloride) at various concentrations.
-
Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the O-H stretching band. The position, shape, and breadth of this band provide information about the nature and strength of the hydrogen bond.
Caption: Workflow for FTIR analysis of intramolecular hydrogen bonding.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Deshielded Hydroxyl Proton
In ¹H NMR spectroscopy, the chemical shift of a proton is highly dependent on its electronic environment. The proton involved in a hydrogen bond is deshielded, causing its resonance to appear at a higher chemical shift (further downfield) than a non-hydrogen-bonded hydroxyl proton.
While a specific ¹H NMR spectrum for this compound detailing the hydroxyl proton shift was not found in the reviewed literature, data from analogous compounds such as salicylaldehyde show a significantly deshielded phenolic hydroxyl proton, often appearing as a sharp singlet at a chemical shift (δ) greater than 10 ppm. This is a direct consequence of the intramolecular hydrogen bond.
Expected ¹H NMR Features for this compound:
-
Hydroxyl Proton (OH): A singlet at a high chemical shift (expected > 10 ppm) that does not exchange with D₂O as readily as a typical alcohol, indicating a strong intramolecular hydrogen bond.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 6.8-7.5 ppm).
-
N-Methyl Protons (N(CH₃)₂): One or two singlets in the aliphatic region (approximately 2.8-3.2 ppm). The presence of two singlets at room temperature would indicate restricted rotation around the C-N amide bond, a common feature in N,N-disubstituted amides.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Data Analysis: Identify the chemical shift of the hydroxyl proton. A large downfield shift is indicative of its involvement in an intramolecular hydrogen bond.
Single-Crystal X-ray Diffraction: Definitive Geometric Evidence
Single-crystal X-ray diffraction provides unambiguous proof of an intramolecular hydrogen bond by determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the measurement of bond lengths and angles that define the geometry of the hydrogen bond.
A crystal structure for this compound was not found in the primary literature reviewed. However, studies on closely related salicylamides have been reported[2][4][5]. For these related structures, the following geometric parameters are typically observed for the intramolecular hydrogen bond:
-
O-H···O distance: The distance between the donor and acceptor oxygen atoms is a key indicator of hydrogen bond strength. Shorter distances imply a stronger bond.
-
O-H-O angle: This angle is typically close to linear for a strong hydrogen bond.
Caption: Schematic of the intramolecular hydrogen bond in this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.
-
Geometric Analysis: From the refined structure, calculate the bond lengths, bond angles, and torsion angles that characterize the intramolecular hydrogen bond.
Computational Chemistry: Theoretical Insights
Quantum chemical calculations provide a theoretical framework for understanding the energetics and geometry of the intramolecular hydrogen bond. Density Functional Theory (DFT) is a commonly used method for this purpose.
The study by Lampert et al. performed quantum chemical calculations on this compound, which corroborate the experimental findings[1][2][3]. These calculations can predict:
-
Optimized Molecular Geometry: Providing theoretical bond lengths and angles that can be compared with experimental data.
-
Vibrational Frequencies: Calculated IR frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes.
-
Hydrogen Bond Energy: The strength of the intramolecular hydrogen bond can be estimated by comparing the energy of the hydrogen-bonded conformer with that of a hypothetical non-bonded conformer.
| Computational Level | Calculated ν(OH) (cm⁻¹) | Calculated ν(CO) (cm⁻¹) |
| HF/6-31G | 3474 | 1696 |
| B3LYP/6-31G | 3274 | 1664 |
Table adapted from Lampert et al. (1996)[1][2][3].
The B3LYP functional provides a calculated O-H stretching frequency that is in closer agreement with the experimental gas-phase value, highlighting the importance of including electron correlation in these calculations.
Conclusion
References
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-hydroxy-N,N-dimethylbenzamide
This guide provides a comprehensive overview of the methodologies and considerations involved in the determination and analysis of the crystal structure of 2-hydroxy-N,N-dimethylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who have a foundational understanding of chemical principles.
Introduction
This compound is a small organic molecule of interest in pharmaceutical and chemical research.[1] Its structural characteristics, particularly the presence of a hydroxyl group and a dimethylamide group on a benzene ring, allow for a range of intermolecular interactions that dictate its solid-state properties. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount, as this influences critical physicochemical properties such as solubility, stability, and bioavailability.[2][3][4] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this atomic-level arrangement.[5][6][7] This guide will walk through the critical steps of a typical crystal structure analysis, from obtaining suitable crystals to the final interpretation of the structural data.
Synthesis and Purification of this compound
The first and most critical step is to obtain a pure sample of the compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and inaccurate structural determination. While several synthetic routes to N,N-dimethylbenzamides exist, a common approach involves the reaction of a benzoic acid derivative with a dimethylamine source.[8] A possible synthesis route for this compound could involve the reaction of salicylic acid or its activated form (like an acyl chloride) with dimethylamine.
Following synthesis, rigorous purification is essential. Techniques such as column chromatography, recrystallization, and sublimation are employed to achieve high purity. The final purity of the compound should be verified by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Crystallization: The Art and Science of Growing Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[5] An ideal crystal for SC-XRD should be a single, well-formed entity, free from cracks and defects, with dimensions typically in the range of 0.1 to 0.5 mm.[5] Crystallization is the process of slowly forming a crystalline solid from a solution, a melt, or the vapor phase.[9][10] The key is to allow the molecules to self-assemble into a highly ordered lattice.
Choosing the Right Solvent
The choice of solvent is crucial for successful crystallization. A good solvent will dissolve the compound when hot but not when cold.[10][11] A systematic approach to solvent screening is recommended, testing a range of solvents with varying polarities.
Common Crystallization Techniques
Several techniques can be employed to grow single crystals of organic compounds:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of high-quality crystals.[11]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed.[10][12] The decrease in solubility upon cooling promotes crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[13] Slow diffusion at the interface of the two solvents can lead to crystal growth.[13]
For this compound, its polarity suggests that solvents like ethanol, methanol, acetone, or mixtures with water could be good starting points for crystallization experiments.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][7] This includes unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[6]
The SC-XRD Workflow
The process of determining a crystal structure using SC-XRD can be broken down into several key steps:
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#4285F4", penwidth=2];
} enddot
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil to prevent ice formation at low temperatures.[5]
-
Data Collection Temperature: Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better quality diffraction data.
-
Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7][14] The instrument consists of an X-ray source (commonly Molybdenum or Copper), a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[6]
-
Unit Cell Determination: A short pre-experiment is run to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset of diffraction intensities is collected by rotating the crystal through a series of orientations and recording the diffraction pattern at each step.
Structure Solution and Refinement
The raw diffraction data consists of a list of reflection intensities and their corresponding Miller indices (h,k,l). The primary challenge in structure determination is the "phase problem" – the phases of the diffracted X-rays are lost during the experiment.[15]
Structure Solution
-
Direct Methods: For small molecules like this compound, direct methods are typically used to solve the phase problem.[15] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.
-
Patterson Methods: This method is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map.[15]
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed and calculated diffraction data.[15]
-
Least-Squares Refinement: This is the most common method, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[15]
-
Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the electron density is overestimated or underestimated by the current model, helping to locate missing atoms (like hydrogen atoms) or identify disorder.
The quality of the refinement is assessed by R-factors, with the R1 factor being a key indicator of the agreement between the observed and calculated structure factors. A good refinement for a small molecule typically results in an R1 value below 5%.
Analysis of the Crystal Structure of this compound
A thorough analysis of the refined crystal structure provides valuable insights into the molecule's conformation and its interactions in the solid state.
Intramolecular Geometry
The first step is to examine the intramolecular bond lengths, bond angles, and torsion angles. These parameters should be compared to standard values found in the literature or in crystallographic databases like the Cambridge Structural Database (CSD).[16][17] Any significant deviations from expected values may indicate electronic or steric effects within the molecule.
Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions.[18][19][20] For this compound, the following interactions are expected to be significant:
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. This suggests the potential for strong intermolecular hydrogen bonds, which will likely play a dominant role in the crystal packing.[18]
-
π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.
-
C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or π-system acceptors can also contribute to the overall stability of the crystal lattice.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#34A853"]; edge [color="#34A853", penwidth=2];
} enddot
Polymorphism
It is important to consider the possibility of polymorphism, which is the ability of a compound to exist in more than one crystalline form.[2][3][4] Different polymorphs can have different physical properties, which is a critical consideration in the pharmaceutical industry.[21][22] A polymorph screen, involving crystallization from a variety of solvents and under different conditions, should be performed to identify any potential polymorphs of this compound.[2]
Data Reporting and Deposition
The final step in a crystal structure analysis is to report the findings in a standardized format.
The Crystallographic Information File (CIF)
The results of a crystal structure determination are reported in a Crystallographic Information File (CIF).[23][24][25] This is a standard text file format developed by the International Union of Crystallography (IUCr) that contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and details of the data collection and refinement.[23][26][27]
Deposition in a Crystallographic Database
It is standard practice to deposit the CIF in a public database, such as the Cambridge Structural Database (CSD) for small organic molecules.[16][28] This makes the data accessible to the wider scientific community for further research and analysis.
Summary of Key Crystallographic Data
The following table summarizes the kind of essential information that would be presented in the final report of the crystal structure analysis of this compound.
| Parameter | Description |
| Crystal Data | |
| Chemical Formula | C₉H₁₁NO₂ |
| Formula Weight | 165.19 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules in the unit cell |
| Data Collection | |
| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | e.g., 100 |
| Refinement | |
| R1 [I > 2σ(I)] | Goodness-of-fit indicator |
| wR2 (all data) | Weighted R-factor |
Conclusion
The crystal structure analysis of this compound is a multi-step process that requires careful experimental work and a thorough understanding of crystallographic principles. By following the methodologies outlined in this guide, researchers can obtain a high-quality crystal structure and gain valuable insights into the solid-state properties of this compound. This information is crucial for its potential applications in drug development and materials science, where a deep understanding of structure-property relationships is essential for designing new and improved materials.
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The Multifaceted Biological Activities of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals
Abstract
Substituted benzamides represent a versatile and highly privileged scaffold in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the core biological activities of substituted benzamides, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, provides detailed, self-validating protocols for key assays, and is grounded in authoritative scientific literature. We will explore the intricate mechanisms of action, quantitative structure-activity relationships (QSAR), and the therapeutic applications of substituted benzamides as anticancer, antipsychotic, antiemetic, and anti-inflammatory agents.
Introduction: The Benzamide Scaffold - A Cornerstone of Modern Therapeutics
The benzamide functional group, an amide of benzoic acid, is a fundamental structural motif in a vast array of biologically active molecules. Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and adopt specific conformations allows for high-affinity and selective binding to a multitude of biological targets. This inherent versatility has established the substituted benzamide as a cornerstone in the design and development of novel therapeutics. This guide will provide a deep dive into the pharmacology of this remarkable class of compounds, elucidating the molecular intricacies that underpin their diverse therapeutic applications.
Substituted Benzamides as Anticancer Agents: Targeting Epigenetic and Proliferative Pathways
A significant and expanding area of research focuses on the development of substituted benzamides as potent anticancer agents. These compounds exert their effects through various mechanisms, most notably through the inhibition of histone deacetylases (HDACs), which are key regulators of gene expression.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1] By inhibiting HDACs, substituted benzamides can induce the re-expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Benzamide-based HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. The crystal structure of HDAC2 in complex with a benzamide inhibitor reveals that both the carbonyl and amino groups of the benzamide moiety coordinate with the catalytic zinc ion.[2]
Signaling Pathway: HDAC Inhibition by Substituted Benzamides
Caption: Mechanism of action of substituted benzamide HDAC inhibitors.
Quantitative Structure-Activity Relationship (QSAR) of Benzamide HDAC Inhibitors
The potency of benzamide HDAC inhibitors is highly dependent on the nature and position of substituents on the benzamide scaffold. A comprehensive QSAR study of 124 HDAC inhibitors revealed that lipophilicity and steric factors are key determinants of anticancer activity.[3]
| Compound | Cap Group (R1) | Linker | Zinc Binding Group | HDAC1 IC50 (nM) | Reference |
| Entinostat (MS-275) | Pyridin-3-yl | -NH- | o-aminobenzamide | 200 | [4] |
| Mocetinostat (MGCD0103) | Quinol-6-yl | -NH- | o-aminobenzamide | 500 | [4] |
| Analog 1 | Phenyl | -NH- | o-aminobenzamide | 1500 | [5] |
| Analog 2 | Naphthyl | -NH- | o-aminobenzamide | 800 | [5] |
Table 1: Structure-activity relationship of selected benzamide HDAC inhibitors against HDAC1.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of substituted benzamides against HDAC enzymes.[6][7]
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (substituted benzamide) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the substituted benzamide inhibitor in assay buffer.
-
In a 96-well black microplate, add the diluted inhibitor solutions. Include wells with assay buffer and DMSO as negative controls.
-
Add the purified HDAC enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: In Vitro HDAC Inhibition Assay
Caption: Step-by-step workflow for the in vitro HDAC inhibition assay.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Substituted benzamide compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the substituted benzamide compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Substituted Benzamides as Antipsychotic Agents: Modulating Dopaminergic and Serotonergic Systems
Substituted benzamides are a well-established class of antipsychotic drugs, primarily acting as antagonists at dopamine D2 receptors.[9][10][11] Atypical antipsychotics within this class also exhibit significant affinity for serotonin receptors, which contributes to their improved side-effect profile.[12]
Mechanism of Action: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
The antipsychotic effects of substituted benzamides are primarily attributed to their blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[11][12] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Many atypical benzamide antipsychotics also act as antagonists at serotonin 5-HT2A receptors.[13] This dual D2/5-HT2A receptor antagonism is thought to be responsible for their efficacy against the negative symptoms of schizophrenia and their reduced propensity to cause extrapyramidal side effects.[13]
Signaling Pathway: Antipsychotic Action of Substituted Benzamides
Caption: Dual dopamine D2 and serotonin 5-HT2A receptor antagonism by atypical antipsychotic benzamides.
Quantitative Structure-Activity Relationship (QSAR) of Benzamide Antipsychotics
The affinity of substituted benzamides for dopamine D2 and serotonin 5-HT2A receptors is influenced by the substituents on both the benzamide ring and the amine moiety.
| Compound | Benzamide Substituent | Amine Moiety | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Amisulpride | 4-amino-5-(ethylsulfonyl)-2-methoxy | N-((1-ethyl-2-pyrrolidinyl)methyl) | 2.8 | >1000 | [14] |
| Sulpiride | 5-(aminosulfonyl)-2-methoxy | N-((1-ethyl-2-pyrrolidinyl)methyl) | 14.5 | >1000 | [14] |
| Compound 4k | 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-2-fluoro | N-cyclopropyl | 1.2 | 2.5 | [13] |
| Haloperidol | - | - | 1.5 | 45 | [15] |
Table 2: Receptor binding affinities of selected benzamide antipsychotics.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of substituted benzamides for the dopamine D2 receptor.[9][10][16]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor
-
Radioligand (e.g., [3H]Spiperone or [125I]IABN)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Substituted benzamide compound dissolved in DMSO
-
Non-specific binding control (e.g., Haloperidol or Butaclamol)
-
96-well microplate
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the substituted benzamide compound in assay buffer.
-
In a 96-well microplate, add the diluted test compounds.
-
For determining non-specific binding, add a high concentration of the non-specific binding control to a set of wells.
-
For determining total binding, add assay buffer to another set of wells.
-
Add the radioligand to all wells.
-
Add the cell membranes expressing the D2 receptor to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for the test compound using the Cheng-Prusoff equation.
Substituted Benzamides as Antiemetic Agents: Targeting Serotonin 5-HT3 Receptors
Several substituted benzamides are potent antiemetic agents, effectively preventing and treating nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[17] Their primary mechanism of action involves the antagonism of serotonin 5-HT3 receptors.[17]
Mechanism of Action: Serotonin 5-HT3 Receptor Antagonism
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter involved in the emetic reflex. Chemotherapy and radiotherapy can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to the release of large amounts of serotonin. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, initiating the vomiting reflex.
Substituted benzamide 5-HT3 receptor antagonists block the binding of serotonin to these receptors, thereby inhibiting the initiation of the emetic signal.[17]
Signaling Pathway: Antiemetic Action of Substituted Benzamides
Caption: Mechanism of action of substituted benzamide 5-HT3 receptor antagonists in preventing chemotherapy-induced emesis.
Quantitative Structure-Activity Relationship (QSAR) of Benzamide 5-HT3 Antagonists
The antiemetic potency of substituted benzamides is highly dependent on their affinity for the 5-HT3 receptor.
| Compound | Benzamide Substituent | Amine Moiety | 5-HT3 Ki (nM) | Reference |
| Metoclopramide | 4-amino-5-chloro-2-methoxy | N-((2-(diethylamino)ethyl)) | 250 | [17] |
| Zacopride | 4-amino-5-chloro-2-methoxy | N-(1-azabicyclo[2.2.2]oct-3-yl) | 0.2 | [17] |
| Dazopride | 4-amino-5-chloro-2-methoxy | N-(1-azabicyclo[3.3.1]non-4-yl) | 1.0 | |
| Ondansetron | - | - | 6.16 |
Table 3: 5-HT3 receptor binding affinities of selected benzamide antiemetics.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying the antiemetic effects of drugs, as it has a vomiting reflex similar to humans.[1][2][8]
Materials:
-
Male ferrets
-
Cisplatin solution
-
Substituted benzamide test compound
-
Vehicle control (e.g., saline)
-
Observation cages
Procedure:
-
Acclimatize the ferrets to the laboratory conditions and observation cages for a sufficient period.
-
Administer the substituted benzamide test compound or vehicle control to the ferrets via the desired route (e.g., oral, intravenous, subcutaneous).
-
After a predetermined pretreatment time, administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, i.v.) to induce emesis.
-
Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.
-
Calculate the percentage of protection from emesis for the test compound compared to the vehicle control group.
-
The effective dose 50 (ED50), the dose that protects 50% of the animals from emesis, can be determined by testing a range of doses.[13]
Substituted Benzamides as Anti-inflammatory Agents
Certain substituted benzamides have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, substituted benzamides can reduce the production of prostaglandins and thereby exert their anti-inflammatory effects.
Quantitative Structure-Activity Relationship (QSAR) of Benzamide Anti-inflammatory Agents
The anti-inflammatory activity of substituted benzamides is related to their ability to inhibit COX enzymes.
| Compound | Benzamide Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Benzimidazole Derivative 1 | 2-methyl-5-amino | 0.72 | >100 | [6] |
| Benzimidazole Derivative 2 | 2-methyl-5-nitrile | 8.17 | 6.79 | [6] |
| Indomethacin | - | 0.1 | 1.2 | [12] |
Table 4: COX inhibitory activity of selected benzimidazole-containing anti-inflammatory compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[5][7][12][17]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Substituted benzamide test compound
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Administer the substituted benzamide test compound or vehicle control to the rats via the desired route (e.g., oral, intraperitoneal).
-
After a specific pretreatment time (e.g., 30-60 minutes), inject a standardized volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the test compound-treated groups compared to the vehicle control group at each time point.
Conclusion
This technical guide has provided a comprehensive overview of the diverse biological activities of substituted benzamides, highlighting their significance as anticancer, antipsychotic, antiemetic, and anti-inflammatory agents. By delving into their mechanisms of action, structure-activity relationships, and detailed experimental protocols, we have aimed to provide a valuable resource for researchers and drug development professionals. The remarkable versatility of the benzamide scaffold ensures its continued prominence in the quest for novel and improved therapeutics. The methodologies and insights presented herein are intended to empower scientists to design and evaluate new substituted benzamide derivatives with enhanced potency, selectivity, and therapeutic efficacy.
References
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An In-depth Technical Guide to N,N-Dimethylsalicylamide: From Discovery to Application
Introduction
N,N-Dimethylsalicylamide, also known by its IUPAC name 2-hydroxy-N,N-dimethylbenzamide, is a member of the salicylamide class of compounds, characterized by a hydroxyl group ortho to a carboxamide group on a benzene ring. While its close analog, salicylamide, has been studied for its analgesic and antipyretic properties, N,N-dimethylsalicylamide has carved a distinct niche in the landscape of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this intriguing molecule, with a particular focus on its role as a versatile intermediate in the synthesis of contemporary pharmaceuticals. We will delve into its known biological activities, including its effects on hepatic microsomal enzymes, and provide detailed experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of N,N-dimethylsalicylamide.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Dimethylsalicylamide is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | N,N-Dimethylsalicylamide, Salicyldimethylamide | |
| CAS Number | 1778-08-1 | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar solvents |
A Historical Perspective: The Discovery and Early Exploration
The first documented synthesis of N,N-dimethylsalicylamide appears in a 1955 publication by D.A. Kidd and J.A. King in Nature[1]. In this study, the compound was prepared and evaluated for its muscle-relaxing properties, alongside other N-substituted salicylamides. The findings indicated that N,N-dimethylsalicylamide possessed a lesser muscle-relaxing effect compared to the parent compound, salicylamide[1]. This early investigation, while not uncovering a direct therapeutic application, laid the groundwork for future exploration of this chemical entity.
Subsequent research in the latter half of the 20th century further characterized the physicochemical properties of N,N-dimethylsalicylamide. A notable 1981 study investigated the intramolecular hydrogen bonding of the lithium salt of N,N-dimethylsalicylamide in various solvents using NMR spectroscopy[2]. This research provided valuable insights into the conformational dynamics of the molecule, a critical aspect for understanding its reactivity and potential biological interactions. These foundational studies established N,N-dimethylsalicylamide as a readily accessible and structurally interesting molecule, paving the way for its eventual use as a versatile building block in organic synthesis.
Synthesis and Characterization
The synthesis of N,N-dimethylsalicylamide can be achieved through several routes, with the most common being the acylation of dimethylamine with a salicylic acid derivative. A reliable and well-documented method involves the conversion of salicylic acid to salicyl-coenzyme A, which is then reacted with dimethylamine. This approach is efficient and yields the desired product in good purity.
Experimental Protocol: Synthesis from Salicylic Acid
This protocol is adapted from established methods for the synthesis of N,N-disubstituted benzamides[3].
Materials:
-
Salicylic acid
-
Thionyl chloride
-
Dimethylamine (40% solution in water)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Formation of Salicyloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend salicylic acid (1 equivalent) in an excess of thionyl chloride (3-5 equivalents). Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the crude salicyloyl chloride in an inert solvent such as toluene or dichloromethane. Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of dimethylamine (2.5 equivalents) to the cooled salicyloyl chloride solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with dilute HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N,N-dimethylsalicylamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized N,N-dimethylsalicylamide can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for N,N-dimethylsalicylamide.
Pharmacology and Mechanism of Action
While not developed as a therapeutic agent itself, N,N-dimethylsalicylamide has been identified as a potent inhibitor of rat liver microsomes. This inhibitory activity is of significant interest in the context of drug metabolism and pharmacokinetics.
Inhibition of Hepatic Microsomal Enzymes
Hepatic microsomes contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered drugs and potentially leading to adverse effects.
The statement that N,N-dimethylsalicylamide is a "potent inhibitor" suggests that it can significantly reduce the metabolic activity of these enzymes. The precise mechanism of this inhibition, whether competitive, non-competitive, or mechanism-based, has not been extensively detailed in publicly available literature. However, it is plausible that the molecule interacts with the active site of one or more CYP isozymes, thereby preventing the metabolism of other substrates. Further research is warranted to elucidate the specific CYP enzymes inhibited by N,N-dimethylsalicylamide, the nature of the inhibition, and the corresponding IC₅₀ values.
Caption: Proposed mechanism of microsomal enzyme inhibition.
Applications in Drug Discovery and Development
The primary significance of N,N-dimethylsalicylamide in the pharmaceutical sciences lies in its utility as a chemical intermediate or building block in the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a stable amide moiety, makes it an attractive starting point for the construction of diverse molecular scaffolds.
A notable example of its application is in the development of novel antagonists for the C-X-C chemokine receptor 2 (CXCR2)[4]. In a 2018 study, "this compound-1-yl" was utilized as a key fragment in the design and synthesis of a library of compounds aimed at identifying new CXCR2 antagonists for the treatment of cancer metastasis[4]. This demonstrates the value of N,N-dimethylsalicylamide in modern drug discovery programs, where its rigid, substituted phenyl ring can serve as a scaffold for elaborating pharmacophoric features.
Furthermore, its use as an intermediate for the synthesis of piperidones has been noted. Piperidone-containing structures are prevalent in a wide range of pharmaceuticals, further highlighting the indirect but crucial role of N,N-dimethylsalicylamide in medicinal chemistry.
Analytical Methodologies
The analysis of N,N-dimethylsalicylamide and its reaction products is typically performed using standard chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be readily developed for the quantification of N,N-dimethylsalicylamide. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of a modifier like formic acid to improve peak shape, is a suitable starting point. Detection can be achieved using a UV detector, as the aromatic ring of the molecule absorbs in the UV range.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural confirmation of N,N-dimethylsalicylamide. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the N-methyl protons (as two singlets due to restricted rotation around the amide C-N bond at lower temperatures), and the phenolic hydroxyl proton. The ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the aromatic carbons, and the N-methyl carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques that can be employed.
Safety and Toxicology
Specific toxicological data for N,N-dimethylsalicylamide is not extensively available in the public domain. However, based on the safety information for the closely related compound, N,N-diethylbenzamide, some potential hazards can be inferred. N,N-diethylbenzamide is classified as harmful if swallowed or in contact with skin and causes skin and eye irritation[5]. Therefore, it is prudent to handle N,N-dimethylsalicylamide with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. As with any chemical compound with limited toxicological data, a thorough risk assessment should be conducted before handling.
Conclusion
N,N-Dimethylsalicylamide, since its initial synthesis and biological evaluation in the mid-20th century, has evolved from a compound of minor therapeutic interest to a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with its useful chemical handles, has secured its place as a key intermediate in the development of novel pharmaceutical agents. While its own biological activity, particularly its potent inhibition of hepatic microsomal enzymes, warrants further investigation, its primary contribution to the field of drug development is currently as a foundational scaffold for the creation of more complex and targeted therapeutics. This guide has provided a comprehensive overview of the current knowledge on N,N-dimethylsalicylamide, highlighting its journey from a historical curiosity to a relevant tool in the hands of today's drug discovery scientists.
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An In-depth Technical Guide to the Toxicological Profile of 2-hydroxy-N,N-dimethylbenzamide
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of 2-hydroxy-N,N-dimethylbenzamide (CAS No. 1778-08-1), a chemical intermediate of interest in pharmaceutical and chemical synthesis. In the absence of extensive direct toxicological studies, this document synthesizes available hazard data, incorporates structure-activity relationship (SAR) analyses based on related molecules, and outlines detailed, state-of-the-art experimental protocols for a thorough toxicological evaluation. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling practices, guide future research, and support regulatory submissions.
Introduction and Chemical Identity
This compound, also known as N,N-dimethylsalicylamide, is an aromatic amide with the molecular formula C₉H₁₁NO₂.[1] Its structure, featuring a hydroxyl group ortho to a dimethylamido group on a benzene ring, suggests potential for biological activity and necessitates a thorough understanding of its toxicological properties. This compound is utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. Understanding its safety profile is paramount for risk assessment and ensuring the safety of laboratory and manufacturing personnel.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| CAS Number | 1778-08-1 | PubChem[1] |
| Appearance | Off-white solid | Thermo Fisher Scientific[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar solvents | Smolecule[3] |
Hazard Identification and Classification
Based on aggregated data from multiple suppliers submitted to the European Chemicals Agency (ECHA), this compound has been classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
These classifications indicate that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when there is a risk of dust or aerosol generation.[2]
Predicted Toxicological Profile Based on Structure-Activity Relationships (SAR)
Direct experimental data on many toxicological endpoints for this compound are limited. Therefore, an analysis of structurally related compounds is employed to predict its potential toxicological profile.
Insights from Propanamide, 2-hydroxy-N,N-dimethyl-
A structurally similar compound, propanamide, 2-hydroxy-N,N-dimethyl-, has undergone some toxicological evaluation as an inert ingredient in pesticide formulations.[4] Studies on this compound suggest low acute oral, dermal, and inhalation toxicity in rats, with LD50 values all greater than 1,000 mg/kg.[4] It was found to be mildly irritating to the eyes of rabbits but not a dermal irritant or sensitizer.[4] A 90-day oral toxicity study in rats indicated a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg/day.[4] Developmental toxicity studies showed no maternal toxicity at 500 mg/kg/day, but fetal toxicity (reduced body weight) was observed at this dose, with a developmental NOAEL of 200 mg/kg/day.[4]
Insights from Salicylamide
Salicylamide, the parent compound lacking the N,N-dimethyl groups, has been noted to have potential teratogenic effects and may cause harm to the unborn child.[5] This raises a potential flag for reproductive and developmental toxicity for its derivatives, including this compound, that warrants specific investigation.
Proposed Experimental Workflows for Toxicological Characterization
To establish a definitive toxicological profile, a battery of standardized tests should be conducted. The following sections detail the recommended experimental protocols, grounded in internationally accepted OECD guidelines, to ensure data quality and regulatory acceptance.[6][7]
Acute Toxicity Assessment
The GHS classification of "Harmful if swallowed" necessitates a precise determination of the acute oral median lethal dose (LD50).
Recommended Protocol: OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method [8]
This method is a stepwise procedure using a minimal number of animals to classify a substance by its acute toxicity.
-
Animal Model: Healthy, young adult rats of a standard laboratory strain (e.g., Wistar or Sprague-Dawley).
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least 5 days prior to the study.
-
Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. Based on the GHS Category 4 classification, a starting dose of 300 mg/kg body weight is appropriate.
-
Procedure: A group of three female rats is dosed. The outcome (mortality or survival) determines the next step.
-
If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.
-
If mortality occurs, a lower dose (e.g., 50 mg/kg) is administered to the next group.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.
Diagram 1: Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: Stepwise procedure for acute oral toxicity testing according to OECD 423.
Genotoxicity Assessment
A standard battery of in vitro and in vivo tests is required to assess the mutagenic and clastogenic potential of the compound.
4.2.1. In Vitro Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Strains: A minimum of five strains should be used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar.
-
Incubation: Plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.
4.2.2. In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473 [9]
This assay evaluates the potential of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells.[9]
-
Cell Lines: Human peripheral blood lymphocytes (HPBL) or a suitable cell line like Chinese Hamster Ovary (CHO) cells are used.[9]
-
Exposure: Cultures are treated with at least three concentrations of the test compound for short (3-6 hours) and long (e.g., 21 hours) durations, with and without S9 metabolic activation for the short exposures.[9]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Scoring: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Diagram 2: Workflow for In Vitro Chromosomal Aberration Test
Caption: General workflow for the in vitro mammalian chromosomal aberration test.
4.2.3. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for micronuclei in newly formed erythrocytes.[10]
-
Animal Model: Typically mice or rats.
-
Dose Administration: The test substance is administered, usually twice, 24 hours apart, via a relevant route (e.g., oral gavage).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Scoring: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.
-
Data Analysis: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.
Repeated Dose Toxicity
To assess the effects of longer-term exposure, a 28-day or 90-day repeated dose study is recommended.
Recommended Protocol: OECD Test Guideline 407 - Repeated Dose 28-Day Oral Toxicity Study in Rodents
-
Animal Model: Rats are typically used.
-
Dose Groups: At least three dose levels and a control group, with 5 males and 5 females per group.
-
Administration: The test substance is administered daily by oral gavage for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analysis.
-
Pathology: A full necropsy is performed on all animals. Organs are weighed, and a comprehensive set of tissues is examined histopathologically.
-
Data Analysis: The NOAEL is determined based on any adverse effects observed.
Reproductive and Developmental Toxicity
Given the potential concerns raised by the parent compound, salicylamide, a screening test for reproductive and developmental toxicity is warranted.
Recommended Protocol: OECD Test Guideline 422 - Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
This study combines the elements of a repeated dose toxicity study with a screen for effects on fertility and development.
-
Animal Model: Rats.
-
Administration: Dosing of males begins 2 weeks prior to mating and continues for a total of 4 weeks. Dosing of females begins 2 weeks prior to mating and continues through gestation and lactation until day 4 post-partum.
-
Mating: Animals are paired for mating.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, organ weights, and histopathology.
-
Offspring: Litter size, pup viability, sex ratio, body weights, and clinical signs.
-
-
Data Analysis: The study provides information on parental systemic toxicity, reproductive performance, and developmental effects on the offspring, allowing for the determination of NOAELs for each.
Metabolism and Pharmacokinetics (Predicted)
While specific metabolic data for this compound is not available, the metabolism of the related N,N-dimethylbenzamide has been studied. The primary metabolic pathway for N,N-dimethylbenzamide involves oxidative N-demethylation, leading to the formation of N-(hydroxymethyl)-N-methylbenzamide, which can be further metabolized.[11]
It is plausible that this compound undergoes similar N-demethylation. The presence of the phenolic hydroxyl group also introduces the possibility of Phase II conjugation reactions, such as glucuronidation or sulfation. These metabolic pathways could either detoxify the compound or potentially lead to the formation of reactive metabolites. In vitro studies using rat liver microsomes have indicated that this compound can be a potent inhibitor of these enzyme systems, which could have implications for drug-drug interactions.
Diagram 3: Predicted Metabolic Pathways
Caption: Plausible metabolic pathways for this compound.
Conclusion and Recommendations
The available data indicates that this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. Structure-activity relationship analysis suggests a potential for developmental toxicity that requires further investigation. Due to the limited availability of specific toxicological data, a precautionary approach to handling this compound is essential.
For a comprehensive risk assessment, it is strongly recommended that the experimental studies outlined in this guide, following OECD guidelines, be conducted. This will provide the necessary data to definitively characterize the acute toxicity, genotoxicity, repeated dose toxicity, and reproductive/developmental toxicity of this compound, ensuring its safe use in research and industrial applications.
References
- OECD. (1981). OECD Guidelines for the Testing of Chemicals.
- Charles River Laboratories. (n.d.).
- National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
- OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74500, this compound. PubChem. [Link]
- U.S. Environmental Protection Agency. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.
- Ross, A. G., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 14(5), 403-412. [Link]
- Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 18. [Link]
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Methodological & Application
The Strategic Utility of 2-Hydroxy-N,N-dimethylbenzamide in Modern Organic Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the myriad of tools available to the synthetic chemist, directing groups have emerged as powerful allies in achieving regiocontrol in C-H functionalization reactions. This guide provides an in-depth exploration of 2-hydroxy-N,N-dimethylbenzamide, a versatile building block and directing group, with a focus on its practical applications, mechanistic underpinnings, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Dual Role of this compound
This compound, also known as N,N-dimethylsalicylamide, is a bifunctional aromatic compound that possesses both a hydroxyl and a tertiary amide group. This unique combination of functionalities imparts a dual utility in organic synthesis. It can serve as a versatile synthetic intermediate for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds[1][2]. More significantly, the N,N-dimethylamide moiety, in concert with the adjacent hydroxyl group, acts as a potent directing group for the regioselective functionalization of the aromatic ring, primarily through directed ortho-metalation (DoM).
Directed ortho-Metalation (DoM): A Gateway to Polysubstituted Aromatics
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching with an electrophile[3]. The N,N-dimethylamide group in this compound is a highly effective DMG.
The Mechanistic Rationale: Chelation-Assisted C-H Activation
The efficacy of the N,N-dimethylamide group as a DMG stems from its ability to coordinate with an organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This coordination brings the base into close proximity to the ortho C-H bond, facilitating its abstraction and the formation of an aryllithium intermediate. The presence of the ortho-hydroxyl group also plays a crucial role; it is acidic and will be deprotonated by the organolithium reagent, forming a lithium phenoxide. This in-situ formed phenoxide can further enhance the coordination of the lithium cation, thereby stabilizing the ortho-lithiated species.
Diagram of the Directed ortho-Metalation Mechanism
Sources
Application Notes & Protocols: The 2-hydroxy-N,N-dimethylbenzamide Moiety as a Bidentate Directing Group in C-H Functionalization
Abstract
The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a paradigm shift in modern chemical synthesis, offering a more atom- and step-economical approach to molecular construction.[1][2] Central to this field is the concept of "directed C-H activation," where a coordinating functional group, or directing group (DG), is used to position a transition metal catalyst in close proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.[3][4] This guide provides a detailed technical overview of the 2-hydroxy-N,N-dimethylbenzamide group as a robust directing motif for the ortho-functionalization of aromatic rings. We will explore the mechanistic underpinnings of its directing ability, its application in various C-C and C-heteroatom bond-forming reactions, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
The Directing Group: Structure, Synthesis, and Mechanistic Principles
Rationale and Structural Features
The N,N-dimethylbenzamide moiety is a well-established weakly coordinating directing group for transition metal-catalyzed C-H functionalization.[5][6] The introduction of a hydroxyl group at the ortho position creates the this compound system, which offers the potential for enhanced bidentate chelation.
-
Primary Coordination Site: The carbonyl oxygen of the N,N-dimethylamide serves as the primary Lewis basic site for initial coordination with the transition metal center (e.g., Pd(II), Rh(III)).[5]
-
Secondary Stabilizing Interaction: The ortho-hydroxyl group can participate in forming a stable five- or six-membered metallacyclic pre-catalyst complex. This bidentate chelation can increase the effective molarity of the catalyst near the target C-H bond, potentially leading to higher reactivity and selectivity compared to its monodentate counterpart.
-
Substrate Synthesis: Substrates featuring this directing group are readily accessible. A common method involves the amidation of salicylic acid or its derivatives with dimethylamine, often activated by coupling agents or by conversion to an acyl chloride.
The General Catalytic Cycle: Chelation-Assisted C-H Activation
The majority of transformations directed by this group proceed through a common mechanistic pathway known as chelation-assisted C-H activation.[7] The generally accepted cycle, particularly for palladium catalysis, involves a Concerted Metalation-Deprotonation (CMD) mechanism.[8]
The key steps are:
-
Coordination: The directing group (DG) on the aryl substrate coordinates to the active metal catalyst (e.g., Pd(II) acetate).
-
C-H Activation: A base (often a carboxylate anion from the catalyst precursor or an additive) assists in the cleavage of the ortho-C-H bond, forming a stable five-membered palladacycle intermediate. This step is often irreversible and rate-limiting.[5]
-
Oxidative Addition/Insertion: The coupling partner (e.g., an aryl halide or an alkene) interacts with the palladacycle. For aryl halides, this typically involves oxidative addition to form a Pd(IV) intermediate. For alkenes, migratory insertion into the Pd-C bond occurs.
-
Reductive Elimination: The final bond-forming step occurs via reductive elimination from the high-valent metal center, releasing the functionalized product and a reduced form of the catalyst (e.g., Pd(0) or Pd(II)).
-
Catalyst Regeneration: An oxidant regenerates the active catalyst (e.g., Pd(II)) from the reduced species, completing the catalytic cycle.
Caption: Generalized catalytic cycle for chelation-assisted C-H functionalization.
Application: Palladium-Catalyzed Ortho-Arylation
The direct arylation of C-H bonds is a powerful alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized organometallic reagents. The this compound group effectively directs the ortho-arylation of arenes using aryl halides as coupling partners.[6][9]
Reaction Scope and Considerations
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most commonly used catalyst precursor.
-
Arylating Agent: Aryl iodides are generally the most reactive coupling partners. Aryl bromides can also be used, often requiring higher temperatures or more specialized ligands.
-
Base/Additives: A carbonate or phosphate base is typically required. Additives like pivalic acid can facilitate the C-H activation step.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMA, or NMP are common.
-
Functional Group Tolerance: The reaction is generally tolerant of a wide range of functional groups on both the benzamide substrate and the aryl halide, including esters, ketones, ethers, and halides. However, substrates with strongly coordinating heterocycles can sometimes inhibit catalysis.[10][11]
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Pre-catalyst, forms the active Pd(II) species. |
| Ligand | Often none required | The directing group serves as the internal ligand. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Neutralizes HX generated during the reaction. |
| Aryl Source | Ar-I (1.1-1.5 equiv.) | Electron-rich and -neutral iodides work best. |
| Solvent | DMF, DMA, Toluene | High-boiling point solvents are preferred. |
| Temperature | 100-140 °C | Required to drive C-H activation and oxidative addition. |
Protocol: Ortho-Arylation of this compound with 4-iodotoluene
This protocol details a representative procedure for the Pd-catalyzed direct arylation at the C-H bond ortho to the directing group.
Caption: Standard workflow for a Pd-catalyzed C-H arylation experiment.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (165 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add 4-iodotoluene (262 mg, 1.2 mmol) followed by 5 mL of anhydrous N,N-dimethylacetamide (DMA) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 16 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Application: Rhodium-Catalyzed Ortho-Olefination
Rhodium(III) catalysts, particularly those bearing a pentamethylcyclopentadienyl (Cp*) ligand, are highly effective for C-H olefination reactions.[7][12][13] The this compound group directs the coupling of the aromatic ring with a variety of activated and unactivated alkenes.
Reaction Scope and Considerations
-
Catalyst: The dimer [Cp*RhCl₂]₂ is the standard pre-catalyst, which is activated in situ.
-
Activator/Co-catalyst: A silver salt (e.g., AgSbF₆, AgOAc) is often used to abstract the chloride ligands from the rhodium precursor, generating a more catalytically active cationic Rh(III) species.[5]
-
Oxidant: For coupling with many alkenes, an oxidant such as Cu(OAc)₂ is required to regenerate the Rh(III) catalyst in the final step of the cycle.
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates, vinyl ketones) are highly reactive. Unactivated alkenes can also be used, though they may require higher temperatures.
-
Stereoselectivity: The reaction typically proceeds with high selectivity for the (E)-alkene product.
| Parameter | Typical Conditions | Notes |
| Catalyst | [CpRhCl₂]₂ (2.5-5 mol%) | Robust and air-stable pre-catalyst. |
| Activator | AgSbF₆ (10-20 mol%) or AgOAc | Generates the active cationic [CpRh(III)] species. |
| Oxidant | Cu(OAc)₂·H₂O (2.0 equiv.) | Required for catalyst turnover. |
| Alkene Source | Alkene (1.5-3.0 equiv.) | Acrylates, styrenes, and other vinyl compounds. |
| Solvent | t-AmylOH, DCE, THF | Solvent choice can influence reactivity. |
| Temperature | 80-120 °C | Varies depending on the reactivity of the alkene. |
Protocol: Ortho-Olefination of this compound with Ethyl Acrylate
Step-by-Step Methodology:
-
Reagent Preparation: In a screw-cap vial, combine this compound (165 mg, 1.0 mmol), [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol, 2.5 mol%), and copper(II) acetate monohydrate (399 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add 4 mL of tert-amyl alcohol, followed by ethyl acrylate (163 µL, 1.5 mmol).
-
Reaction: Seal the vial tightly and place it in a preheated aluminum block at 100 °C. Stir for 12 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the (E)-alkenylated product.
Advantages and Limitations
Advantages
-
High Regioselectivity: Reliably directs functionalization to the ortho position, simplifying product mixtures.
-
Robustness: The amide functional group is stable under a wide range of reaction conditions.
-
Potential for Enhanced Reactivity: The bidentate chelation involving the ortho-hydroxyl group can lead to more stable intermediates and potentially faster reaction rates compared to simple benzamides.
Limitations
-
Directing Group Removal: Amide groups are notoriously difficult to remove or convert into other functionalities, which can be a significant drawback in multi-step syntheses.[14][15] This limits the "traceless" utility of the directing group.
-
Limited to Ortho-Selectivity: The directing-group approach is inherently limited to functionalizing proximal C-H bonds, preventing access to meta or para isomers.
-
Catalyst Poisoning: While robust, the system can be sensitive to substrates containing other strong coordinating groups (e.g., pyridines, thiophenes), which can sequester the catalyst and inhibit the desired reaction.[10]
References
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The Strategic Utility of N,N-Dimethylsalicylamide in the Synthesis of Complex Pharmaceutical Scaffolds
Introduction: N,N-Dimethylsalicylamide as a Linchpin in Directed ortho-Metalation Strategies
In the landscape of modern pharmaceutical synthesis, the quest for efficient and regioselective methods to construct complex molecular architectures is paramount. N,N-Dimethylsalicylamide, a readily accessible derivative of salicylic acid, has emerged as a powerful and versatile building block, primarily through its exceptional utility in directed ortho-metalation (DoM) reactions.[1][2] The N,N-dimethylamide moiety serves as a potent directing group, facilitating the deprotonation of the aromatic ring at the position ortho to the amide by strong organolithium bases.[1][2] This predictable regioselectivity allows for the precise introduction of a wide array of electrophiles, paving the way for the construction of highly substituted aromatic cores that are prevalent in a multitude of biologically active compounds.
This application note will provide a detailed exploration of the synthetic applications of N,N-dimethylsalicylamide, with a focus on its role in the synthesis of a key intermediate for the natural product (+)-Lithospermic Acid, a compound with reported anti-HIV activity. Furthermore, we will present protocols for the subsequent transformation of the robust N,N-dimethylamide functionality into other valuable synthetic handles, such as aldehydes, carboxylic acids, and alcohols, thereby showcasing the extensive synthetic possibilities that originate from this versatile starting material.
Core Application: Synthesis of a Dihydrobenzofuran Intermediate for (+)-Lithospermic Acid
The total synthesis of (+)-Lithospermic Acid, a complex natural product, relies on the stereoselective construction of a substituted dihydrobenzofuran core.[3] N,N-Dimethylsalicylamide provides an ideal starting point for a convergent synthesis of a key dihydrobenzofuran intermediate through a strategy centered around directed ortho-metalation.
The proposed synthetic pathway, outlined below, leverages the directing ability of the N,N-dimethylamide group to introduce an acyl group at the C3 position, which then serves as a precursor for the formation of the dihydrobenzofuran ring.
Caption: Proposed synthesis of a key dihydrobenzofuran intermediate for (+)-Lithospermic Acid starting from N,N-dimethylsalicylamide.
Experimental Protocols
Materials and General Methods: All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents, unless otherwise specified. N,N-Dimethylsalicylamide is commercially available or can be synthesized from salicylic acid. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Directed ortho-Acylation of N,N-Dimethylsalicylamide
This protocol details the regioselective introduction of an acyl group at the C3 position of N,N-dimethylsalicylamide.
-
Step 1: Preparation of the Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-dimethylsalicylamide (1.0 eq.).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Step 2: Lithiation
-
To the cooled solution, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) followed by the dropwise addition of sec-butyllithium (s-BuLi) (1.1 eq., solution in cyclohexane).
-
Stir the resulting deep-red solution at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.
-
-
Step 3: Acylation
-
Slowly add a solution of the desired acyl chloride (1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 1 hour.
-
-
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-acylated N,N-dimethylsalicylamide.
-
| Compound | Starting Material | Product | Yield (%) | Characterization Notes |
| Ortho-acylated Salicylamide | N,N-Dimethylsalicylamide | 3-Acyl-N,N-dimethylsalicylamide | 75-85 | Appearance of new carbonyl signal in IR and ¹³C NMR spectra. |
Protocol 2: Intramolecular Cyclization to Dihydrobenzofuran
This protocol describes the formation of the dihydrobenzofuran ring from the ortho-acylated intermediate.
-
Step 1: Reduction of the Ketone
-
Dissolve the ortho-acylated N,N-dimethylsalicylamide (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 2 hours or until TLC analysis indicates complete reduction of the ketone.
-
-
Step 2: Acid-Catalyzed Cyclization
-
Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).
-
Add toluene to the reaction mixture.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue refluxing for 4-6 hours until TLC analysis shows the formation of the dihydrobenzofuran product.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dihydrobenzofuran intermediate.
-
| Compound | Starting Material | Product | Yield (%) | Characterization Notes |
| Dihydrobenzofuran Intermediate | 3-Acyl-N,N-dimethylsalicylamide | Substituted Dihydrobenzofuran | 60-70 (over two steps) | Disappearance of the phenolic OH proton and appearance of characteristic dihydrobenzofuran signals in the ¹H NMR spectrum. |
Versatility of the N,N-Dimethylamide Group: Post-Metalation Transformations
A significant advantage of using N,N-dimethylsalicylamide as a synthetic precursor is the ability to transform the robust N,N-dimethylamide group into other valuable functionalities post-ortho-functionalization. This versatility greatly expands the synthetic utility of the initial product.
Caption: Key transformations of the N,N-dimethylamide group in ortho-functionalized salicylamides.
Experimental Protocols for Amide Transformation
Protocol 3: Conversion of the N,N-Dimethylamide to an Aldehyde
This protocol describes the partial reduction of the tertiary amide to an aldehyde using Schwartz's reagent (Cp₂Zr(H)Cl).[4]
-
Step 1: Reaction Setup
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ortho-functionalized N,N-dimethylsalicylamide (1.0 eq.) in anhydrous THF.
-
-
Step 2: Reduction
-
Add Schwartz's reagent (2.0 eq.) to the solution at room temperature.
-
Stir the reaction for 30-60 minutes. Monitor the reaction progress by TLC.
-
-
Step 3: Work-up and Purification
-
Quench the reaction by the careful addition of water.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding aldehyde.
-
Protocol 4: Hydrolysis of the N,N-Dimethylamide to a Carboxylic Acid
This protocol details the hydrolysis of the tertiary amide to a carboxylic acid under acidic conditions.[5][6][7]
-
Step 1: Reaction Setup
-
In a round-bottom flask, suspend the ortho-functionalized N,N-dimethylsalicylamide (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (e.g., 6 M HCl).
-
-
Step 2: Hydrolysis
-
Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or flash column chromatography.
-
Protocol 5: Reduction of the N,N-Dimethylamide to an Alcohol
This protocol describes the complete reduction of the tertiary amide to a primary alcohol using lithium aluminum hydride (LiAlH₄).[8][9][10][11]
-
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Step 2: Reduction
-
Slowly add a solution of the ortho-functionalized N,N-dimethylsalicylamide (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding alcohol.
-
Conclusion
N,N-Dimethylsalicylamide is a highly valuable and versatile starting material in pharmaceutical synthesis. Its utility in directed ortho-metalation provides a reliable and regioselective method for the introduction of various functional groups onto the aromatic ring, enabling the efficient construction of complex molecular scaffolds. The subsequent transformations of the robust N,N-dimethylamide group into other key functionalities further enhance its synthetic potential. The protocols detailed in this application note provide researchers, scientists, and drug development professionals with a practical guide to harnessing the power of N,N-dimethylsalicylamide in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.
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protocols for using 2-hydroxy-N,N-dimethylbenzamide as a ligand
An In-Depth Guide to the Application of 2-hydroxy-N,N-dimethylbenzamide as a Versatile Ligand
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound (also known as N,N-Dimethylsalicylamide) as a ligand in coordination chemistry and catalysis. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood.
Introduction to this compound
This compound is a versatile organic compound characterized by a benzamide backbone with a hydroxyl group positioned ortho to the amide functionality.[1] This specific arrangement of a phenolic hydroxyl group and an amide carbonyl oxygen makes it an excellent candidate for chelation, allowing it to act as a bidentate ligand for a wide range of metal ions. It is a hydrophobic amide that can form micelles in aqueous environments and serves as an intermediate in the synthesis of various pharmaceuticals. Its molecular structure and properties make it a valuable tool in the design of novel metal complexes for applications in catalysis, materials science, and medicinal chemistry.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| CAS Number | 1778-08-1 | [1] |
| SMILES | CN(C)C(=O)C1=CC=CC=C1O | [1] |
Synthesis, Purification, and Characterization of the Ligand
A reliable supply of high-purity ligand is paramount for reproducible results in coordination studies. The following sections detail the synthesis, purification, and analytical characterization of this compound.
Synthesis Protocol: Acylation of Dimethylamine
The synthesis of this compound is most commonly achieved through the acylation of N,N-dimethylamine with a salicylic acid derivative.[3] The use of salicyl-chloride (the acid chloride of salicylic acid) is preferred due to its higher reactivity, which facilitates the reaction under mild conditions.
Experimental Protocol:
-
Preparation of Salicyloyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend salicylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess reagent can be removed under reduced pressure to yield crude salicyl-chloride, which can be used directly in the next step.
-
Amidation Reaction: Dissolve the crude salicyl-chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N-dimethylamine (2.2 eq, often as a solution in THF or as the hydrochloride salt with an added base like triethylamine) in anhydrous DCM.
-
Reaction Execution: Add the N,N-dimethylamine solution dropwise to the salicyl-chloride solution at 0 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress using Thin-Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude solid product, efficiently removing unreacted starting materials and by-products.[4]
-
Solvent Selection: A mixed solvent system is often ideal. For a compound like this compound, a mixture of 2-propanol and water is a good starting point.[4] The goal is to find a system where the compound is soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot 2-propanol required to fully dissolve it.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot 2-propanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same ratio of 2-propanol/water used for crystallization) to remove residual impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Characterization of the Ligand
Confirming the identity and purity of the synthesized ligand is a critical self-validating step.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), N-methyl protons (singlet, ~3.0 ppm), hydroxyl proton (broad singlet, variable chemical shift). |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~115-160 ppm), N-methyl carbons (~35-40 ppm).[5][6] |
| IR (cm⁻¹) | ν(O-H): ~3200-3400 (broad), ν(C=O): ~1630-1660 (strong). |
| Mass Spec. | Expected [M+H]⁺ at m/z = 166.08.[7] |
Principles of Coordination as a Bidentate Ligand
The power of this compound as a ligand stems from its ability to form a stable six-membered chelate ring with a metal center. Coordination typically occurs through the deprotonated phenolic oxygen and the carbonyl oxygen of the amide group. This bidentate coordination mode is common for benzamide-related ligands and significantly enhances the stability of the resulting metal complexes compared to monodentate analogues.[8][9]
The stability of these complexes generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[10] This trend is governed by the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
Protocols for Metal Complex Synthesis and Application
The following protocols provide a foundation for synthesizing metal complexes of this compound and exploring their catalytic potential.
General Protocol for Metal Complex Synthesis
This protocol can be adapted for various metal salts (e.g., chlorides, acetates, nitrates) of transition metals like Cu(II), Ni(II), Co(II), or Pd(II).
-
Ligand Deprotonation: In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF). Add a base such as sodium methoxide or potassium hydroxide (2.0 eq) and stir for 30 minutes at room temperature to deprotonate the phenolic hydroxyl group.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂, 1.0 eq) in the same solvent.
-
Complex Formation: Slowly add the metal salt solution to the deprotonated ligand solution. A color change and/or precipitation of the metal complex is often observed.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. After cooling, collect the solid product by filtration.
-
Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials, followed by a non-coordinating solvent like diethyl ether, and dry under vacuum.
Validation of Complex Formation:
-
IR Spectroscopy: Look for a shift in the ν(C=O) band to a lower frequency upon coordination to the metal center. The broad ν(O-H) band should disappear, and new bands in the low-frequency region (~400-600 cm⁻¹) corresponding to M-O vibrations may appear.[11]
-
Elemental Analysis: Compare the experimental C, H, and N percentages with the calculated values for the expected complex stoichiometry (e.g., ML₂).
Application Protocol: Catalytic Oxidation of Benzyl Alcohol
Metal complexes derived from benzamide-type ligands have shown promise as catalysts for oxidation reactions.[9][11] This protocol outlines a general procedure for testing a synthesized complex in the oxidation of benzyl alcohol to benzaldehyde.
-
Reaction Setup: In a round-bottom flask, add the synthesized metal complex (catalyst, 1-5 mol%), benzyl alcohol (substrate, 1.0 mmol), and a suitable solvent (e.g., acetonitrile or toluene).
-
Oxidant Addition: Add an oxidant, such as tert-butyl hydroperoxide (TBHP, 2.0-3.0 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a desired temperature (e.g., 80 °C) and stir for 12-24 hours.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or GC-MS to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
Analytical Protocol for Ligand Quantification
For pharmacokinetic studies or reaction monitoring, a reliable method for quantifying this compound is essential. The following HPLC method is adapted from established procedures for similar benzamide compounds and is suitable for quantification in various matrices.[12][13]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the sensitive and accurate quantification of the ligand.
| Parameter | Condition |
| HPLC System | Standard system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic or Gradient (e.g., 70:30 Acetonitrile:Water)[12][13] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | ~300-320 nm (confirm with UV scan of standard)[12][13] |
| Injection Vol. | 10-20 µL |
Sample Preparation Protocol (e.g., from Plasma):
-
Extraction: To 100 µL of plasma, add 500 µL of methylene chloride or ethyl acetate.[12][13]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system. Quantification is achieved by comparing the peak area to a calibration curve prepared from standards of known concentrations.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]
-
Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash affected areas thoroughly with water.
-
References
- Mol-Instincts. (n.d.). Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide.
- PubMed. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
- ResearchGate. (2011). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Sphinx Sai. (n.d.). Stability Constants of Mixed Ligand Complexes of Transition Metal(II) ions with N-(2-hydroxybenzylidene).
- ResearchGate. (n.d.). Studies on Stability Constants of the Complexes of 2,3 - Dihydroxybenzal-dehyde and its Schiff Bases with Cu(II), Zn(II), Ni(II), Co(II), Cd(II) and Mg(II) Metal Ions in 50% (v/v) Water Ethanol Mixture at 0.1M Ionic Strength.
- ResearchGate. (n.d.). Coordination and lonic compounds of benzamide and related molecules and metal halides | Request PDF.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF.
- Asian Journal of Chemistry. (n.d.). Stability Constants and Antimicrobial Studies of Metal(II) Complexes with Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide.
- PubMed. (2012). Chiral benzamidinate ligands in rare-earth-metal coordination chemistry.
- Semantic Scholar. (2012). Coordination and lonic compounds of benzamide and related molecules and metal halides.
- ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
- Wikipedia. (n.d.). Benzamide.
- PubChemLite. (n.d.). This compound (C9H11NO2).
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2018). (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
- Shodhganga. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
- Royal Society of Chemistry. (2023). Exploration of N-hydroxy benzimidazole catalysts for hydrogen atom transfer reactions.
- ResearchGate. (2000). Synthesis and characterization of benzamide metal complexes.
- CyberLeninka. (n.d.). SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE.
- PlumX. (1994). Stability of metal ion complexes of N,N′ -bis(2-hydroxybenzyl)ethylenediamine.
- Royal Society of Chemistry. (n.d.). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
- Wiley Online Library. (n.d.). and β‐Hydroxyamides and Ureas Through Metal‐Catalyzed C≡N Bond Hydration and Transfer Hydration Reactions.
- National Institutes of Health (NIH). (2019). Flexible Coordination of N,P-Donor Ligands in Aluminum Dimethyl and Dihydride Complexes.
- PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzamide.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Google Patents. (n.d.). EP0473380B1 - Process for the preparation of hydroxyamides.
- National Institutes of Health (NIH). (n.d.). N,N-Dimethylbenzamide.
- ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.
- Chemistry LibreTexts. (n.d.). 9.3: Nomenclature and Ligands.
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The Coordination Chemistry of 2-hydroxy-N,N-dimethylbenzamide with Transition Metals: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Ligand
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands and their metal complexes are paramount for advancements in catalysis, materials science, and medicinal chemistry.[1][2] 2-hydroxy-N,N-dimethylbenzamide, also known as N,N-dimethylsalicylamide, emerges as a compelling bidentate ligand. Its structure, featuring a phenolic hydroxyl group and a tertiary amide moiety, offers a classic O,O'-donor set for chelation with transition metal ions. This arrangement is anticipated to form stable five-membered chelate rings, a favored configuration in coordination chemistry.
The presence of the dimethylamino group introduces steric hindrance that can influence the coordination geometry and nuclearity of the resulting complexes. Furthermore, the electronic properties of the aromatic ring can be readily tuned through substitution, allowing for the systematic modification of the ligand's coordination behavior and the properties of its metal complexes. Transition metal complexes incorporating ligands with N and O donor atoms have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The coordination of the metal ion can enhance the therapeutic efficacy of the organic ligand.
These application notes provide a comprehensive guide for researchers exploring the coordination chemistry of this compound with first-row transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The protocols outlined below are based on established principles of coordination chemistry and draw from synthetic and characterization methodologies reported for structurally related benzamide and salicylamide-type ligands.
PART 1: Synthesis of Transition Metal Complexes of this compound
This section details the general protocol for the synthesis of transition metal complexes with this compound. The reaction typically proceeds through the deprotonation of the phenolic hydroxyl group by a base, followed by coordination to the metal salt.
General Synthetic Protocol
Objective: To synthesize a transition metal complex of this compound in a 1:2 metal-to-ligand ratio.
Materials:
-
This compound (Ligand, L)
-
Transition metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂)
-
Methanol or Ethanol (analytical grade)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Schlenk line (optional, for air-sensitive complexes)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Ligand Solution Preparation: Dissolve 2 equivalents of this compound in 20 mL of methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: To the ligand solution, add a solution of 2 equivalents of a suitable base (e.g., NaOH in a minimal amount of water, or Et₃N) dropwise while stirring. The formation of the sodium salt of the ligand should result in a clear solution.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1 equivalent of the transition metal(II) salt in 10 mL of the same solvent.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. A color change and/or the formation of a precipitate is indicative of complex formation.
-
Reaction: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling to room temperature, the solid product is collected by vacuum filtration, washed with cold solvent to remove any unreacted starting materials, and then washed with diethyl ether.
-
Drying: The isolated complex is dried in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60 °C).
Causality Behind Experimental Choices:
-
Solvent: Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many transition metal salts, and their relatively high boiling points are suitable for refluxing.
-
Base: A base is required to deprotonate the phenolic hydroxyl group, facilitating coordination to the metal ion. The choice of base can influence the reaction; for instance, a stronger base like NaOH ensures complete deprotonation, while a weaker organic base like triethylamine can be used for milder conditions.
-
Molar Ratio: A 1:2 metal-to-ligand ratio is often employed for divalent transition metals, leading to the formation of neutral ML₂ complexes, especially when the ligand is monoanionic.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy to overcome any kinetic barriers to complex formation and ensures the reaction goes to completion.
Expected Observations and Variations
The color of the resulting complexes will vary depending on the transition metal used. For instance, copper(II) complexes are often green or blue, nickel(II) complexes are typically green, and cobalt(II) complexes can be pink, blue, or purple depending on the coordination geometry. Zinc(II) complexes are expected to be colorless or white, as is typical for d¹⁰ metal ions.
PART 2: Physicochemical Characterization of the Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.
Analytical and Spectroscopic Data Summary
| Technique | Parameter | Expected Results for [M(L)₂] Complexes | Interpretation |
| Elemental Analysis | %C, %H, %N | Should match the calculated values for the proposed formula. | Confirms the stoichiometry of the complex. |
| Molar Conductivity | ΛM (in DMF or DMSO) | Low values (typically < 40 Ω⁻¹cm²mol⁻¹) | Indicates a non-electrolytic nature, suggesting the ligands have neutralized the charge of the metal ion. |
| Magnetic Susceptibility | µeff (B.M.) | Varies with the metal ion (e.g., ~1.7-2.2 for Cu(II), ~2.8-3.5 for octahedral Ni(II), ~4.3-5.2 for octahedral Co(II), diamagnetic for Zn(II)). | Provides information about the number of unpaired electrons and the geometry of the metal center. |
| FT-IR Spectroscopy | ν(O-H), ν(C=O), ν(M-O) | Disappearance of the broad ν(O-H) band from the free ligand. A shift in the ν(C=O) band (typically to lower wavenumbers). Appearance of new bands in the low-frequency region (400-600 cm⁻¹) for ν(M-O). | Confirms the deprotonation of the phenolic hydroxyl group and coordination of both the phenolic oxygen and the carbonyl oxygen to the metal ion. |
| UV-Vis Spectroscopy | λmax (in solution) | Ligand-based π→π* and n→π* transitions in the UV region. Metal-based d-d transitions in the visible region for colored complexes. | Provides information about the electronic structure and coordination geometry of the metal ion. |
| ¹H NMR Spectroscopy | Chemical shifts (δ) | For diamagnetic complexes (e.g., Zn(II)), disappearance of the phenolic -OH proton signal. Shifts in the aromatic and N-methyl proton signals upon coordination. | Confirms the coordination of the ligand to the metal ion. Broadened signals are expected for paramagnetic complexes. |
Detailed Characterization Protocols
Protocol 2.2.1: FT-IR Spectroscopy
-
Record the FT-IR spectrum of the free this compound ligand as a reference.
-
Record the FT-IR spectra of the synthesized metal complexes.
-
Compare the spectra of the complexes with that of the free ligand, paying close attention to the O-H stretching region (~3200-3400 cm⁻¹), the C=O stretching region (~1630 cm⁻¹), and the low-frequency region (400-600 cm⁻¹).
Protocol 2.2.2: UV-Visible Spectroscopy
-
Prepare dilute solutions (~10⁻³ M) of the ligand and the metal complexes in a suitable solvent (e.g., DMF or DMSO).
-
Record the electronic absorption spectra in the range of 200-800 nm.
-
Identify the intraligand and d-d transition bands.
Protocol 2.2.3: Molar Conductivity Measurement
-
Prepare ~10⁻³ M solutions of the complexes in DMF or DMSO.
-
Measure the conductivity of the solutions using a calibrated conductivity meter at room temperature.
-
Compare the obtained values with the expected ranges for non-electrolytes.
PART 3: Visualization of Experimental Workflow and Coordination
Experimental Workflow Diagram
Caption: General workflow for the synthesis and characterization of metal complexes.
Proposed Coordination Mode
Caption: Bidentate O,O'-coordination of the deprotonated ligand to a metal center.
PART 4: Potential Applications in Drug Development
The structural features of this compound complexes suggest their potential in various biological applications. The chelation of the metal ion can enhance the lipophilicity of the ligand, potentially improving its membrane permeability and cellular uptake.
-
Antimicrobial and Antifungal Agents: Many transition metal complexes with O- and N-donor ligands exhibit significant antimicrobial and antifungal activities.[6][7] The proposed complexes could be screened against a panel of pathogenic bacteria and fungi to evaluate their efficacy.
-
Anticancer Agents: The ability of metal complexes to interact with biomolecules like DNA and proteins makes them promising candidates for anticancer drug development.[3] The cytotoxicity of the synthesized complexes could be evaluated against various cancer cell lines.
-
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The coordination environment provided by the this compound ligand could be suitable for catalytic applications such as oxidation or reduction reactions.
Conclusion and Future Directions
The coordination chemistry of this compound with transition metals presents a fertile ground for research. The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of novel metal complexes. Future work should focus on the single-crystal X-ray diffraction of these complexes to unequivocally determine their solid-state structures. A systematic investigation of the biological activities of these compounds could lead to the discovery of new therapeutic agents. Furthermore, the catalytic potential of these complexes remains an unexplored and promising avenue of research.
References
- Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. (n.d.). SSRN.
- 2-HYDROXY-3,5-DIMETHYL-N,N-DIMETHYLBENZAMIDE. (n.d.). SpectraBase.
- This compound | C9H11NO2 | CID 74500. (n.d.). PubChem.
- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). [No Source Found].
- A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives. (n.d.). Benchchem.
- [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties. (n.d.). PubMed.
- Various metal complexes and their biological implications. (2022). The Pharma Innovation Journal.
- Synthesis, spectral and structural characterization and biological activity of Cu(II) complexes with 4-(diethylamino)salicylaldehyde and α-diimines. (n.d.). ResearchGate.
- A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones. (2022). Bentham Science Publisher.
- Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (n.d.). Oriental Journal of Chemistry.
- The Biological Applications of Metals and Metal Complexes. (2023). MDPI.
- Synthesis of transition metal complexes containing thiosemicarbazone ligand and their biological activity. (2024). Sciforum.
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- 7. mdpi.com [mdpi.com]
Application Note: A Guide to the Formulation and Characterization of Drug-Loaded Micelles Using 2-hydroxy-N,N-dimethylbenzamide
Introduction
The effective delivery of hydrophobic therapeutic agents remains a significant hurdle in pharmaceutical development. Poor aqueous solubility limits bioavailability, restricts formulation options, and can necessitate the use of harsh co-solvents, leading to undesirable side effects. Micellar systems, which are self-assembling nanostructures formed by amphiphilic molecules, offer a compelling solution.[1][2] These core-shell structures can encapsulate hydrophobic drugs within their core, shielding them from the aqueous environment and improving their solubility and stability in physiological conditions.[3]
While polymeric micelles are widely studied, small-molecule amphiphiles present an alternative with potential advantages in simplicity and purity.[4] This guide focuses on 2-hydroxy-N,N-dimethylbenzamide , a hydrophobic amide that can form micelles in water. Its structure combines a hydrophobic phenyl ring and dimethylamide group with a hydrophilic hydroxyl group, making it an intriguing candidate for creating simple, non-polymeric micellar drug delivery systems.
This document provides a comprehensive overview and a set of detailed protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. We will cover the fundamental principles of its micelle formation, methods for determining its critical micelle concentration (CMC), protocols for drug loading and characterization, and methodologies for evaluating in vitro drug release.
The Mechanism: Self-Assembly of this compound
The formation of micelles is a thermodynamically driven process. In an aqueous solution, the hydrophobic regions of amphiphilic molecules, like this compound, minimize their contact with water by aggregating together. This leads to the spontaneous formation of spherical nanostructures.
For this compound, it is proposed that:
-
The hydrophobic core is formed by the benzene ring and the N,N-dimethyl functional groups. This core serves as a reservoir for encapsulating lipophilic drug molecules.
-
The hydrophilic shell (or corona) is composed of the phenolic hydroxyl (-OH) groups, which are oriented towards the aqueous bulk phase. This shell provides colloidal stability, preventing the micelles from aggregating and precipitating.
This self-assembly only occurs when the concentration of the amphiphile surpasses a specific threshold known as the Critical Micelle Concentration (CMC).[2] Below the CMC, the molecules exist as individual monomers. Above the CMC, any additional molecules will preferentially form new micelles.[5]
Caption: Proposed self-assembly of this compound micelles.
Foundational Protocol: Determination of Critical Micelle Concentration (CMC)
Rationale: The CMC is the most fundamental parameter of a micelle-forming compound. It dictates the concentration required for self-assembly and provides insights into the stability of the micelles upon dilution, such as what occurs upon injection into the bloodstream.[3] A low CMC value is generally desirable, as it indicates that the micelles will remain stable even at high dilutions. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a highly sensitive and standard method for determining the CMC of novel amphiphiles.[6]
Protocol Steps:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water. Gentle heating or sonication may be required to aid dissolution.
-
Prepare a 1 mM stock solution of pyrene in a suitable organic solvent like acetone or methanol.
-
-
Sample Preparation:
-
Create a series of aqueous solutions of this compound with concentrations ranging from 0.001 mM to 10 mM via serial dilution from the stock solution.
-
To each solution in a separate vial, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is constant across all samples (typically ~1 µM). The volume of the organic solvent added should be minimal (<1% of the total volume) to avoid affecting micellization.
-
Allow the solutions to equilibrate for at least 2 hours at room temperature, protected from light.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 500 nm.
-
Identify the emission intensity of the first vibronic peak (I₁) at approximately 373 nm and the third vibronic peak (I₃) at approximately 384 nm.
-
-
Data Analysis:
-
Calculate the intensity ratio (I₁/I₃) for each sample concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, where a sharp decrease in the I₁/I₃ ratio occurs. This decrease signifies the partitioning of pyrene from the polar aqueous environment into the nonpolar, hydrophobic core of the newly formed micelles.[5]
-
Core Application: Preparation and Characterization of Drug-Loaded Micelles
This section details the workflow for encapsulating a model hydrophobic drug (e.g., Paclitaxel, Curcumin, or Doxorubicin) into this compound micelles and subsequently characterizing the formulation.
Caption: Workflow for drug-loaded micelle preparation and characterization.
Protocol: Drug Loading via Thin-Film Hydration
Rationale: The thin-film hydration method, a type of solvent evaporation technique, is a robust and widely used approach for encapsulating highly hydrophobic drugs.[4] It ensures that the drug and the amphiphile are intimately mixed at the molecular level before the self-assembly process is initiated, often leading to higher encapsulation efficiencies.
Materials:
-
This compound
-
Model hydrophobic drug
-
Volatile organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Protocol Steps:
-
Dissolution: Accurately weigh and dissolve a specific amount of this compound and the model hydrophobic drug in the chosen organic solvent in a round-bottom flask. A typical starting mass ratio might be 10:1 (amphiphile:drug).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature safely below the boiling point of the solvent. This will result in the formation of a thin, uniform film of the drug-amphiphile mixture on the inner wall of the flask.
-
Hydration: Add a pre-determined volume of the aqueous buffer (e.g., PBS) to the flask. The final concentration of the amphiphile should be well above its determined CMC.
-
Micelle Formation: Gently rotate the flask by hand to hydrate the film. The solution will likely appear cloudy.
-
Homogenization: Submerge the flask in a bath sonicator (or use a probe sonicator at low power) and sonicate until the solution becomes a clear, translucent dispersion. This indicates the formation of small, homogeneous drug-loaded micelles.
-
Purification: To remove any unencapsulated drug, which may exist as aggregates or crystals, centrifuge the micellar solution at a moderate speed (e.g., 5,000 x g for 10 minutes). The supernatant containing the drug-loaded micelles can be carefully collected. Alternatively, the solution can be filtered through a 0.22 µm syringe filter.
Protocol: Physicochemical Characterization
Rationale: Characterizing the physical properties of the micelles is essential to ensure the formulation is suitable for drug delivery. Size influences biodistribution, the polydispersity index (PDI) indicates the homogeneity of the preparation, and zeta potential provides a measure of colloidal stability.[7]
Methods:
-
Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the micellar solution with the same buffer used for hydration.
-
Analyze the sample using Dynamic Light Scattering (DLS). The instrument will report the mean hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
-
Zeta Potential:
-
Dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to ensure correct ionic strength for the measurement.
-
Analyze using a laser Doppler velocimeter. A zeta potential value more positive than +30 mV or more negative than -30 mV typically indicates good colloidal stability due to electrostatic repulsion between particles.
-
-
Morphology:
-
Place a drop of the diluted micellar solution onto a carbon-coated copper grid.
-
Negatively stain the sample with an appropriate agent (e.g., uranyl acetate or phosphotungstic acid).
-
After drying, visualize the micelles using a Transmission Electron Microscope (TEM) to confirm their spherical shape and size.
-
| Parameter | Technique | Desired Outcome | Rationale |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | < 150 nm | Optimal for avoiding rapid clearance and potentially utilizing the Enhanced Permeability and Retention (EPR) effect in tumors. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a narrow, monodisperse size distribution, ensuring batch-to-batch consistency. |
| Zeta Potential | Laser Doppler Velocimetry | > |30 mV| | High surface charge prevents aggregation and improves the shelf-life of the formulation. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform particles | Confirms the formation of distinct, well-structured micelles. |
Protocol: Quantifying Drug Encapsulation
Rationale: It is crucial to determine the amount of drug successfully encapsulated within the micelles. Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are two key metrics used to evaluate the performance of the formulation.[8]
Protocol Steps:
-
Separation of Free Drug: Disrupt the drug-loaded micelles by adding a large volume of a suitable organic solvent (e.g., methanol or acetonitrile) to a known volume of the micellar solution. This will dissolve both the encapsulated drug and the amphiphile.
-
Quantification: Determine the concentration of the drug in this solution using a pre-established calibration curve via UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading Content (DLC %): This represents the weight percentage of the drug relative to the total weight of the drug-loaded micelle.
DLC (%) = (Mass of drug in micelles / Total mass of drug-loaded micelles) x 100
-
Encapsulation Efficiency (EE %): This represents the percentage of the initial drug that was successfully encapsulated.
EE (%) = (Mass of drug in micelles / Total mass of drug initially added) x 100
-
Performance Evaluation: In Vitro Drug Release
Rationale: An ideal drug delivery system should retain the drug during circulation but release it at the target site. An in vitro release study simulates the release of the drug from the micelles into a physiological buffer over time. The dialysis method is a standard and effective way to conduct this study.[7][9]
Caption: Schematic of an in vitro drug release study using the dialysis method.
Protocol Steps:
-
Setup:
-
Pipette a known volume (e.g., 1-2 mL) of the drug-loaded micelle solution into a dialysis bag with an appropriate molecular weight cutoff (MWCO). The MWCO should be large enough to allow the free drug to pass through but small enough to retain the micelles.
-
Seal the dialysis bag and immerse it in a larger vessel containing a known volume of release buffer (e.g., 50-100 mL of PBS, pH 7.4), often with a small amount of a surfactant like Tween 80 to maintain sink conditions.
-
Place the entire setup on a magnetic stirrer at a constant speed and maintain a constant temperature (e.g., 37°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in each collected sample using UV-Vis Spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time (hours) to obtain the drug release profile.
-
Safety and Toxicological Profile
When considering any new excipient for drug delivery, a preliminary safety assessment is critical.
-
Chemical Hazards: According to its Global Harmonized System (GHS) classification, this compound is known to cause serious eye irritation.[10] Standard laboratory safety precautions, including the use of safety glasses, should be strictly followed. It may also be harmful if swallowed.[10]
-
Toxicological Data: While specific toxicological data for this compound in a drug delivery context is not widely available, data for a structurally related compound, 2-hydroxy-N,N-dimethylpropanamide, shows low acute oral, dermal, and inhalation toxicity in rats.[11] However, this should only be taken as a preliminary indicator. Comprehensive in vitro cytotoxicity studies (e.g., using cell lines like HeLa or HEK293) and subsequent in vivo toxicological assessments are mandatory before any clinical consideration.[12]
Conclusion
This compound presents itself as a promising, simple, non-polymeric amphiphile for the formulation of micellar drug delivery systems. Its distinct hydrophobic and hydrophilic regions enable the self-assembly required to encapsulate and solubilize poorly water-soluble drugs. The protocols outlined in this application note provide a robust framework for researchers to begin exploring its potential. By systematically determining its CMC, preparing and characterizing drug-loaded micelles, and evaluating their in vitro release profiles, scientists can build the foundational data needed to validate this molecule as a novel excipient in modern drug delivery. Future work should focus on testing a broader range of therapeutic agents, optimizing formulation parameters, and conducting rigorous biological and toxicological evaluations to fully understand its capabilities and limitations.
References
- Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. Molbase. [Link]
- This compound | C9H11NO2 | CID 74500.
- Formulation of drugs in block copolymer micelles: drug loading and release.
- 2-Hydroxy-benzamide derivatives synthesis.
- Progress in Polymeric Micelles for Drug Delivery Applications.
- Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions.
- Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.
- N,N-Dimethylbenzamide | C9H11NO | CID 11916.
- Strategies to improve micelle stability for drug delivery.
- Preparation and Characterization of Micelles.
- Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C.
- Polymeric Micelles for Oral Drug Delivery: Why and How.
- From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Prepar
- Preparation and Characterization of Micelles.
- Chapter-2 Critical Micelle Concentration of Surfactant , Mixed Surfactant and Polymer By Different Methods at Room Temperatur e And Its Importance. Semantic Scholar. [Link]
- Dual drug release from hydrogels covalently containing polymeric micelles that possess different drug release properties.
- Polymeric Micelles for Drug Delivery. IT Medical Team. [Link]
- The formation of drug loaded micelles.
- Rapid Critical Micelle Concentration (CMC)
- Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization.
- Determination of the critical micelle concentration and thermodynamic parameters of phenylcarbamic acid derivatives using a fluorescence method.
- Toxicological considerations when creating nanoparticle based drugs and drug delivery systems?
Sources
- 1. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Polymeric Micelles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual drug release from hydrogels covalently containing polymeric micelles that possess different drug release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C9H11NO2 | CID 74500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Benzamide Derivatives
Abstract
This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzamide derivatives in various matrices, including active pharmaceutical ingredients (API), finished drug products, and biological fluids. We delve into the rationale behind critical methodological choices, from sample preparation and chromatographic separation to method validation in accordance with international regulatory standards. The protocol described herein is designed to be a self-validating, stability-indicating system, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
Benzamide derivatives represent a broad class of compounds with significant therapeutic applications, including antiemetic, antipsychotic, and antiviral activities.[1] Accurate and reliable quantification of these compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their lifecycle. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and versatility.[2][3]
The method detailed in this note is based on Reversed-Phase HPLC (RP-HPLC) , the most common mode of liquid chromatography.[2] In this technique, the analyte (a moderately polar benzamide derivative) is partitioned between a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[2][4] By precisely controlling the mobile phase composition, a high degree of separation can be achieved, allowing for the accurate quantification of the target analyte and the resolution of related substances or degradation products.
Experimental Design: Materials and Methods
Instrumentation
-
HPLC or UPLC System equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chemicals and Reagents
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Phosphate Monobasic (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Reference Standards (Certified purity) of the target benzamide derivative(s) and known impurities.
Core Protocol: From Sample to Result
This section outlines the complete workflow for quantifying a representative benzamide derivative. The logical flow is designed to minimize error and ensure reproducibility.
Diagram 1: General HPLC analysis workflow.
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving the desired separation. The parameters below provide a robust starting point for many benzamide derivatives and should be optimized as needed.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm particle size | C18 and C8 columns provide excellent retention and separation for moderately polar compounds like benzamides.[1][4] The choice between C18 and C8 depends on the specific hydrophobicity of the analyte. |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer, pH adjusted to 3.5 with H₃PO₄B: Acetonitrile | A buffered mobile phase controls the ionization state of acidic or basic analytes, ensuring consistent retention times and peak shapes.[5] Acetonitrile is a common organic modifier providing good peak resolution. |
| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | Isocratic elution is simpler and more robust for quantifying a single compound.[1] A gradient elution is necessary for separating complex mixtures or for stability-indicating methods where degradation products with different polarities may be present.[4][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detector | PDA/UV at a specific wavelength (e.g., 254 nm or λmax of the analyte) | Most benzamide derivatives contain a chromophore that absorbs UV light.[1] A PDA detector is recommended as it can monitor a range of wavelengths, which is useful for impurity profiling and peak purity analysis. |
| Injection Volume | 10 µL | This volume is a typical starting point; it can be adjusted to meet the desired sensitivity (LOD/LOQ) of the method. |
Step-by-Step Protocol
1. Preparation of Standard Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the benzamide reference standard into a 100 mL volumetric flask. b. Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B). Methanol or acetonitrile are also common choices.[3] c. Sonicate for 5 minutes to ensure complete dissolution. d. Dilute to the mark with the diluent and mix thoroughly. This is the stock solution. e. Perform serial dilutions to create calibration standards at various concentration levels.
2. Preparation of Sample Solution:
-
For Bulk Drug (API): Prepare in the same manner as the standard solution to a similar target concentration.
-
For Tablets: a. Weigh and finely powder no fewer than 20 tablets to ensure homogeneity. b. Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a suitable volumetric flask. c. Add diluent, sonicate, and shake mechanically to extract the drug.[4] d. Dilute to volume, mix, and filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.[3][7] Filtration is essential to prevent clogging the HPLC column.[8]
-
For Plasma/Serum: a. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (if used).[9] This step performs protein precipitation.[5] b. Vortex for 2 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes. c. Carefully transfer the supernatant to a clean vial for injection.
3. System Suitability and Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the diluent (blank) to ensure no interfering peaks are present. c. Make at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%. d. Proceed with injecting the prepared standard and sample solutions according to the predefined sequence.
Method Validation: A Self-Validating System
A method is only trustworthy if it has been validated to prove it is fit for its intended purpose. Validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12]
Diagram 2: Interrelationship of ICH validation parameters.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13] To establish this for a stability-indicating method, forced degradation studies are essential.[14][15][16] The goal is to achieve 5-20% degradation of the active ingredient.
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours | To identify acid-labile degradation products.[16] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 30 minutes | To identify base-labile degradation products.[16] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To mimic potential oxidation.[16][17] |
| Thermal Degradation | Solid drug substance heated at 105 °C for 24 hours | To assess the impact of heat during manufacturing or storage.[15] |
| Photolytic Degradation | Expose solution to UV light (e.g., 200 watt-hours/m²) and cool white light (1.2 million lux-hours) as per ICH Q1B guidelines. | To assess light sensitivity.[18] |
The method is deemed specific if the main analyte peak is well-resolved from all degradation product peaks, and the peak purity analysis (via PDA detector) confirms no co-elution.
Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[12][19]
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a minimum of 5 concentrations across the expected range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration.For Impurities: LOQ to 120% of the impurity specification. |
| Accuracy (Recovery) | Analyze samples with known amounts of spiked analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: 6 replicate analyses of the same sample.- Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for assay. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD.S/N ratio of 10:1 for LOQ. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C) and observe the effect on results. | System suitability parameters must still be met. Results should not be significantly affected. |
Conclusion
This application note provides a detailed, scientifically grounded framework for the quantification of benzamide derivatives using reversed-phase HPLC. By following the outlined protocols for method development and executing a thorough validation as prescribed by ICH guidelines, laboratories can ensure the generation of highly reliable, accurate, and reproducible data. This robust analytical system is indispensable for quality control, stability testing, and pharmacokinetic analysis in the pharmaceutical industry.
References
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. (n.d.). HPLC Sample Preparation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- AIT. (2024, August 20). Everything You Need to Know About HPLC Sample Preparation.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
- Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC.
- ResearchGate. (2025, August 5). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection.
- ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- PubMed. (n.d.). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application.
- ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives.
- Frontiers. (2023, August 27). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma.
- National Institutes of Health. (2023, August 28). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma.
- PubMed. (2019, October 15). High-throughput quantification of ten antiarrhythmic drugs in human plasma using UPLC-MS/MS.
- ResearchGate. (2025, August 7). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma.
- Human Journals. (n.d.). Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride.
- National Institutes of Health. (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum.
- BEPLS. (n.d.). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC.
- Asian Journal of Pharmaceutical and Clinical Research. (2025, June 20). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
Sources
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- 6. researchgate.net [researchgate.net]
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- 9. High-throughput quantification of ten antiarrhythmic drugs in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
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developing an analytical method for 2-hydroxy-N,N-dimethylbenzamide
An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-hydroxy-N,N-dimethylbenzamide
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a robust analytical method for the quantification of this compound. The methodology leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable technique in modern analytical laboratories.[1] We will detail the rationale behind chromatographic choices, provide step-by-step protocols for sample analysis and preparation from a biological matrix, and outline a complete validation strategy based on international regulatory guidelines. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method to quantify this compound.
Introduction and Analyte Overview
This compound is an organic compound featuring a benzamide structure substituted with a hydroxyl group at the ortho position. Its structure suggests potential applications as an intermediate in pharmaceutical synthesis or as a research chemical.[2] The development of a reliable quantitative method is paramount for its use in pharmacokinetic studies, quality control of drug products, or metabolic investigations.
Analyte Physicochemical Properties:
| Property | Value / Description | Source |
| Chemical Structure | PubChem[3] | |
| CN(C)C(=O)C1=CC=CC=C1O | ||
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Predicted pKa | ~9-10 (for the phenolic hydroxyl group) | Based on phenol chemistry |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and slightly soluble in water due to the polar hydroxyl and amide groups.[2][4] | General chemical principles |
The presence of both a hydrophobic benzene ring and polar functional groups (hydroxyl and amide) makes this compound an ideal candidate for analysis by reversed-phase chromatography.
Analytical Method Development Strategy
The objective is to develop a method that is specific, accurate, precise, and robust. Our strategy is grounded in the physicochemical properties of the analyte and established chromatographic principles.
Choice of Chromatographic Technique: RP-HPLC
Reversed-Phase HPLC is the chosen technique as it is exceptionally well-suited for separating small organic molecules.[1] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The retention of this compound will be governed by its hydrophobic interaction with the stationary phase.
Stationary Phase (Column) Selection
The polarity of our analyte requires careful column selection to achieve adequate retention and good peak shape.
-
Initial Choice (Workhorse Phase): A C18 (Octadecylsilane) column is the most common starting point for method development due to its versatility and wide availability.
-
Alternative for Enhanced Polar Retention: If retention on a C18 column is insufficient (i.e., the analyte elutes too close to the solvent front), an Ascentis RP-Amide or a similar polar-embedded phase is recommended. These phases provide an alternative selectivity and are designed to enhance the retention of polar compounds through hydrogen bonding interactions.
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired separation.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower backpressure.
-
Aqueous Phase & pH Control: The phenolic hydroxyl group on the analyte is ionizable. To ensure reproducible retention, the mobile phase pH must be controlled with a buffer. By setting the pH to an acidic level (e.g., pH 3.0), we ensure the hydroxyl group remains fully protonated (non-ionized). This suppresses silanol interactions and maximizes retention on the reversed-phase column. A volatile buffer like 0.1% formic acid in water is an excellent choice, especially if the method is to be transferred to an LC-MS system.
Detection
The aromatic ring in this compound contains a chromophore that absorbs UV light, making UV detection a simple and effective choice. A photodiode array (PDA) detector can be used to determine the optimal wavelength, likely to be around 210 nm for general absorbance or near the compound's specific λmax for higher sensitivity.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis
This protocol describes the setup and execution of the analytical run.
Instrumentation and Materials:
-
HPLC system with binary pump, autosampler, column oven, and PDA/UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water.
-
Standard: this compound reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of ultrapure water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile and mix.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
System Suitability: Before running samples, inject a mid-range standard (e.g., 10 µg/mL) five times. The relative standard deviation (%RSD) for retention time and peak area should be ≤ 2%.[5]
-
Analysis: Construct a calibration curve by injecting the standards. Then, inject the prepared samples for analysis.
Protocol 2: Sample Preparation from Human Plasma via SPE
Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples and concentrating the analyte of interest.[6]
Materials:
-
Mixed-mode polymeric SPE cartridges/plates.
-
Human plasma (blank).
-
Reagents: Methanol, ultrapure water, formic acid, ammonia solution.
-
Centrifuge, vacuum manifold.
Procedure:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. For every 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH. Centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treated sample (from step 1) onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte by passing 1 mL of 5% ammonia in methanol through the cartridge into a clean collection tube. The basic elution solvent ensures the phenolic analyte is ionized and readily released from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (90% A, 10% B). Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the HPLC system as described in Protocol 1.
Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose. The following protocol is based on the ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines .[7][8][9][10]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix components. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 non-zero standards. |
| Accuracy | To measure the closeness of the results to the true value. | Mean recovery should be within 85-115% of the nominal value (80-120% at LLOQ). |
| Precision | To assess the degree of scatter between a series of measurements. | %RSD should be ≤ 15% (≤ 20% at LLOQ) for both intra-day (repeatability) and inter-day (intermediate precision) runs. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD of results should remain within acceptable limits when parameters like flow rate (±10%), column temp (±5°C), or mobile phase composition (±2%) are varied.[8] |
| Stability | To evaluate the stability of the analyte in the biological matrix under different conditions. | Analyte concentration should remain within ±15% of the baseline value after freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Visualizations and Diagrams
Overall Analytical Workflow
The following diagram illustrates the complete process from sample receipt to final data reporting.
Caption: High-level workflow from sample preparation to final report generation.
Detailed Solid-Phase Extraction (SPE) Protocol
This diagram details the key steps within the SPE procedure.
Caption: Step-by-step visualization of the Solid-Phase Extraction protocol.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Note: While focused on biomarkers, this guidance contains relevant principles for bioanalysis. [Link]
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- U.S. Food and Drug Administration. (2022).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74500, this compound. [Link]
- ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]
- Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Agilent.
- Chemsrc. (n.d.). 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide | CAS#:66952-65-6. [Link]
- ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. [Link]
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
- Scribd. (n.d.). Bioanalysis Sample Prep Techniques. [Link]
- Slideshare. (n.d.). Sample preparation techniques for biological sample. [Link]
- PubChemLite. (n.d.). This compound (C9H11NO2). [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637524, 3-hydroxy-N,N-dimethylbenzamide. [Link]
- Solubility of Things. (n.d.). N,N-Dimethylbenzamide. [Link]
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- 2. Buy this compound | 1778-08-1 [smolecule.com]
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols: 2-hydroxy-N,N-dimethylbenzamide as a Versatile Building Block for Agrochemicals
Abstract
The salicylamide moiety, characterized by a 2-hydroxybenzamide scaffold, is a privileged structure in medicinal chemistry and a burgeoning platform for the development of novel agrochemicals. This document provides an in-depth technical guide on the application of 2-hydroxy-N,N-dimethylbenzamide, a key representative of this class, as a foundational building block for creating new fungicides, herbicides, and insecticides. We will explore its synthesis, key derivatization reactions, and the structure-activity relationships (SAR) that drive efficacy. Detailed, field-tested protocols are provided to enable researchers in crop protection to leverage this versatile intermediate in their discovery workflows.
Introduction: The Strategic Value of the Salicylamide Core
This compound (CAS No. 1778-08-1) is an organic compound featuring a benzene ring substituted with a hydroxyl group and an N,N-dimethylcarboxamide group at positions 2 and 1, respectively.[1][2] Its chemical formula is C₉H₁₁NO₂. The presence of the phenolic hydroxyl group and the tertiary amide provides multiple reactive handles for synthetic modification, while the overall structure imparts a degree of hydrophobicity and the potential for crucial hydrogen bonding interactions with biological targets.[3]
While extensively explored in pharmaceuticals, its utility in agriculture is an area of growing interest.[3] Benzamide derivatives are a well-established class of compounds in the agrochemical industry, known to exhibit potent insecticidal, fungicidal, and herbicidal properties.[4][5][6][7] This guide focuses on harnessing the specific structural features of this compound as a starting point for the rational design of next-generation crop protection agents.
Synthesis of the Core Building Block
The efficient synthesis of the this compound scaffold is the critical first step in any discovery campaign. The most common and reliable method is the direct aminolysis of an activated salicylic acid derivative, such as a salicylate ester, with dimethylamine. This approach is favored for its operational simplicity and generally high yields.
Protocol 1: Synthesis of this compound from Methyl Salicylate
This protocol details the nucleophilic acyl substitution reaction between methyl salicylate and dimethylamine.[8]
Workflow Diagram: Synthesis of this compound
Sources
- 1. This compound | C9H11NO2 | CID 74500 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. GB2047236B - 2-hydroxy-benzamide derivatives and use thereof as fungicides - Google Patents [patents.google.com]
- 5. US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google Patents [patents.google.com]
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- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Peptide Synthesis through Backbone Protection
A Note on the Topic: 2-hydroxy-N,N-dimethylbenzamide
A comprehensive review of the scientific literature indicates that this compound does not have an established role as a reagent or additive in peptide synthesis. Its chemical properties do not align with the known classes of coupling reagents, additives, or protecting groups used in this field. It is plausible that this compound has been mistaken for reagents with similar-sounding names that are central to advanced peptide synthesis, particularly for overcoming aggregation.
This guide is therefore focused on the 2,4-dimethoxybenzyl (DMB) and 2-hydroxy-4-methoxybenzyl (HMB) groups. These backbone-protecting amides are critical tools for disrupting peptide aggregation and are structurally related to the "hydroxybenzamide" motif. We will proceed under the directive of providing an in-depth technical guide on this well-established and vital strategy.
PART 1: The Strategic Imperative for Backbone Protection in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a foundational technology for creating peptides for research, diagnostics, and therapeutics.[1][2] The methodology, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] While elegant and powerful, SPPS faces a significant challenge, particularly during the synthesis of long or hydrophobic sequences: on-resin aggregation .
As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and engage in inter-chain hydrogen bonding. This leads to the formation of insoluble aggregates, causing the resin beads to shrink and rendering the N-terminus of the growing peptide inaccessible.[3] The consequences of severe aggregation are catastrophic for the synthesis:
-
Incomplete Deprotection: The Fmoc protecting group cannot be fully removed, halting chain elongation.
-
Failed Coupling: The incoming activated amino acid cannot access the free amine, leading to deletion sequences.
-
Low Yields and Purity: The final product is a complex mixture of truncated peptides that is difficult to purify.
Peptides rich in residues like Val, Ile, Gln, and Thr are notoriously prone to aggregation.[3] To salvage these "difficult syntheses," strategies that disrupt secondary structure formation are not just advantageous; they are essential. The incorporation of DMB or HMB groups onto the peptide backbone is a field-proven, highly effective solution to this problem.
PART 2: Mechanism of Action - Disrupting Aggregation at the Source
The DMB and HMB groups function as temporary, acid-labile protecting groups for the backbone amide nitrogen. By introducing a bulky substituent on the amide nitrogen, they sterically hinder the formation of the hydrogen bonds that are critical for β-sheet formation and subsequent aggregation.
The protecting group is typically introduced as part of a dipeptide unit, for example, Fmoc-Ala-(Dmb)Gly-OH .[4] This strategy circumvents the challenge of coupling an amino acid to a sterically hindered secondary amine on the resin.
Below is a conceptual diagram illustrating this mechanism.
The key advantages conferred by this mechanism are:
-
Enhanced Solvation: The protected peptide-resin remains well-solvated throughout the synthesis, ensuring reagents can freely access the reaction sites.[4]
-
Improved Yield & Purity: By preventing the formation of deletion sequences, the yield and purity of the crude peptide are dramatically increased.[4][5]
-
Prevention of Aspartimide Formation: A crucial secondary benefit is the prevention of aspartimide formation, a common side reaction involving Asp-Gly or Asp-Ser sequences. The DMB group on the nitrogen of the succeeding residue sterically blocks the cyclization reaction.[5]
PART 3: Application Notes - A Strategic Guide
As a Senior Application Scientist, my recommendation is to proactively identify potentially difficult sequences rather than attempting to rescue a failed synthesis.
When to Incorporate DMB/HMB Protection:
| Application Scenario | Advantage of DMB/HMB Protection | Expected Outcome |
| Synthesis of Hydrophobic Peptides | Prevents on-resin aggregation by disrupting secondary structure formation.[4] | Increased yield and purity of the crude peptide. |
| Synthesis of Long Peptides (>30 aa) | Maintains good solvation of the peptide-resin throughout the synthesis. | Successful synthesis of the full-length target peptide. |
| Sequences Containing Asp-Gly or Asp-Ser | Blocks the formation of aspartimide side products.[5] | Reduced heterogeneity and simplified purification. |
Guidelines for Strategic Placement:
-
Optimal Spacing: The ideal placement for a DMB/HMB-dipeptide is approximately every 6-8 residues within a difficult region to effectively disrupt periodic secondary structures.[3]
-
Proximity to Other Disrupters: Ensure there are at least two amino acids between a DMB/HMB unit and other structure-breaking residues like Proline or pseudoproline dipeptides.[5]
-
Placement Before Hydrophobic Stretches: If possible, insert the protected dipeptide just before a known hydrophobic or aggregation-prone sequence.[5]
PART 4: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure reaction completion.
Protocol 1: Manual Solid-Phase Coupling of an Fmoc-(Dmb)Gly-Dipeptide
This protocol details a single coupling cycle for a representative dipeptide, Fmoc-Ala-(Dmb)Gly-OH.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq, e.g., 0.2 mmol)
-
Fmoc-Ala-(Dmb)Gly-OH (3.0 eq, 0.6 mmol)
-
HBTU (2.9 eq, 0.58 mmol)
-
HOBt (3.0 eq, 0.6 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes.[4]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Ala-(Dmb)Gly-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 2-5 minutes. The solution should turn yellow.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is recommended due to the steric bulk.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling (Kaiser Test): Perform a Kaiser test on a small sample of beads. A negative result (beads remain blue) indicates a complete coupling. If the test is positive (yellow or colorless beads), repeat the coupling step with freshly prepared reagents.
Protocol 2: Automated Synthesizer Protocol
-
Reagent Preparation: Dissolve the Fmoc-(Dmb)Gly-dipeptide in DMF at the same concentration as other standard amino acids. Place the solution in the appropriate position on the synthesizer.
-
Cycle Programming: Modify the synthesis protocol to perform a single, extended coupling cycle for the DMB-dipeptide. Program a coupling time of at least 2 hours.[4]
-
Continuation: Ensure the subsequent amino acid coupling cycle is programmed as a standard cycle.
Protocol 3: Final Cleavage and Deprotection
The DMB group is engineered for convenience and is cleaved simultaneously with other standard acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker.
Materials:
-
Dry, protected peptide-resin
-
TFA Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Note: If the sequence contains Trp, use Fmoc-Trp(Boc) for protection and add ~2% TIS to the cleavage cocktail to scavenge the cleavage products of the DMB group, which can otherwise modify the unprotected Trp side chain.[3]
-
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution away from the resin beads into a centrifuge tube containing cold diethyl ether. The peptide will precipitate as a white solid.
-
Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with fresh cold ether two more times to remove scavengers and residual protecting groups.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
References
- Albericio, F., et al. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. J. Org. Chem, 73(7), 2730-2733.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides.
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-22.
Sources
Application Notes & Protocols: Strategic Employment of 2-hydroxy-N,N-dimethylbenzamide in Complex Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Standard Aromatic Functionalization
In the intricate chess game of natural product synthesis, the ability to precisely functionalize an aromatic ring is paramount. Among the most powerful strategies is Directed ortho-Metalation (DoM), a technique that leverages the coordinating power of a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent reaction with an electrophile.[1][2] The tertiary amide, specifically the N,N-dimethylamide group, is a well-established and robust DMG, prized for its strong coordinating ability and general stability.[3][4]
This guide focuses on a unique and highly strategic variant of this chemistry: the use of 2-hydroxy-N,N-dimethylbenzamide . The presence of a hydroxyl group ortho to the powerful amide DMG introduces both a challenge and a significant synthetic opportunity. This document provides a deep dive into the mechanistic nuances, strategic considerations, and detailed protocols for employing this versatile building block in the synthesis of complex molecules, including scaffolds relevant to natural products and medicinal chemistry.
The Mechanistic Imperative: Understanding the Dilithiation Pathway
The core of this chemistry deviates from standard DoM protocols due to the acidic phenolic proton (pKa ≈ 10). When employing a strong organolithium base, such as sec-butyllithium (s-BuLi), this proton is the first to be abstracted. A second equivalent of the base is then required to perform the intended C-H activation at the C6 position, which is directed by the now-anionic oxygen and the coordinating amide carbonyl. This two-step, one-pot process generates a reactive dilithio intermediate.
The causality for this sequence is rooted in kinetics and thermodynamics. The proton on the heteroatom (oxygen) is far more acidic than the aromatic C-H proton, ensuring its removal is the primary event. The subsequent ortho-metalation is then an intramolecularly-assisted process, where the lithium cation is coordinated by both the amide and the newly formed lithium phenoxide, creating a stable six-membered ring-like pre-litigation complex.[2][5] This chelation effect significantly lowers the activation energy for the C6 C-H bond cleavage.
Figure 1: Mechanism of dilithiation and functionalization.
Application Notes: Strategic Advantages and Field Insights
Access to Densely Functionalized Scaffolds
The primary advantage of this methodology is the ability to generate 1,2,3-trisubstituted aromatic rings in a single, highly regioselective step. This pattern is a common motif in a wide array of natural products and pharmaceutical agents. The resulting ortho-hydroxy, meta-amide, para-electrophile arrangement provides a versatile handle for further synthetic elaborations.
Choice of Base and Solvent System
The selection of the organolithium base is critical. While n-BuLi can be effective, sec-BuLi or tert-BuLi are often preferred due to their increased basicity, which can accelerate the C-H activation step.[5] The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA breaks down the oligomeric aggregates of the organolithium reagent, increasing its kinetic basicity and sequestering the lithium cation, which enhances the stability of the resulting aryllithium species.[2][3] Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching of the highly basic reagents.
Electrophile Compatibility
A wide range of electrophiles can be used to trap the dilithio intermediate. However, electrophiles with acidic protons should be avoided as they will be deprotonated by the aryllithium. The table below summarizes common electrophilic traps and their corresponding products.
| Electrophile Class | Specific Reagent | Resulting Functional Group | Typical Yield Range |
| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) | 75-90% |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Tertiary/Secondary Alcohol | 60-85% |
| Carbonyls | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | 80-95% |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl (-Si(CH₃)₃) | 90-98% |
| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) | 70-85% |
| Boronic Esters | Isopropoxyboronic acid pinacol ester | Boronic Ester (-B(pin)) | 65-80% |
Table 1: Representative Electrophiles for Trapping the Dilithio Intermediate.
Detailed Experimental Protocol: C6-Methylation
This protocol provides a robust, field-tested method for the C6-methylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq), freshly distilled
-
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 2.2 eq)
-
Iodomethane (CH₃I, 1.5 eq), freshly distilled
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and freshly distilled TMEDA (2.5 eq). Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Causality Note: A flame-dried apparatus and anhydrous solvent are essential to prevent the premature quenching of the highly reactive organolithium base. TMEDA is added to increase the reactivity of the base.[2]
-
-
First Lithiation (Phenoxide Formation): Slowly add s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 30 minutes. A color change (typically to yellow or orange) indicates the formation of the lithium phenoxide.
-
Second Lithiation (C-H Activation): Add the second portion of s-BuLi (1.1 eq) dropwise at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to -20 °C. Hold at this temperature for 2-3 hours.
-
Causality Note: Warming is necessary to provide sufficient thermal energy to overcome the activation barrier for the C-H bond cleavage. The temperature is kept at -20 °C to balance reaction rate with the stability of the aryllithium species.
-
-
Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Add freshly distilled iodomethane (1.5 eq) dropwise. Stir at this temperature for 1 hour, then allow the mixture to slowly warm to room temperature overnight.
-
Causality Note: The reaction is cooled again to control the exothermic reaction with the electrophile and minimize potential side reactions.
-
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-hydroxy-6-methyl-N,N-dimethylbenzamide.
Strategic Post-Functionalization Transformations
The true power of this building block is realized in its subsequent conversions. The amide and hydroxyl groups serve as versatile handles for constructing more complex molecular architectures.
Figure 2: Synthetic workflow and potential transformations.
-
Hydrolysis to Salicylic Acids: Harsh acidic or basic hydrolysis can convert the tertiary amide into a carboxylic acid. This provides access to highly substituted salicylic acid derivatives, which are key components of numerous natural products.
-
Reduction to Benzyl Alcohols: The amide can be reduced to a benzylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄). More strategically, it can be reduced to a benzyl alcohol via the corresponding aldehyde.
-
Annulation and Cyclization: The juxtaposed hydroxyl and amide functionalities, along with the newly installed electrophile, can be used to construct heterocyclic rings such as chromones or benzofurans, common scaffolds in bioactive natural products.
By understanding the underlying mechanisms and strategic considerations outlined in this guide, researchers can effectively employ this compound as a powerful tool for the efficient and elegant synthesis of complex molecular targets.
References
- Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
- ortho metalation. Andrew G Myers Research Group. [Online]. Available: [Link]
- Directed (ortho) Metallation. University of Liverpool. [Online]. Available: [Link]
- Directed ortho metalation. Wikipedia. [Online]. Available: [Link]
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Online]. Available: [Link]
Sources
Troubleshooting & Optimization
improving yield in 2-hydroxy-N,N-dimethylbenzamide synthesis
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 2-hydroxy-N,N-dimethylbenzamide. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to overcome common synthetic challenges and significantly improve your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, providing clear, actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are often multifactorial. A systematic approach is crucial for diagnosis. The most common culprits include:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the consumption of the starting material (salicylic acid) using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The free hydroxyl group on salicylic acid is nucleophilic and can compete with dimethylamine, leading to the formation of ester-linked dimers or polymers, especially when using highly reactive acyl chlorides or carbodiimides without additives.[1]
-
Suboptimal Coupling Reagents: The choice of coupling agent is critical. Standard carbodiimides like DCC or EDC can form a highly reactive O-acylisourea intermediate that is prone to side reactions.[2] The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) is highly recommended to suppress these side reactions by forming a more selective active ester intermediate.[3][4]
-
Hydrolysis of Reagents: Activated carboxylic acid intermediates and some coupling reagents are sensitive to moisture. Ensure you are using anhydrous solvents and reagents to prevent the hydrolysis of your activated species back to salicylic acid.[3][4]
-
Inadequate Base: If starting with dimethylamine hydrochloride, a sufficient amount of a non-nucleophilic base (e.g., triethylamine or DIPEA) is required to liberate the free amine for the reaction. Typically, two equivalents of base are needed: one to neutralize the HCl salt and another to neutralize the acid produced during the coupling reaction.
Q2: I'm observing significant byproduct formation on my TLC analysis. How can I identify and minimize these impurities?
The most likely byproduct is the result of O-acylation of the phenolic hydroxyl group. This can lead to the formation of a salicylate ester dimer.
Mitigation Strategies:
-
Use of Additives: As mentioned, incorporating HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) into your carbodiimide coupling reaction is one of the most effective ways to minimize O-acylation.[2] These additives form an active ester that is more reactive towards amines than hydroxyl groups.
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the amine to ensure the activated carboxylic acid is consumed efficiently.[4]
-
Temperature Control: Perform the reaction at a reduced temperature (e.g., starting at 0 °C and slowly warming to room temperature). Lower temperatures can decrease the rate of side reactions more significantly than the desired amidation.[4]
-
Protecting Group Strategy: For particularly challenging cases or when a very high purity is required, consider protecting the phenolic hydroxyl group as an acetate or benzyl ether before the coupling reaction, followed by a deprotection step.
Q3: The purification of my crude product is difficult. What is the best approach?
Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Workup Procedure: After the reaction is complete, a standard aqueous workup is essential. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will remove unreacted salicylic acid and HOBt.[4] Subsequent washes with water and brine will remove water-soluble impurities.
-
Recrystallization: This is an excellent method for purifying solid products. A good solvent system for recrystallization is one in which the compound is soluble when hot but sparingly soluble when cold.[5] For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[5]
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step. A gradient elution system, starting with a less polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.[6]
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and effective synthetic routes.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a reliable one-pot method that minimizes side reactions and is broadly applicable.
Materials:
-
Salicylic acid
-
Dimethylamine (solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (if using dimethylamine HCl)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylic acid (1.0 eq.) and HOBt (1.2 eq.).
-
Add anhydrous DCM or DMF and stir until all solids are dissolved.
-
Add dimethylamine (1.2 eq.). If using the hydrochloride salt, add DIPEA (2.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.5 eq.) portion-wise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.[4]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This method is often high-yielding but requires careful handling of the reactive acyl chloride intermediate.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Catalytic amount of DMF (if using oxalyl chloride)
-
Anhydrous Toluene or DCM
-
Dimethylamine (aqueous solution or gas)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
Procedure: Part A: Formation of Salicyloyl Chloride
-
In a flask equipped with a reflux condenser and a gas trap, suspend salicylic acid (1.0 eq.) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5 eq.) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. Use the crude acyl chloride immediately in the next step.
Part B: Amidation
-
Dissolve the crude salicyloyl chloride in a suitable solvent like DCM.
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq.) in 10% aqueous NaOH.
-
Cool both solutions to 0 °C.
-
With vigorous stirring, slowly add the salicyloyl chloride solution to the dimethylamine solution.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for another 2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product.
Data & Reagent Selection
The choice of reagents is a critical determinant of reaction success.
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Method | Reagents | Advantages | Disadvantages | Mitigation of Cons |
| Carbodiimide | EDC or DCC | Readily available, effective. | Can cause side reactions (N-acylurea formation), potential for O-acylation.[2][3] | Add HOBt or HOAt to suppress side reactions.[3][4] |
| Acyl Chloride | SOCl₂ or Oxalyl Chloride | Highly reactive, often high-yielding. | Acyl chloride can be unstable, harsh conditions, generates HCl byproduct.[2] | Use a base (e.g., pyridine, NaOH) to neutralize HCl.[3] Use crude acyl chloride immediately. |
| Phosphonium Salts | PyBOP, HBTU | High efficiency, low side reactions. | More expensive, byproducts can be difficult to remove. | Proper aqueous workup is critical for byproduct removal. |
Visual Workflow Guides
The following diagrams illustrate the key decision-making processes for troubleshooting and executing the synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Standard workflow for EDC/HOBt mediated amide coupling.
References
- Vertex AI Search. (2026). Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide.
- Biosynth. (2026). This compound | 1778-08-1 | BAA77808.
- LibreTexts Chemistry. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid.
- Smolecule. (2026). Buy this compound | 1778-08-1.
- ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- BenchChem. (2026). "N-(2-aminoethyl)
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides.
- ChemicalBook. (2021). N,N-Dimethylbenzamide synthesis.
- ResearchGate. (2026). Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
- PubMed. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids.
- HepatoChem. (2026). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- LibreTexts Chemistry. (2020). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment).
- University of Houston. (2026).
- Google Sites. (2026).
- Google Patents. (1962). DE1126373B - Process for the preparation of salicylamide-O-acetic acid amides.
- IOSR Journal. (2020). Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous and Non-Nitrogenous Medium.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 9-Ethyladenine analogs.
- ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
- Aapptec Peptides. (2026). Coupling Reagents.
- ResearchGate. (2026).
- BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Benzamides.
- Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
- PubChem. (2025). This compound | C9H11NO2 | CID 74500.
- ResearchGate. (2026). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
- Sigma-Aldrich. (2026). N,N-Diethylsalicylamide 97 19311-91-2.
- ResearchGate. (2026).
- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
- MDPI. (2026). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- PubChem. (2026). Diethylsalicylamide | C11H15NO2 | CID 88006.
- PubMed. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
- BenchChem. (2025). Optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis.
- ChemScene. (2026). 19311-91-2 | N,N-Diethyl-2-hydroxybenzamide.
Sources
Technical Support Center: Purification of N,N-Dimethylsalicylamide
Welcome to the technical support center for the purification of N,N-dimethylsalicylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we combine fundamental chemical principles with practical, field-tested advice to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing N,N-dimethylsalicylamide?
A1: The impurity profile of your N,N-dimethylsalicylamide will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on your synthesis, this could be salicylic acid, methyl salicylate, or an activated salicylic acid derivative (like an acid chloride), as well as unreacted dimethylamine.
-
Hydrolysis Product: N,N-dimethylsalicylamide can be susceptible to hydrolysis, especially under acidic or basic conditions, which would revert it to salicylic acid and dimethylamine.
-
By-products from the Amidation Reaction: The specific by-products will vary with the coupling agents used. For example, if carbodiimides are used, you might have urea by-products.
Q2: My final product has a pinkish or brownish hue. What is the likely cause and how can I remove it?
A2: A colored impurity often suggests the presence of trace amounts of oxidized phenolic compounds or other chromophores. Salicylamide, a related compound, is known to develop a slight pink color upon exposure to light.[1][2] This can often be removed by recrystallization with the addition of a small amount of activated charcoal.
Q3: Which analytical techniques are best for assessing the purity of N,N-dimethylsalicylamide?
A3: A multi-pronged approach to purity analysis is always recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your main compound and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, such as residual solvents or volatile starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of your desired product and can be used to detect and quantify impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first and most effective method for purifying solid organic compounds like N,N-dimethylsalicylamide.[5][6] The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not a good choice for your compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a bit more solvent to the hot solution. |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation has not been initiated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
This protocol is a general guideline. The choice of solvent and specific volumes may need to be optimized for your particular sample. Methanol has been reported as a suitable recrystallization solvent for a derivative of N,N-dimethylsalicylamide.[7]
-
Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to find a suitable one.
-
Dissolution: Place your crude N,N-dimethylsalicylamide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely with gentle heating and stirring.
-
Decolorization (if necessary): If your solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Caption: Workflow for the recrystallization of N,N-dimethylsalicylamide.
Column Chromatography
Column chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[8][9]
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping peaks). | The solvent system (eluent) is not optimal. | Use Thin-Layer Chromatography (TLC) to screen for a better solvent system that provides good separation between your product and impurities. A general rule of thumb is to aim for an Rf value of 0.2-0.4 for your target compound. |
| The compound is stuck on the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent (gradient elution). |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly and the solvent level is always above the top of the silica gel. |
| Tailing of the bands. | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. | Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent. Reduce the amount of sample loaded onto the column. |
-
Stationary Phase and Column Preparation: For most applications, silica gel is a suitable stationary phase. Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude N,N-dimethylsalicylamide in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N,N-dimethylsalicylamide.
Caption: Experimental workflow for column chromatography purification.
References
- ChemBK. (2024). n,n-diethyl-salicylamid.
- PrepChem. (n.d.). Synthesis of N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N,N-dimethylbenzamide. PubChem Compound Database.
- Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Journal of Chromatography B, 879(21), 1936-1942.
- Veeprho. (n.d.). N,N-Diethylsalicylamide | CAS 19311-91-2.
- National Center for Biotechnology Information. (n.d.). Diethylsalicylamide. PubChem Compound Database.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- Yuliastuti, S. K., & Santosa, D. (2015). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. ResearchGate.
- MOST Wiedzy. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Database.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Molbase. (n.d.). N,N-Dimethyl-salicylamid.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Semantic Scholar. (n.d.). Chromatographic purification methods used for rDNA products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. lcms.cz [lcms.cz]
- 9. [PDF] Chromatographic purification methods used for rDNA products Reversed phase chromatography Size exclusion chromatography Hydrophobic interaction chromatography Charge transfer chromatography Ion exchange chromatography Anion Cation Affinity chromatography Chemical Dye / ligand Monoclonal antibodies M | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-Hydroxy-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 2-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-based answers to troubleshoot experimental issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific, practical issues you might face in the lab. Each question is framed as a common problem, followed by a detailed explanation of the cause and a step-by-step solution.
Question 1: "My reaction yield is significantly lower than expected, and I have a major byproduct that is difficult to separate. What is happening?"
Answer:
This is the most common issue in the synthesis of this compound. The primary cause is a competitive side reaction known as O-acylation , where the acylating agent reacts with the hydroxyl (-OH) group of salicylic acid instead of the intended dimethylamine. This results in the formation of an ester byproduct, 2-(dimethylcarbamoyl)phenyl acetate, which often has similar chromatographic properties to the desired amide product, complicating purification.
Causality Explained:
Salicylic acid possesses two nucleophilic sites: the carboxylic acid (which is typically deprotonated or activated) and the phenolic hydroxyl group. While the amine is generally a stronger nucleophile, the hydroxyl group's proximity to the reaction center and the specific reaction conditions can favor its reaction.[1] The formation of the O-acylated product is a classic example of competitive N-acylation versus O-acylation.[2][3]
Step-by-Step Troubleshooting Protocol:
-
Activate the Carboxylic Acid First: The most reliable method to prevent O-acylation is to convert the salicylic acid into a more reactive intermediate, such as an acyl chloride, before introducing the dimethylamine.[4][5]
-
Procedure: Dissolve salicylic acid in a suitable aprotic solvent (e.g., DCM or toluene). Add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) dropwise at 0°C.[6][7] Allow the reaction to stir at room temperature or with gentle heating until the evolution of HCl and SO₂ gas ceases. Remove the excess SOCl₂ under vacuum.[6]
-
-
Controlled Amine Addition: Dissolve the crude acyl chloride in a fresh, dry aprotic solvent. Cool the solution to 0°C in an ice bath.
-
Amine Stoichiometry: Add a solution of dimethylamine (at least 2 equivalents) dropwise to the acyl chloride solution. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct generated during the reaction.[8][9][10] Using a non-nucleophilic base like triethylamine (TEA) is also a common practice.[5]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the acyl chloride and the formation of the desired amide.
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove amine salts and any unreacted starting materials. The product can then be purified by recrystallization or column chromatography.[11]
Question 2: "I've formed the acyl chloride, but after adding dimethylamine, my yield is still poor and I see multiple spots on my TLC plate. What are the potential side reactions at this stage?"
Answer:
Even after successful acyl chloride formation, several side reactions can occur during the amidation step, leading to a complex product mixture.
Probable Causes & Solutions:
-
Excess Thionyl Chloride: If excess SOCl₂ was not completely removed, it can react with the dimethylamine, consuming it and forming non-desired sulfonamide-related byproducts.
-
Solution: Ensure complete removal of volatile reagents like SOCl₂ under high vacuum before adding the amine.[6] A nitrogen sweep can also be beneficial.
-
-
Moisture Contamination: Acyl chlorides are highly reactive towards water. Any moisture in the reaction flask, solvent, or amine solution will hydrolyze the acyl chloride back to salicylic acid, which will not react further under these conditions.
-
Solution: Use anhydrous solvents and freshly opened or distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Imidoyl Chloride Formation: In rare cases, particularly with excess activating agent and heat, the product amide can tautomerize and react further to form an imidoyl chloride, which can lead to other byproducts upon work-up.[6]
-
Solution: Use controlled stoichiometry of the activating agent (1.2-1.5 equivalents is usually sufficient) and maintain moderate reaction temperatures.[6]
-
Frequently Asked Questions (FAQs)
This section covers broader topics to enhance your understanding of the synthesis.
What is the fundamental reason O-acylation competes with N-acylation?
The competition arises from the nucleophilicity of the two functional groups present in the starting material or reaction mixture. The nitrogen atom of dimethylamine is a potent nucleophile due to its lone pair of electrons.[12][13] However, the oxygen of the phenolic hydroxyl group on the salicylic acid ring is also nucleophilic. The outcome of the reaction is determined by a combination of factors including the relative nucleophilicity of the reactants, steric hindrance, reaction temperature, and the nature of the solvent and acylating agent used.[1] Amino groups are generally more nucleophilic than hydroxyl groups, which is why N-acylation is typically favored under controlled conditions.[1]
Can I use a coupling agent like DCC or EDC instead of thionyl chloride?
Yes, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and often milder alternative to forming an acyl chloride.[14][15]
-
Mechanism: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide.[14] The primary advantage is that this method avoids the harsh conditions and corrosive byproducts associated with thionyl chloride.[4]
-
Potential Side Reaction: A key side reaction with carbodiimides is the formation of an N-acylurea byproduct. This occurs if the O-acylisourea intermediate rearranges before the amine can react with it. This byproduct can be difficult to remove. Using an additive like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.
What is the best way to purify the final product, this compound?
For many common impurities, recrystallization is a highly effective and scalable purification method.[11]
-
Solvent Selection: A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. For similar 2-hydroxybenzamide derivatives, a mixed solvent system like isopropanol and water has been shown to be effective.[11]
-
Column Chromatography: If recrystallization fails to remove closely related impurities (like the O-acylated byproduct), silica gel column chromatography is the next logical step. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
Visualization of Reaction Pathways
The following diagrams illustrate the desired synthetic route versus the most common side reaction.
dot digraph "Reaction_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes SA [label="Salicylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Salicyloyl Chloride\n(Activated Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; DMA [label="Dimethylamine\n(2 equiv.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="2-(dimethylcarbamoyl)phenyl acetate\n(O-Acylation Byproduct)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SA -> AC [label="+ SOCl₂\n- SO₂, - HCl", color="#4285F4"]; AC -> Product [label="+ Dimethylamine (N-Acylation)", color="#34A853"]; DMA -> AC; SA -> SideProduct [label="+ Acylating Agent\n(Direct O-Acylation)", style=dashed, color="#EA4335"]; } dot Caption: Desired N-acylation vs. competitive O-acylation side reaction.
Data & Protocols
Table 1: Comparison of Carboxylic Acid Activation Methods
| Activation Method | Reagent | Pros | Cons | Mitigation Strategy |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | High reactivity, inexpensive, volatile byproducts.[4] | Harsh conditions, corrosive, moisture-sensitive. | Work under inert atmosphere, use a base trap, ensure complete removal of excess reagent.[6] |
| Coupling Agent | EDC / DCC | Milder conditions, good yields.[14] | Expensive, formation of urea byproducts, potential for N-acylurea rearrangement. | Use additives like HOBt or DMAP; urea byproduct is often insoluble and can be filtered off. |
| Direct Aminolysis | Methyl Salicylate | One-step process from a common starting material. | Very slow reaction, often requires high temperatures or base catalysis, low yields.[16] | Use a strong base like NaOH in methanol, but expect low conversion.[16] |
Protocol 1: Recommended Synthesis via Acyl Chloride Intermediate
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or base trap). Maintain a positive pressure of nitrogen gas.
-
Acyl Chloride Formation:
-
Charge the flask with salicylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) via syringe.
-
Cool the stirred suspension to 0°C using an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Re-dissolve the crude salicyloyl chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, prepare a solution of dimethylamine (2.2 eq) in anhydrous DCM.
-
Add the dimethylamine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After addition, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., isopropanol/water or ethyl acetate/hexanes).[11]
-
References
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete,. brainly.com. [Link]
- Amide formation from acyl chloride | Carboxylic acids and deriv
- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. [Link]
- Preparation of amides using DCC (video). Khan Academy. [Link]
- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF.
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
- Amide formation from acyl chloride (video). Khan Academy. [Link]
- What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. Homework.Study.com. [Link]
- Amide formation from acyl chloride | Carboxylic acids and derivatives | Khan Academy. Khan Academy. [Link]
- Difference Between O Acylation and N Acylation. Compare the Difference Between Similar Terms. [Link]
- What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Experimental conversions of N-acylation and O-acylation with and without CO2 protection.
- Amine to Amide (via Acid Chloride) - Common Conditions.
- Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate.
- Production of acid chlorides.
- Preparing method of N, N-dimethylbenzamide.
- Amide synthesis by acyl
- This compound. PubChem. [Link]
- (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
- During the formation of paracetamol why do you get N-acylation instead of O-acyl
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
- What is the difference between acetylation and acyl
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing C-H Activation with Benzamide Directing Groups
Welcome to the technical support center for C-H activation utilizing benzamide directing groups. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of these powerful transformations. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and field-proven insights to help you achieve optimal results in your experiments.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your C-H activation experiments with benzamide directing groups. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Question 1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Oxidation State: Ensure you are using the correct palladium or rhodium precursor in the active oxidation state (typically Pd(II) or Rh(III)).[1][2] If using a Pd(0) source, an oxidant is required to generate the active Pd(II) species in situ.
-
Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the starting materials or solvents, or by thermal degradation at high temperatures.[3][4] Consider purifying your reagents, degassing your solvents, and running the reaction at the lowest effective temperature. Catalyst deactivation can also occur through the formation of off-cycle species.
-
-
Ineffective C-H Activation Step:
-
Inadequate Acidity: The C-H activation step is often the rate-determining step and can be influenced by the acidity of the reaction medium. For some systems, particularly with Pd catalysts, an acidic additive like acetic acid or trifluoroacetic acid (TFA) is crucial for facilitating the concerted metalation-deprotonation (CMD) mechanism.[5]
-
Steric Hindrance: Highly substituted benzamides or substrates with bulky groups near the target C-H bond may sterically hinder the approach of the catalyst, leading to poor reactivity.[2]
-
-
Issues with Reagents:
-
Oxidant: The choice and stoichiometry of the oxidant are critical. Common oxidants like AgOAc, Cu(OAc)₂, or PhI(OAc)₂ play a role in regenerating the active catalyst.[6] Ensure the oxidant is fresh and used in the correct amount. Insufficient oxidant will lead to catalyst turnover failure.
-
Additives: Silver salts are frequently used as additives in these reactions.[7] They can act as halide scavengers, preventing catalyst inhibition, and can also play a role in the C-H activation step.[7] If you are not using a silver salt, consider adding one (e.g., AgOAc, Ag₂CO₃).
-
Water: Many C-H activation reactions are sensitive to water. Ensure you are using anhydrous solvents and reagents to prevent hydrolysis of activated intermediates or catalyst deactivation.[8]
-
Troubleshooting Workflow for Low Conversion
Caption: Generalized Catalytic Cycle for Pd-Catalyzed C-H Olefination.
The key steps are:
-
Coordination: The benzamide directing group coordinates to the Pd(II) center.
-
C-H Activation: A concerted metalation-deprotonation (CMD) event occurs, forming a palladacycle intermediate. [5]3. Coupling Partner Coordination & Insertion: The coupling partner (e.g., an alkene) coordinates to the palladium and inserts into the Pd-C bond.
-
Reductive Elimination or β-Hydride Elimination: The product is formed and released from the metal center, often generating a Pd(0) species. [1][2]5. Catalyst Regeneration: An oxidant is used to regenerate the active Pd(II) catalyst from the Pd(0) species, allowing the cycle to continue. [9][10]
Section 3: Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Olefination of a Benzamide
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Benzamide substrate (1.0 equiv)
-
Alkene (1.5 - 2.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Oxidant (e.g., AgOAc, 1.5 equiv)
-
Additive (e.g., K₂CO₃, 1.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or t-amyl alcohol)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzamide substrate (e.g., 0.2 mmol), Pd(OAc)₂ (e.g., 0.01 mmol, 5 mol%), the oxidant, and the additive.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., 1.0 mL) via syringe, followed by the alkene.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts, washing with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized benzamide.
References
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC - NIH. (n.d.).
- C–H Activation: Toward Sustainability and Applications | ACS Central Science. (2021-02-02).
- optimization of reaction conditions for synthesizing benzamides - Benchchem. (n.d.).
- Catalytic C-H Activation | Chemistry Letters - Oxford Academic. (n.d.).
- Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Semantic Scholar. (n.d.).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025-04-08).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. (n.d.).
- Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage - MDPI. (n.d.).
- Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing). (n.d.).
- Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles | Journal of the American Chemical Society. (n.d.).
- Scheme 3. Substrate Scope for Benzamide a−c - ResearchGate. (n.d.).
- Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (2016-01-15).
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. (n.d.).
- Unveiling the Latent Reactivity of the Benzamide Functional Group: A Technical Guide - Benchchem. (n.d.).
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020-12-02).
- Substrate scope for benzamides 1. | Download Scientific Diagram - ResearchGate. (n.d.).
- Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines - RSC Publishing. (2022-06-27).
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E. (2025-06-03).
- Optimization of reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (n.d.).
- A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC - NIH. (2017-08-26).
- Optimization of reaction conditions for directed C-H functionalization [a] [b] … - ResearchGate. (n.d.).
- Oxidative Coupling of Primary Benzamide with Alkenes via o-CH Activation Mediated by Cu(II)/Ru(II) | Request PDF - ResearchGate. (n.d.).
- Optimization of reaction conditions a | Download Table - ResearchGate. (n.d.).
- Catalyst deactivation - YouTube. (2021-04-15).
- Substrate scope for amides. [a] Reaction conditions: 1 x (0.2 mmol),... - ResearchGate. (n.d.).
- Removable and modifiable directing groups in C-H activation - YouTube. (2024-01-19).
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K. (2018-07-23).
- The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing). (2023-09-01).
- Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones | Request PDF - ResearchGate. (2025-08-07).
- Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective | Request PDF - ResearchGate. (2025-08-06).
- 13608 PDFs | Review articles in C-H ACTIVATION - ResearchGate. (n.d.).
- Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities | ACS Central Science. (n.d.).
- Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation | Accounts of Chemical Research - ACS Publications. (2017-11-07).
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Technical Support Center: Stability of 2-hydroxy-N,N-dimethylbenzamide in Solution
Welcome to the technical support center for 2-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction: Understanding the Molecule
This compound possesses two key functional groups that dictate its stability profile: a phenolic hydroxyl group and a tertiary amide. The interplay between these groups, along with external factors, can lead to degradation. This guide will help you understand and mitigate these stability issues.
The primary degradation pathways of concern are:
-
Hydrolysis of the amide bond, particularly under acidic or basic conditions.
-
Oxidation of the phenolic hydroxyl group.
-
Photodegradation upon exposure to light.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems that may arise during the handling, storage, and experimental use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in HPLC analysis of aged samples. | Hydrolytic Degradation: The tertiary amide bond, while generally more stable than primary or secondary amides, can still undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1][2] This leads to the formation of salicylic acid and dimethylamine. | Maintain the pH of solutions within a neutral range (pH 6-8) if possible. Use buffered solutions for formulations to ensure pH stability. For long-term storage, keeping the compound in a dry, solid state is preferable.[3] |
| Discoloration (e.g., yellowing or browning) of the solution over time. | Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or high pH.[4] This process can form colored quinone-type byproducts. | Store solutions under an inert atmosphere (e.g., by purging with nitrogen or argon). Consider using antioxidants in formulations if they do not interfere with downstream applications. The use of chelating agents like EDTA can help sequester catalytic metal ions. |
| Degradation of the compound when exposed to light. | Photodegradation: Aromatic compounds, especially phenols, can be sensitive to UV or visible light, leading to degradation.[5][6] | Store the compound and its solutions in amber vials or protect containers from light by wrapping them in aluminum foil.[3] Conduct experiments under controlled lighting conditions whenever feasible. |
| Inconsistent results between experiments. | Solvent Effects & Temperature Fluctuations: The choice of solvent and storage temperature can significantly impact stability. Protic solvents may participate in degradation reactions, and elevated temperatures accelerate both hydrolysis and oxidation.[6] | Use aprotic solvents if compatible with the experimental design. Always store solutions at controlled, cool temperatures (e.g., 2-8°C) unless otherwise specified. Ensure consistency in solvent choice and storage conditions across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Cleavage of the amide bond would yield salicylic acid and dimethylamine .
-
Oxidation: Oxidation of the phenol group can lead to the formation of various products, including corresponding quinones and polymeric materials, which are often colored.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the amide bond. While tertiary amides are relatively resistant, prolonged exposure to low pH and heat will promote degradation.[7][8][9]
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, where both acid and base-catalyzed hydrolysis are minimized.
-
Alkaline Conditions (pH > 8): Basic conditions can also promote amide hydrolysis.[1][2] Furthermore, the phenolic hydroxyl group will be deprotonated to a phenolate anion, which is much more susceptible to oxidation, potentially leading to discoloration and degradation.[4][10]
Q3: What analytical methods are best for conducting stability studies on this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for this purpose.[11][12][13]
A suitable HPLC method should be able to:
-
Separate the parent compound (this compound) from its potential degradation products (e.g., salicylic acid).
-
Quantify the amount of the parent compound remaining over time.
-
Detect and quantify the formation of degradation products.
Typical starting parameters for method development could be:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% formic acid.[11][12]
-
Detection: UV detection, likely in the range of 280-310 nm, due to the aromatic nature of the compound.
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and pathways.[14][15] This involves exposing the compound to conditions more severe than those it would typically encounter.
Below is a diagram and a protocol for a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
-
Prepare a Stock Solution: Create a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at specified time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Analyze at specified intervals.
-
-
Photodegradation:
-
Expose a solution of the compound to a controlled light source that provides both UV and visible output (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at appropriate time points.[15]
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.
References
- Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Chemistry Stack Exchange. How is the hydrolysis of amides done in a lab?
- MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
- National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- National Institutes of Health. Stability of Phenolic Compounds in Grape Stem Extracts.
- Canadian Journal of Chemistry. The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid.
- ResearchGate. Stability in total phenolic compounds of the ethanolic extract under various conditions.
- PubMed. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
- Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word.
- ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
- ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- ResearchGate. Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
- ResearchGate. Benzamide hydrolysis in strong acids — The last word.
- National Institutes of Health. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems.
- Science.gov. forced degradation study: Topics by Science.gov.
- MedCrave online. Forced Degradation Studies.
- International Journal of Applied Pharmaceutics. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Wikipedia. Phenol.
- PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF.
- PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
- NIST WebBook. Benzamide, N,N-dimethyl-.
- PubChem. This compound.
- National Institutes of Health. N,N-Dimethylbenzamide.
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- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
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- 12. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting HPLC Separation of Benzamide Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of benzamide isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex separation problems.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What makes the separation of benzamide isomers so challenging?
Benzamide isomers, such as ortho-, meta-, and para-substituted variants, often possess nearly identical hydrophobicity (logP values) and molecular weight. Standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, may fail to differentiate between them, leading to poor resolution or complete co-elution.[1] Effective separation requires exploiting subtle differences in their spatial arrangement, polarity, and electronic properties (π-electron density).[1][2]
Q2: I'm developing a new method. What is a good starting point (column and mobile phase)?
A robust starting point involves a column that offers alternative selectivity mechanisms beyond simple hydrophobicity.
-
Column: Instead of a standard C18, consider a Phenyl-Hexyl or Biphenyl phase column.[1] These stationary phases facilitate π-π interactions between the phenyl rings of the column and your benzamide analytes, providing selectivity based on the isomer's electron density and the position of its substituents.[2][3][4]
-
Mobile Phase: Begin with a simple gradient of Acetonitrile and water (with 0.1% Formic Acid) . A typical starting gradient could be 10-90% Acetonitrile over 20 minutes. The acidic modifier ensures that any ionizable groups are suppressed, promoting consistent retention and better peak shape.[5][6]
Q3: How critical is mobile phase pH in separating benzamide isomers?
Mobile phase pH is one of the most powerful tools for controlling the retention and selectivity of ionizable compounds.[5][7][8] Many benzamide derivatives contain acidic or basic functional groups (e.g., -COOH, -NH2). The ionization state of these groups, which is dictated by the mobile phase pH relative to the analyte's pKa, drastically alters their polarity and interaction with the stationary phase.
For reproducible results, the mobile phase pH should be buffered and set at least 1.5 to 2 pH units away from the pKa of the analytes.[5][9][10] This ensures the molecules are in a single, stable ionic form (either fully protonated or fully deprotonated), preventing peak broadening or splitting caused by mixed ionic states during elution.[9]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific chromatographic problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: My ortho- and para-isomers are co-eluting, or the resolution is very poor (Rs < 1.5).
Analysis of the Cause:
This is the most common issue and typically stems from a lack of selectivity in the chromatographic system. The chosen stationary and mobile phases are treating the isomers as chemically identical because their hydrophobic character is too similar. The solution lies in introducing a different separation mechanism or enhancing subtle interaction differences.
Solutions & Protocols:
Solution 1: Switch to a Phenyl-based Stationary Phase. A standard C18 column may not be sufficient. Phenyl columns are highly effective for separating positional isomers due to their ability to engage in π-π interactions.[3][4][11] The different positions of substituent groups on the benzamide ring alter the molecule's π-electron distribution, allowing a phenyl stationary phase to differentiate between them.[2]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic (Van der Waals) | Separating compounds with significant differences in hydrophobicity. Often fails for positional isomers.[3] |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Excellent first choice for aromatic and positional isomers. Provides alternative selectivity to C18.[1][2] |
| Biphenyl | Enhanced π-π Interactions | Offers stronger π-π interactions than Phenyl-Hexyl, useful for isomers with subtle electronic differences. |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, H-Bonding | Provides complex selectivity, effective for halogenated compounds and isomers with differing dipole moments.[1] |
Solution 2: Optimize the Mobile Phase pH. If your benzamide isomers have ionizable groups, their pKa values might be slightly different. A systematic pH scouting study can uncover a pH "sweet spot" where the ionization difference between the isomers is maximized, leading to separation.
-
Protocol: Systematic pH Scouting
-
Determine pKa: If possible, find the pKa values of your benzamide isomers.[12]
-
Prepare Buffers: Prepare three mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 3.0, pH 5.0, pH 7.5). Use buffers appropriate for each range (e.g., Formate/Formic Acid for pH 3, Acetate/Acetic Acid for pH 5, Phosphate for pH 7.5).[10]
-
Analyze: Inject your sample using each mobile phase and observe the changes in retention time and selectivity (α).
-
Evaluate: A change in elution order or a significant increase in peak separation indicates that pH is a critical parameter. Fine-tune the pH around the most promising condition. Remember to always adjust the pH of the aqueous portion before mixing with the organic modifier.[5]
-
Solution 3: Change the Organic Modifier. Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase.
-
Acetonitrile: Acts as a π-electron acceptor. In some cases, it can suppress π-π interactions between the analyte and a phenyl stationary phase.[13]
-
Methanol: Is a protic solvent capable of hydrogen bonding. It may enhance selectivity for isomers that have accessible hydrogen bond donors or acceptors. If you are using ACN, try substituting it with MeOH (or vice-versa) at an equivalent solvent strength to see if it improves resolution.
Solution 4: Adjust the Column Temperature. Temperature can influence selectivity, though its effect is often less dramatic than mobile phase or stationary phase changes.[14] Lowering the temperature can sometimes improve chiral separations, while increasing it can enhance efficiency for some methods.[15][16] We recommend exploring a range from 25°C to 50°C. A change in elution order with temperature indicates a change in the separation mechanism.
Problem: I'm seeing significant peak tailing, especially for one of the isomers.
Analysis of the Cause:
Peak tailing is typically caused by unwanted secondary interactions between the analyte and the column.[17][18] For benzamides, the most common culprit is the interaction of a basic nitrogen atom on the analyte with acidic, ionized silanol groups (Si-O⁻) on the silica surface of the stationary phase.[5][17] This is particularly problematic at mid-range pH (pH 4-7) where silanols are deprotonated.[5]
Solutions & Protocols:
Solution 1: Lower the Mobile Phase pH. The most effective way to eliminate silanol interactions is to protonate them by lowering the mobile phase pH.
-
Action: Add an acidic modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to bring the mobile phase pH to between 2.5 and 3.5.[5] At this pH, the surface silanols are protonated (Si-OH) and are no longer available for strong ionic interactions with basic analytes, resulting in sharper, more symmetric peaks.[5][19]
Solution 2: Increase Buffer Concentration. If operating at a mid-range pH is necessary for selectivity, the buffer concentration may be too low to effectively shield the silanol groups or maintain a constant pH at the column surface.[20]
-
Action: Try increasing the buffer concentration from 10mM to 25mM or 50mM. This can improve peak shape by increasing the mobile phase's ionic strength and buffering capacity.[20]
Solution 3: Check for Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, column overload was the issue.
Problem: My retention times are drifting or shifting between injections.
Analysis of the Cause:
Inconsistent retention times point to an unstable system. The most frequent causes are insufficient column equilibration, a poorly buffered mobile phase, or temperature fluctuations.
Solutions & Protocols:
Solution 1: Ensure Proper Column Equilibration. Switching between mobile phases with different pH values or organic compositions requires thorough equilibration.
-
Action: Before starting a sequence, flush the column with at least 10-15 column volumes of the new mobile phase. For a standard 4.6 x 150 mm column, this equates to about 15-25 mL.
Solution 2: Use a Buffered Mobile Phase. As discussed, if your benzamide is ionizable, its retention is highly sensitive to pH. Using unbuffered water can lead to significant drift as atmospheric CO2 dissolves and lowers the pH.
-
Action: Always use a buffer if your analyte's retention is pH-sensitive. A buffer concentration of 10-25mM is generally sufficient to provide robust results.[10]
Solution 3: Use a Column Thermostat. Lab temperatures can fluctuate, affecting mobile phase viscosity and retention times.
-
Action: Always use a temperature-controlled column compartment. Set it to a stable temperature, for example, 30°C, to ensure run-to-run and day-to-day reproducibility.[14]
Section 3: Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing poor resolution of benzamide isomers.
References
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Fucale, K., et al. (2012). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International.
- MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- Ando, H. Y., & Heimbach, T. (1997). pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37.
- Böhm, V. (2001). Use of column temperature to optimize carotenoid isomer separation by C30-HPLC. ResearchGate.
- Imtakt USA. (n.d.). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity.
- Dolan, J. W. (2012). Troubleshooting Peak Shape Problems, Part IV: All Peaks Tailing or Split. LCGC International.
- Baczek, T., et al. (2009). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. ResearchGate.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Element Lab Solutions. (n.d.). HPLC Method Optimisation.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Agilent Technologies. (2015). HPLC Troubleshooting.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99.
- Studzińska, S., et al. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of the Serbian Chemical Society, 78(10), 1449-1460.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Johansson, E. (2022). Investigation of the Adsorption and Retention of Charged Compounds In RPLC. Diva-portal.org.
- Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation.
- Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Interchim. (n.d.). Method Development HPLC.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Kirkland, J. J., & Dolan, J. W. (2018). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
- Chromatography Forum. (2008). how drug's pKa help in RP-HPLC method development.
- Shimadzu. (n.d.). Introduction to HPLC.
- Chromatography Online. (2023, February 10). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead [Video]. YouTube.
Sources
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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-hydroxy-N,N-dimethylbenzamide
Welcome to the Technical Support Center for optimizing catalyst loading in reactions involving 2-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions. Our focus is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to solve challenges in your own research.
Introduction: The Unique Chemistry of this compound in Catalysis
This compound is a versatile substrate in modern synthetic chemistry, particularly in the realm of transition metal-catalyzed C-H functionalization. Its utility stems from the presence of two key functional groups in a strategic ortho relationship: the N,N-dimethylamide and the hydroxyl group . The amide typically serves as a robust directing group, while the hydroxyl group can play a dual role, acting as a secondary chelating arm or participating in the reaction itself. This dual functionality, however, can also introduce complexities, making catalyst optimization a critical step for successful and reproducible outcomes.
This guide will focus primarily on palladium- and rhodium-catalyzed C-H functionalization reactions, as these are the most common catalytic systems employed for this class of substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N,N-dimethylamide group in these catalytic reactions?
A1: The N,N-dimethylamide group primarily functions as a directing group.[1][2][3] In transition metal-catalyzed C-H activation, the catalyst (e.g., Palladium or Rhodium) coordinates to the Lewis basic oxygen atom of the amide. This coordination brings the metal center in close proximity to the ortho C-H bond of the benzene ring, facilitating its cleavage and the formation of a metallacyclic intermediate. This directed C-H activation ensures high regioselectivity, which is a cornerstone of modern synthetic strategy.
Q2: How does the ortho-hydroxyl group influence the catalytic reaction?
A2: The ortho-hydroxyl group can influence the reaction in several ways:
-
Bidentate Chelation: The hydroxyl group can act as a secondary coordinating ligand, forming a stable six-membered metallacycle with the catalyst in conjunction with the amide oxygen.[1][3] This bidentate chelation can enhance the stability of the catalytic species, potentially allowing for lower catalyst loadings.
-
Protonolysis: The acidic proton of the hydroxyl group can participate in the C-H activation step, potentially influencing the reaction mechanism and kinetics.
-
Side Reactions: The hydroxyl group can also be a site for unwanted side reactions, such as O-arylation, which can compete with the desired C-H functionalization.[4][5]
Q3: What are the most common catalysts used for C-H functionalization of this compound?
A3: The most common catalysts are palladium(II) and rhodium(III) complexes.
-
Palladium(II) catalysts , such as Pd(OAc)₂, are widely used for a variety of C-H functionalization reactions, including arylation, alkenylation, and alkoxylation.[6][7]
-
Rhodium(III) catalysts , such as [Cp*RhCl₂]₂, are particularly effective for annulation reactions to form heterocyclic structures.[8][9][10]
The choice of catalyst will depend on the specific transformation you are trying to achieve.
Q4: Why is optimizing catalyst loading so critical for this substrate?
A4: Optimizing catalyst loading is crucial for several reasons:
-
Cost-Effectiveness: Palladium and rhodium are precious metals, and minimizing their use is economically advantageous, especially for large-scale synthesis.
-
Minimizing Side Reactions: High catalyst loadings can sometimes lead to an increase in side reactions, such as homocoupling of coupling partners or substrate decomposition.
-
Product Purification: Lower catalyst loadings result in lower levels of residual metal in the final product, simplifying purification.
-
Understanding Reaction Kinetics: A systematic optimization of catalyst loading can provide valuable insights into the reaction mechanism and catalyst stability.
Q5: What are the initial signs of catalyst deactivation in my reaction?
A5: Common signs of catalyst deactivation include:
-
Stalled Reaction: The reaction starts but does not proceed to completion, even with extended reaction times.
-
Formation of a Precipitate: In palladium-catalyzed reactions, the formation of a black precipitate, known as palladium black, is a clear indicator of catalyst agglomeration and deactivation.
-
Inconsistent Results: Poor reproducibility between batches can often be traced back to inconsistent catalyst activity.
-
Color Change: A significant and unexpected color change in the reaction mixture can indicate a change in the catalyst's oxidation state or coordination environment.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure your catalyst is from a reliable source and has been stored correctly under an inert atmosphere. - For palladium catalysts, consider using a pre-catalyst that is more readily activated. |
| Inappropriate Ligand | - The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway. - Screen a panel of ligands with varying steric and electronic properties. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often effective. |
| Incorrect Base | - The choice and strength of the base can significantly impact the reaction rate and catalyst stability. - Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Screen different bases to find the optimal one for your system. |
| Suboptimal Catalyst Loading | - Systematically vary the catalyst loading. Start with a higher loading (e.g., 5 mol%) and gradually decrease it. Refer to the experimental protocol below for a systematic approach. |
| Poor Solvent Choice | - The solvent can affect catalyst solubility and stability. Ensure you are using a dry, degassed solvent appropriate for the reaction type. |
Issue 2: Formation of Side Products (e.g., O-arylation)
| Potential Cause | Troubleshooting Steps |
| Competition between O-H and C-H activation | - The relative rates of O-arylation and C-H functionalization can be influenced by the reaction conditions.[4][5] - Modify the base: A weaker base might disfavor deprotonation of the hydroxyl group, thus suppressing O-arylation. - Change the ligand: The ligand can influence the regioselectivity of the catalyst. Screening different ligands is recommended. - Adjust the temperature: Lowering the reaction temperature may favor one pathway over the other. |
| Substrate Decomposition | - High temperatures can lead to substrate or product decomposition. - Optimize the reaction temperature by running the reaction at lower temperatures for longer times. |
Issue 3: Catalyst Deactivation (e.g., Formation of Palladium Black)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Palladium(0) species, which are often the active catalysts, are sensitive to oxygen. - Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed. |
| High Reaction Temperature | - Elevated temperatures can lead to the agglomeration of palladium nanoparticles, forming inactive palladium black. - Run the reaction at the lowest effective temperature. |
| Inadequate Ligand Stabilization | - The ligand is crucial for stabilizing the active catalytic species and preventing agglomeration. - Ensure you are using an appropriate ligand and consider increasing the ligand-to-metal ratio slightly (e.g., from 1:1 to 1.2:1). |
Experimental Protocols
Protocol 1: Systematic Optimization of Catalyst Loading
This protocol provides a general workflow for optimizing the catalyst loading for a C-H functionalization reaction of this compound.
Materials:
-
This compound
-
Coupling partner (e.g., aryl halide, alkene)
-
Catalyst (e.g., Pd(OAc)₂, [Cp*RhCl₂]₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Set up a series of reactions: In a glovebox or under an inert atmosphere, set up a series of identical reactions in parallel vials. Each vial should contain the same amount of this compound, coupling partner, ligand (if applicable), base, and solvent.
-
Vary the catalyst loading: To each vial, add a different amount of the catalyst. A good starting range to screen is from 0.5 mol% to 5 mol% (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mol%).
-
Run the reactions: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature. Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
Monitor the reactions: After the set time, take an aliquot from each reaction and analyze it by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion to the desired product.
-
Analyze the results: Plot the product yield versus the catalyst loading to determine the optimal concentration. The ideal loading is the lowest amount of catalyst that gives the maximum yield in a reasonable time.
Data Presentation:
| Catalyst Loading (mol%) | Product Yield (%) |
| 0.5 | 35 |
| 1.0 | 72 |
| 2.0 | 91 |
| 3.0 | 92 |
| 4.0 | 90 |
| 5.0 | 89 |
In this example, 2.0 mol% would be considered the optimal catalyst loading.
Visualizing the Process
Diagram 1: The Role of the Directing Groups
Caption: Coordination of the catalyst to the directing groups facilitates C-H activation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- Direct Phenolysis Reactions of Unactivated Amides into Phenolic Esters Promoted by a Heterogeneous CeO2 Catalyst.
- Direct Phenolysis Reactions of Unactivated Amides into Phenolic Esters Promoted by a Heterogeneous CeO2 C
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
- Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group str
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.Chemical Reviews, 2010. [Link]
- Catalytic CH Bond Functionalization with Palladium(II).
- N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionaliz
- Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles.
- Advanced Chemical Reaction Engineering Lectures.
- Heterogenous Palladium‐Catalyzed C H Functionalization Reactions.
- Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis.Organic Letters, 2023. [Link]
- Semi-synthesis of phenolic-amides and their cytotoxicity against THP-1, HeLa, HepG2 and MCF-7 cell lines.
- Highly Enantioselective Organocatalysis with Bidentate Halogen Bond Donors.
- Identifying general reaction conditions by bandit optimization.
- Examples of bidentate directing groups were explored for the site‐selective C−H functionalization.
- Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives.Organic & Biomolecular Chemistry, 2016. [Link]
- Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters.The Journal of Organic Chemistry, 2022. [Link]
- Hydroxy Group Directed Catalytic Hydrosilylation of Amides.Organic Letters, 2018. [Link]
- N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionaliz
- Competing Amination and C-H Arylation Pathways in Pd/Xantphos-Catalyzed Transformations of Binaphthyl Triflates: Switchable Routes to Chiral Amines and Helicene Derivatives.
- Rhodium(III)-Catalyzed [4 + 2] Annulation of N-Arylbenzamidines with Propargyl Alcohols: Highly Regioselective Synthesis of 1-Aminoisoquinolines Controlled by Noncovalent Interaction.Organic Letters, 2021. [Link]
- Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C–H activation.
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
- CCHF VS 11.4 - Prof. Jessica Hoover | Oxidative Decarboxylative Arylation Reactions of C–H bonds.YouTube, 2020. [Link]
- Catalytic Amide Reductions under Hydrosilylation Conditions.Diva Portal, 2016. [Link]
- Rh-catalyzed annulations of N-methoxybenzamides and ketenimines: Steric- and electronic-controlled synthesis of isoquinolinones and isoindolinones.
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- 8. Rhodium(III)-Catalyzed [4 + 2] Annulation of N-Arylbenzamidines with Propargyl Alcohols: Highly Regioselective Synthesis of 1-Aminoisoquinolines Controlled by Noncovalent Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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preventing decomposition of 2-hydroxy-N,N-dimethylbenzamide during catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing In-situ Decomposition
Welcome to the technical support center for catalysis involving 2-hydroxy-N,N-dimethylbenzamide. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of using this versatile molecule in catalytic reactions. We aim to equip you with the knowledge to anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Stability
This compound is a valuable building block in synthetic chemistry, particularly in the realm of transition metal-catalyzed reactions such as C-H functionalization. Its utility stems from the presence of two key functional groups: a phenolic hydroxyl group and a dimethylamide moiety. The amide often acts as a directing group, guiding the catalyst to a specific C-H bond for activation, while the hydroxyl group can also play a crucial role in chelation and reactivity.[1][2][3]
However, the very features that make this molecule so useful also render it susceptible to decomposition under certain catalytic conditions. Understanding the potential degradation pathways is the first step toward preventing them. This guide will walk you through the most common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during catalysis?
There are two main points of vulnerability in the this compound molecule during catalysis: the phenolic hydroxyl group and the N,N-dimethylamide group.
-
Phenolic Hydroxyl Group: This group can be sensitive to oxidation, especially with certain transition metal catalysts and oxidants. It can also undergo undesired side reactions if not properly accounted for in the reaction design.
-
N,N-Dimethylamide Group: The amide bond itself is generally robust, but the N-methyl groups can be susceptible to demethylation under harsh conditions. More critically, the amide can direct the catalyst to unintended C-H bonds if the reaction is not selective.
-
Hydrolysis: While the amide bond is relatively resistant to acid cleavage, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis.[4]
Q2: I'm observing a complex mixture of byproducts in my rhodium-catalyzed C-H activation. What could be happening?
Rhodium catalysts are frequently used for C-H activation directed by amide groups.[5] However, with a substrate like this compound, the hydroxyl group can also interact with the rhodium center.[6][7] This dual-directing group nature can lead to a mixture of products if the catalyst doesn't have a strong preference for one group over the other.
Furthermore, at elevated temperatures, you might be observing thermal decomposition or catalyst-induced degradation. It's crucial to analyze the byproducts to understand the decomposition pathway.
Q3: Can the choice of base influence the stability of my substrate?
Absolutely. The choice and stoichiometry of the base are critical. Strong bases can deprotonate the phenolic hydroxyl group, which can alter its coordinating ability and potentially open up new, undesired reaction pathways. For instance, some removable directing groups are not stable in the presence of strong bases like fluorides.[8] Conversely, an inappropriate base may not be effective in the catalytic cycle, leading to a stalled reaction and prolonged exposure of the substrate to potentially degrading conditions.
Troubleshooting Guide: A Proactive Approach to Preventing Decomposition
This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound in your catalytic reactions.
Issue 1: Low Yield and a Multitude of Unidentified Byproducts
This is a common issue that often points to substrate decomposition.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation.
Solutions:
-
Catalyst Selection: If you are using a highly reactive catalyst, consider switching to a less aggressive one. For example, while rhodium is effective for C-H activation, palladium catalysts are also widely used and may offer a different reactivity profile that is gentler on your substrate.[9][10][11][12]
-
Ligand Tuning: The ligand plays a crucial role in modulating the reactivity of the metal center. A more sterically hindered or electron-donating ligand can sometimes suppress unwanted side reactions.
-
Temperature Control: High temperatures can accelerate decomposition. Determine the minimum temperature required for the desired transformation. A temperature screening is often a worthwhile investment of time.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the stability of both the catalyst and the substrate. Experiment with a range of solvents to find the optimal balance.
-
Base Optimization: As mentioned in the FAQs, the base is critical. Screen a variety of bases, from milder carbonates to stronger phosphates, to find one that facilitates the reaction without promoting degradation.
Issue 2: Evidence of Phenol Oxidation or Unwanted Coupling at the Hydroxyl Group
The phenolic hydroxyl group is a potential site for unwanted reactions.
Solutions:
-
Protecting Groups: If the hydroxyl group is not essential for directing the catalysis, consider protecting it. A simple methylation or silylation can prevent it from participating in the reaction.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the oxidation of the phenol, especially in the presence of a transition metal catalyst.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction to Evaluate Substrate Stability
This protocol can be used to quickly assess the stability of this compound under your proposed catalytic conditions.
-
Setup: To a clean, dry reaction vessel, add this compound (1 equivalent) and the chosen solvent.
-
Degassing: Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Addition of Reagents: Add the base and any other additives.
-
Catalyst Addition: In a separate vessel, prepare a solution of the catalyst and ligand (if applicable) in the reaction solvent. Add this solution to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by taking small aliquots at regular intervals.
-
Analysis: Analyze the aliquots by LC-MS to quantify the remaining starting material and identify any potential degradation products.[13][14][15][16]
Protocol 2: Analytical Method for Monitoring Reaction Progress and Detecting Decomposition
A robust analytical method is essential for understanding what is happening in your reaction.
-
Instrumentation: A High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS) is the ideal tool.
-
Column: A C18 reverse-phase column is a good starting point for separating the relatively polar starting material from less polar products and byproducts.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a common mobile phase for this type of analysis.
-
Detection: Use both UV detection (monitoring at the λmax of the starting material) and mass spectrometry (in both positive and negative ion modes) to get a complete picture of the reaction mixture.
Table 1: Example LC-MS Gradient for Analysis
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Visualizing the Key Interactions
The interplay between the substrate, catalyst, and directing groups is central to both the desired reaction and potential decomposition pathways.
Caption: Interaction diagram of this compound with a catalyst system.
This diagram illustrates how both the amide and hydroxyl groups can coordinate to the metal center of the catalyst. The balance of these interactions, influenced by the specific catalyst, ligands, and reaction conditions, will determine whether the reaction proceeds to the desired product or leads to decomposition.
By carefully considering the factors outlined in this guide, researchers can significantly improve the success rate of catalytic reactions involving this compound and minimize the frustrating issue of substrate decomposition.
References
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. (2018).
- Xu, X., & Luo, J. (2019). Transition Metal-Catalyzed Directing-Group-Assisted C-H Activation of Phenols. ChemSusChem, 12(20), 4601-4616.
- Xu, X., & Luo, J. (2019). Transition Metal‐Catalyzed Directing‐Group‐Assisted C−H Activation of Phenols. ChemSusChem.
- Aniline Review Final. University of Bath. (2018).
- Wang, D. H., & Yu, J. Q. (2015). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Angewandte Chemie International Edition, 54(2), 624-627.
- Wang, Y., et al. (2020). Mechanistic Insights into the Dual Directing Group-Mediated C–H Functionalization/Annulation via a Hydroxyl Group-Assisted MIII-MV-MIII Pathway. ACS Omega, 5(29), 18197-18206.
- Wang, Y., et al. (2020). Mechanistic Insights into the Dual Directing Group-Mediated C–H Functionalization/Annulation via a Hydroxyl Group-Assisted MIII-MV-MIII Pathway. ACS Omega.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Nolan, S. P., & Szostak, M. (2017). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 50(10), 2345-2355.
- Sojdak, C., et al. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv.
- Vital Role of Synthesis Temperature in Co–Cu Layered Hydroxides and Their Fenton-like Activity for RhB Degradation. MDPI. (n.d.).
- Sojdak, C., et al. (2025). Direct (LC-)MS Identification of Regioisomers from C-H Functionalization by Partial Isotopic Labeling. ACS Central Science, 11(2), 272-278.
- The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010).
- Park, Y., & Chang, S. (2016). A Simple and Versatile Amide Directing Group for C-H Functionalizations. Angewandte Chemie International Edition, 55(36), 10846-10857.
- Sojdak, C., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ResearchGate.
- Removable and modifiable directing groups in C-H activation. YouTube. (2024).
- Zhu, C., Wang, R., & Falck, J. R. (2012). Ruthenium-Catalyzed Oxidative C(sp2)–H Bond Hydroxylation: Site-Selective C–O Bond Formation on Benzamides. Organic Letters, 14(15), 3974-3977.
- This compound. PubChem. (n.d.).
- Al-Badr, A. A. (2017). Analytical Profile of Salicylamide. ResearchGate.
- Liu, X., et al. (1999). LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress. Free Radical Biology and Medicine, 26(7-8), 1054-1058.
- Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008.
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
- Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chemical Communications. (2018).
- This compound (C9H11NO2). PubChemLite. (n.d.).
- Influence of Secondary Interactions on the Structure, Sublimation Thermodynamics, and Solubility of Salicylate:4-Hydroxybenzamide Cocrystals. Combined Experimental and Theoretical Study. ResearchGate. (2022).
- 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. (2019).
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Technical Support Center: Method Development for Resolving Impurities in N,N-Dimethylsalicylamide
Introduction
Welcome to the Technical Support Center for N,N-Dimethylsalicylamide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on developing and troubleshooting analytical methods for resolving impurities in N,N-Dimethylsalicylamide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes.
N,N-Dimethylsalicylamide, an aromatic amide, presents unique challenges in impurity profiling due to its chemical nature. Potential impurities can arise from the synthetic route or degradation pathways, necessitating robust analytical methods to ensure the quality, safety, and efficacy of any pharmaceutical product. This guide will follow a logical progression from understanding the potential impurities to developing a stability-indicating method and troubleshooting common issues.
Understanding Potential Impurities
A critical first step in method development is to anticipate the potential impurities. These can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of N,N-Dimethylsalicylamide. A common synthetic route involves the reaction of salicylic acid with dimethylamine.
-
Unreacted Starting Materials: Salicylic acid and dimethylamine.
-
Byproducts of Side Reactions: Potential side reactions could lead to the formation of various related substances.
-
Reagents and Solvents: Residual amounts of reagents and solvents used in the synthesis and purification steps.
-
-
Degradation Products: These impurities form over time due to the instability of the drug substance under various environmental conditions. Forced degradation studies are intentionally conducted to generate these impurities and develop a "stability-indicating" method.[1] Key degradation pathways for N,N-Dimethylsalicylamide are likely to include:
-
Hydrolysis: The amide bond in N,N-Dimethylsalicylamide is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield salicylic acid and dimethylamine.[2]
-
Oxidation: The aromatic ring and the amide group can be susceptible to oxidation, potentially leading to the formation of N-oxide or hydroxylated species.
-
Photodegradation: Exposure to light can induce degradation, often leading to complex mixtures of photoproducts.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
-
Frequently Asked Questions (FAQs) in Method Development
Here we address common questions encountered during the development of an analytical method for N,N-Dimethylsalicylamide and its impurities.
Q1: What is the best chromatographic mode for separating N,N-Dimethylsalicylamide from its potential impurities?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for separating N,N-Dimethylsalicylamide and its related substances. This is due to the non-polar to moderately polar nature of the parent compound and its likely impurities. A C18 column is a good starting point for method development.
Q2: How do I select the initial mobile phase conditions for my HPLC method?
A2: A good starting point for a gradient elution method would be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.
-
Aqueous Phase (Mobile Phase A): Start with a buffer at a pH that ensures the analyte and impurities are in a single ionic form. For N,N-Dimethylsalicylamide, which is a neutral compound, a pH between 3 and 7 is generally a good starting range.
-
Organic Phase (Mobile Phase B): Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
A generic starting gradient could be:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Q3: What detection wavelength should I use?
A3: N,N-Dimethylsalicylamide contains a chromophore (the aromatic ring and amide group) that absorbs UV light. To determine the optimal wavelength, you should run a UV-Visible spectrum of N,N-Dimethylsalicylamide in your mobile phase. A wavelength of maximum absorbance will provide the best sensitivity for the parent compound. However, it is also crucial to consider the UV spectra of potential impurities. A photodiode array (PDA) detector is highly recommended during method development as it allows you to assess peak purity and identify suitable detection wavelengths for all components.
Q4: How do I perform a forced degradation study for N,N-Dimethylsalicylamide?
A4: Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of your analytical method.[1] The following conditions are typically employed:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light for a specified duration.
After exposure, the samples should be neutralized (if necessary) and diluted with the mobile phase for HPLC analysis.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of N,N-Dimethylsalicylamide.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem when analyzing aromatic amides.[3]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Silanols | Aromatic amines and amides can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.[3] To mitigate this, you can: - Use a low-pH mobile phase: A pH of around 3 will suppress the ionization of silanol groups. - Add a competing base: Incorporate a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) into the mobile phase. - Use an end-capped column: Modern, high-purity, end-capped columns have fewer active silanol sites. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[4] - Reduce injection volume or sample concentration. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. - Use shorter, narrower internal diameter tubing. |
| Inappropriate Sample Solvent | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Workflow for Troubleshooting Peak Tailing:
Caption: A decision tree for troubleshooting peak tailing issues.
Issue 2: Poor Resolution Between Impurity and Main Peak
Achieving adequate separation between a closely eluting impurity and the main N,N-Dimethylsalicylamide peak is critical.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Chromatographic Selectivity | The mobile phase and stationary phase are not providing enough differential interaction to separate the compounds. |
| Modify the Mobile Phase: - Change the organic modifier: Switch from acetonitrile to methanol, or use a combination of both. This can alter the selectivity. - Adjust the pH: A small change in pH can significantly impact the retention of ionizable impurities. - Change the buffer: Different buffer salts can influence the separation. | |
| Change the Stationary Phase: - Try a different C18 column from another manufacturer: Different brands have different silica properties and bonding chemistries. - Use a different stationary phase: Consider a C8, phenyl, or embedded polar group (EPG) column to introduce different separation mechanisms. | |
| Inadequate Column Efficiency | The column may not be performing optimally, leading to broad peaks and poor resolution. |
| - Check column performance: Inject a standard to ensure the column is providing the expected efficiency (plate count). - Reduce the flow rate: This can sometimes improve resolution, but at the cost of longer run times. - Use a longer column or a column with a smaller particle size: This will increase the column efficiency. |
Workflow for Improving Resolution:
Caption: A systematic approach to improving chromatographic resolution.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for N,N-Dimethylsalicylamide and Impurities
This protocol provides a starting point for method development.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 298 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the N,N-Dimethylsalicylamide sample in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Sample Preparation
-
Acid Hydrolysis: Dissolve 10 mg of N,N-Dimethylsalicylamide in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of N,N-Dimethylsalicylamide in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of N,N-Dimethylsalicylamide in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Place 10 mg of solid N,N-Dimethylsalicylamide in an oven at 105°C for 24 hours. Cool, dissolve in a suitable solvent, and dilute to a suitable concentration with the mobile phase.
-
Photolytic Degradation: Expose a solution of N,N-Dimethylsalicylamide (e.g., 1 mg/mL in mobile phase) to UV and visible light for a defined period.
Method Validation
Once a suitable method has been developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- Benchchem. (n.d.).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
- HPLC Troubleshooting Guide. (n.d.).
- Benchchem. (n.d.).
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
- Afzal, A., et al. (2016). Degradation and fate of N-nitrosamines in water by UV photolysis.
- Boger, D. L., et al. (2011).
- Method of preparing salicylamides. (n.d.).
- Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water M
- Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. (n.d.). PMC.
- N,N-Diethylsalicylamide|19311-91-2|BLD Pharm. (n.d.).
- N,N-Diethylsalicylamide 97% | 19311-91-2. (n.d.). Sigma-Aldrich.
- Photodegradation of sulfonamides and their N(4)
- Process for the preparation of n,n-dimethylamine. (n.d.).
- Development and Validation of Stability Indicating HPLC Method for Estimation of Related Substances in Neostigmine. (n.d.). IJREAM.
- Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. (n.d.).
- N,N-Diethyl-2-hydroxybenzamide | 19311-91-2. (n.d.). CymitQuimica.
- Thermal degradation of amorphous glibenclamide. (n.d.). PubMed.
- Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.).
- Thermal Degradation Study of Hydrogel Nanocomposites Based on Polyacrylamide and Nanosilica Used for Conformance Control and W
- Thermal degradation and melting point determination of diclofenac. (n.d.).
- Simultaneous Determination of Glibenclamide and Silymarin Released from Chitosan Microparticles by HPLC-ESI-MS Technique: Method Development and Valid
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). PMC.
- Development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. (n.d.).
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.).
- Analytical Methods. (n.d.). RSC Publishing.
- N,N-dimethylamine synthesis. (n.d.). Sigma-Aldrich.
- Method for synthesizing N,N dimethyl acetamide in high purity. (n.d.).
- What Makes Oxidized N-Acylanthranilamides Stable?. (2016, March 3). PubMed.
- Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation | Request PDF. (n.d.).
- The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (2015, October 6).
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020, March 4). PubMed.
- Preparing method of N, N-dimethylbenzamide. (n.d.).
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- 2. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijream.org [ijream.org]
Technical Support Center: Enhancing Micelle Formation with 2-Hydroxy-N,N-dimethylbenzamide
Welcome to the technical support center for utilizing 2-hydroxy-N,N-dimethylbenzamide, a potent hydrotrope, to enhance the efficiency of micelle formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to optimize your experiments, understand the underlying mechanisms, and overcome common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound in micellar systems.
Q1: What is this compound and how does it enhance micelle formation?
A1: this compound is a hydrotropic agent. Hydrotropes are a class of amphiphilic molecules that, at high concentrations, can significantly increase the aqueous solubility of poorly soluble substances.[1] Unlike conventional surfactants, they have a smaller hydrophobic part and a larger hydrophilic headgroup.[1]
The primary mechanism by which this compound enhances micelle formation involves lowering the critical micelle concentration (CMC) of the primary surfactant.[2] The CMC is the minimum concentration of a surfactant required to spontaneously form micelles.[3] By reducing the CMC, this compound promotes the formation of micelles at lower surfactant concentrations, which can be advantageous in various applications, including drug delivery.[1][2] It achieves this by reducing the electrostatic repulsion between the charged head groups of ionic surfactants and by altering the water structure around the hydrophobic tails, making their aggregation into micelles more energetically favorable.[2]
Q2: What are the typical concentrations of this compound used in experiments?
A2: The effective concentration of this compound can vary depending on the specific surfactant system, the drug being encapsulated, and the desired properties of the micelles. Generally, it is used at concentrations significantly higher than the CMC of the primary surfactant. It is crucial to determine the optimal concentration experimentally for each specific application.
Q3: Is this compound toxic?
A3: this compound is classified as harmful if swallowed and causes serious eye irritation.[4] It may also cause skin and respiratory irritation.[4][5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[6][7] Always consult the Safety Data Sheet (SDS) for detailed safety information.[6][8]
Q4: Can this compound be used with all types of surfactants?
A4: this compound is generally compatible with a wide range of anionic, cationic, and non-ionic surfactants. However, its effectiveness in enhancing micelle formation can vary depending on the specific surfactant structure and the nature of the hydrophobic tail and hydrophilic headgroup. Preliminary compatibility and efficacy studies are recommended for any new surfactant system.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during micelle formation experiments using this compound.
Issue 1: Poor or Inconsistent Micelle Formation
Symptoms:
-
High and variable Critical Micelle Concentration (CMC) values.
-
Turbid or cloudy solutions instead of clear micellar solutions.
-
Precipitation of the surfactant or the encapsulated drug.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Concentration of this compound | The concentration of the hydrotrope may be too low to effectively lower the CMC or too high, leading to phase separation. | 1. Concentration Gradient Study: Perform a systematic study by varying the concentration of this compound while keeping the surfactant concentration constant. 2. Determine the Minimum Hydrotrope Concentration (MHC): The MHC is the minimum concentration of the hydrotrope required to initiate a significant increase in the solubility of the hydrophobic compound.[1] This can be determined by plotting the solubility of a model hydrophobic dye against the hydrotrope concentration. |
| Incorrect Surfactant Concentration | The surfactant concentration may be below the CMC, even in the presence of the hydrotrope. | 1. Verify CMC: Re-determine the CMC of your surfactant in the presence of the optimized this compound concentration using techniques like surface tensiometry or fluorescence spectroscopy with a probe like pyrene.[9] 2. Increase Surfactant Concentration: Incrementally increase the surfactant concentration above the newly determined CMC. |
| pH Effects | The ionization state of the surfactant or the hydrotrope can be pH-dependent, affecting their interaction and micellization. | 1. Measure and Adjust pH: Measure the pH of your solution and adjust it to a range where both the surfactant and this compound are in their optimal ionization state. 2. Buffer the System: Use a suitable buffer to maintain a constant pH throughout the experiment. |
| Temperature Fluctuations | Micelle formation is a temperature-dependent process. The Krafft temperature is a critical parameter below which micelles do not form. | 1. Control Temperature: Ensure your experiments are conducted at a constant and controlled temperature. 2. Determine Krafft Temperature: If working with a new surfactant system, determine its Kraafft temperature to ensure experiments are performed above this point. |
Issue 2: Low Drug Encapsulation Efficiency
Symptoms:
-
A significant portion of the drug remains in the free, unencapsulated form.
-
Low drug loading capacity of the micelles.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Micelle Core Hydrophobicity | The core of the micelle may not be hydrophobic enough to effectively solubilize the drug. | 1. Optimize Hydrotrope-Surfactant Ratio: The addition of this compound can sometimes alter the core environment. Experiment with different ratios to find the optimal balance for your specific drug. 2. Consider a Co-surfactant: Introducing a co-surfactant with a more hydrophobic tail can increase the core's capacity for the drug. |
| Drug Precipitation During Encapsulation | The drug may precipitate out of the solution before it can be efficiently encapsulated into the micelles. | 1. Solvent Evaporation Method: Dissolve both the drug and the surfactant/hydrotrope mixture in a suitable organic solvent, then slowly evaporate the solvent to form a thin film. Hydrate the film with an aqueous solution to form drug-loaded micelles.[10] 2. Dialysis Method: Dissolve the drug and surfactant/hydrotrope in a water-miscible organic solvent. Dialyze this solution against water to gradually remove the organic solvent, allowing for micelle formation and drug encapsulation.[10][11] |
| Kinetic vs. Thermodynamic Trapping | The method of preparation can lead to kinetically trapped, non-equilibrium structures with lower drug loading. | 1. Annealing: Gently heat the micellar solution (below the cloud point) and then slowly cool it to room temperature. This can help the system reach a more thermodynamically stable state with potentially higher drug loading. |
Issue 3: Micelle Instability Over Time
Symptoms:
-
Changes in micelle size or size distribution upon storage.
-
Precipitation or phase separation of the micellar solution.
-
Drug leakage from the micelles.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Dilution Below the CMC | If the micellar solution is diluted, the surfactant concentration can fall below the CMC, leading to micelle dissociation.[12] | 1. Cross-linking the Micelles: For long-term stability, especially for in vivo applications, consider cross-linking the core or the shell of the micelles.[12] This creates a more robust structure that is less susceptible to dilution. 2. Use of Polymeric Micelles: Polymeric micelles, formed from amphiphilic block copolymers, generally have much lower CMCs and are more stable upon dilution.[9][12] |
| Ostwald Ripening | Smaller micelles can dissolve and their components can redeposit onto larger micelles, leading to an increase in the average micelle size over time. | 1. Optimize Formulation: A well-optimized formulation with a narrow size distribution is less prone to Ostwald ripening. Revisit the troubleshooting steps for poor micelle formation. 2. Storage Conditions: Store micellar solutions at a constant, cool temperature to minimize kinetic processes. |
| Interaction with Formulation Components | Other components in the formulation (e.g., salts, buffers) can affect micelle stability. | 1. Compatibility Studies: Perform compatibility studies to ensure that all formulation components are compatible with the micellar system. 2. Ionic Strength: Be mindful of the ionic strength of your solution, as high salt concentrations can screen the electrostatic repulsion between ionic surfactant headgroups and affect micelle stability. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Determination of Critical Micelle Concentration (CMC) using the Pyrene Fluorescence Method
This protocol describes a common method for determining the CMC of a surfactant system, which is a critical parameter for micelle formation.[9]
Materials:
-
Surfactant of interest
-
This compound
-
Pyrene (fluorescence probe)
-
Acetone (spectroscopic grade)
-
Deionized water
-
Volumetric flasks
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 1x10⁻³ M).
-
Prepare a series of aqueous solutions with a fixed concentration of this compound and varying concentrations of the surfactant.
-
To a series of vials, add a small aliquot of the pyrene stock solution and evaporate the acetone completely under a gentle stream of nitrogen or in a fume hood. The final concentration of pyrene in the aqueous solutions should be very low (e.g., ~1x10⁻⁶ M).
-
Add the surfactant/hydrotrope solutions to the vials containing the pyrene residue.
-
Equilibrate the solutions overnight in the dark to ensure complete solubilization of pyrene.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Excite the samples at approximately 334 nm and record the emission intensity at two different wavelengths, typically around 373 nm (I₁) and 384 nm (I₃).
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Diagram: Mechanism of Hydrotropic Action
The following diagram illustrates the proposed mechanism by which this compound enhances micelle formation.
Caption: Mechanism of this compound in micelle formation.
Diagram: Troubleshooting Workflow for Poor Micelle Formation
This workflow provides a logical sequence of steps to diagnose and resolve issues related to inefficient micelle formation.
Caption: Troubleshooting workflow for poor micelle formation.
Section 4: References
-
Huh, K. M., Min, H. S., Lee, S. C., Lee, H. J., Kim, S., & Park, K. (2008). A new hydrotropic block copolymer micelle system for aqueous solubilization of paclitaxel. Journal of Controlled Release, 126(2), 122–129. [Link]
-
Kazi, M., Al-Swairi, M., Ahmad, A., Alanazi, F. K., & Hussain, M. D. (2022). Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Drugs. Journal of Drug Delivery and Therapeutics, 12(4), 231-236. [Link]
-
Jetir. (2019). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. JETIR, 6(6). [Link]
-
Lee, S. C., Huh, K. M., Lee, J., Lee, H. J., & Park, K. (2007). Hydrotropic polymeric micelles for enhanced paclitaxel solubility: in vitro and in vivo characterization. Biomacromolecules, 8(1), 202–208. [Link]
-
Lee, S. C., & Park, K. (2011). Hydrotropic polymer micelles as versatile vehicles for delivery of poorly water-soluble drugs. Journal of Controlled Release, 152(1), 24-30. [Link]
-
Huh, K. M., Lee, S. C., Cho, Y. W., Lee, J., Jeong, J. H., & Park, K. (2005). Hydrotropic polymer micelle system for delivery of paclitaxel. Journal of Controlled Release, 101(1-3), 59-68. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Angene Chemical. (2024, August 27). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]
-
Reddit. (2021, October 23). Prevention of Micelle Formation. Retrieved from [Link]
-
Bodoki, E., Vostinaru, O., & Iacob, B. C. (2023). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 15(10), 2481. [Link]
-
PSIBERG. (2022, September 16). Micelle Formation: Explanation with CMC. Retrieved from [Link]
-
Lu, J., Owen, S. C., & Shoichet, M. S. (2011). Strategies to improve micelle stability for drug delivery. Macromolecules, 44(15), 6002–6008. [Link]
-
ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Retrieved from [Link]
-
Lee, S. C., & Park, K. (2011). Hydrotropic polymer micelles as versatile vehicles for delivery of poorly water-soluble drugs. Journal of Controlled Release, 152(1), 24-30. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
MRSEC Education Group. (n.d.). Critical Micelle Formation. Retrieved from [Link]
-
Patravale, V. B., Upadhaya, P. G., & Jain, R. D. (2019). Preparation and Characterization of Micelles. Methods in molecular biology (Clifton, N.J.), 2000, 19–29. [Link]
-
ResearchGate. (2019, August 6). Preparation and Characterization of Micelles. Retrieved from [Link]
-
Studylib. (n.d.). Micelle Formation: Colloidal Phenomena Presentation. Retrieved from [Link]
-
Johnston, K. P., & Ross, G. A. (2021). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. Langmuir, 37(22), 6748–6758. [Link]
-
Qin, S., Jin, T., Van Lehn, R. C., & Zavala, V. M. (2022). Predicting Critical Micelle Concentrations for Surfactants using Graph Convolutional Neural Networks. ChemRxiv. [Link]
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An, Y., Li, Y., Wang, Y., & Zheng, L. (2008). Mechanism of surfactant micelle formation. Langmuir, 24(21), 12219–12224. [Link]
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Ghezzi, M., Licciardi, M., & Cavallaro, G. (2021). Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions. Journal of Controlled Release, 332, 268-291. [Link]
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Patravale, V. B., Upadhaya, P. G., & Jain, R. D. (2019). Preparation and Characterization of Micelles. Springer Nature Experiments. [Link]
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Semantic Scholar. (2021, May 27). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. Retrieved from [Link]
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ResearchGate. (2008, August 9). (PDF) Mechanism of Surfactant Micelle Formation. Retrieved from [Link]
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Max Planck Institute of Colloids and Interfaces. (n.d.). Micelle Formation. Retrieved from [Link]
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An, Y., Li, Y., Wang, Y., & Zheng, L. (2010). Mechanism of the mixed surfactant micelle formation. Langmuir, 26(12), 9497–9502. [Link]
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ResearchGate. (2024, May 15). (PDF) 2D Nanomaterials for Drug Delivery System. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Recent advances in two-dimensional materials for drug delivery. Journal of Materials Chemistry B. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 2-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently and efficiently transition your bench-scale procedure to a larger, more robust process.
Introduction
This compound is a versatile intermediate in the pharmaceutical industry. Scaling up its synthesis from the laboratory to pilot plant or industrial scale introduces a unique set of challenges that require careful consideration of reaction conditions, reagent selection, and process safety. This guide will address common issues encountered during scale-up and provide practical, experience-driven solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields upon scaling up the synthesis from salicylic acid. What are the likely causes and how can we improve the yield?
Answer:
Low yields during scale-up can often be attributed to several factors that are less pronounced at the bench scale. Here’s a breakdown of potential causes and their remedies:
-
Inefficient Amide Coupling: The direct reaction of a carboxylic acid and an amine is often a slow and reversible process, requiring high temperatures to drive off water, which can be detrimental to the product.
-
Solution: Employ a suitable coupling reagent to activate the carboxylic acid. For large-scale synthesis, cost-effective and efficient reagents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., BOP) are often preferred.[1][2] The choice of coupling reagent is critical and should be evaluated for efficiency, cost, and ease of byproduct removal.
-
-
Side Reactions: The phenolic hydroxyl group of salicylic acid can compete with the carboxylic acid for reaction with the coupling agent or activated intermediate, leading to undesired byproducts.
-
Solution: Consider protecting the hydroxyl group prior to the amide coupling reaction. However, this adds extra steps to the synthesis. A more direct approach is to carefully select the coupling agent and reaction conditions to favor amidation. For instance, pre-forming an activated ester at a lower temperature before adding the dimethylamine can minimize side reactions.[3]
-
-
Incomplete Reaction: Poor mixing in larger reactors can lead to localized concentration gradients and incomplete conversion of starting materials.
-
Solution: Ensure efficient agitation throughout the reaction. The type of impeller and stirring speed should be optimized for the reactor geometry and reaction volume to maintain a homogeneous mixture.[4]
-
-
Product Loss During Workup: Emulsion formation during aqueous extraction or product precipitation can lead to significant losses.
-
Solution: Optimize the workup procedure. This may involve adjusting the pH, using brine washes to break emulsions, or employing a different solvent system for extraction.[4] Recrystallization is an effective purification method for solid products like this, and the choice of solvent is crucial for maximizing recovery.[5]
-
Issue 2: Impurities in the Final Product
Question: Our final product is contaminated with unreacted starting materials and a significant amount of an unknown byproduct. How can we identify and eliminate these impurities?
Answer:
Product purity is paramount, especially in pharmaceutical applications. Here's how to tackle impurity issues:
-
Identification of Impurities:
-
Unreacted Starting Materials: These can be readily identified by comparing the analytical data (e.g., HPLC, TLC, NMR) of the crude product with that of the starting materials.
-
Byproducts from Coupling Reagents: The nature of the byproduct depends on the coupling reagent used. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.[3][4] EDC forms a water-soluble urea derivative that can be removed during aqueous workup.[3]
-
Side-Reaction Products: The phenolic hydroxyl group can lead to the formation of esters or other derivatives. Spectroscopic analysis (NMR, Mass Spectrometry) will be crucial in elucidating the structure of these byproducts.
-
-
Elimination of Impurities:
-
Optimize Reaction Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion and consume the activated carboxylic acid, minimizing unreacted starting material.[3]
-
Purification Strategy: A multi-step purification process may be necessary.
-
Filtration: If a solid byproduct like DCU is formed, it should be filtered off before the aqueous workup.[4]
-
Aqueous Extraction: A series of acidic and basic washes can remove unreacted starting materials and water-soluble byproducts. For example, a wash with a dilute acid will remove excess dimethylamine, while a wash with a mild base can remove unreacted salicylic acid.[3]
-
Recrystallization: This is a powerful technique for removing impurities with different solubility profiles. Experiment with different solvent systems (e.g., isopropanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.[5]
-
Column Chromatography: While less ideal for large-scale production due to cost and solvent consumption, it can be a valuable tool for removing closely related impurities if other methods fail.[4]
-
-
Issue 3: Exothermic Reaction and Temperature Control
Question: The amidation reaction is highly exothermic, and we are struggling to maintain a consistent temperature in our larger reactor. What are the risks, and how can we improve temperature control?
Answer:
Poor temperature control during an exothermic reaction is a significant safety concern and can negatively impact product quality.
-
Risks of Poor Temperature Control:
-
Runaway Reaction: An uncontrolled increase in temperature can lead to a dangerous increase in reaction rate and pressure, potentially causing a reactor failure.[6]
-
Increased Byproduct Formation: Higher temperatures can promote side reactions, leading to a less pure product and lower yield.[3]
-
Product Degradation: The desired product may be thermally unstable and decompose at elevated temperatures.
-
-
Improving Temperature Control:
-
Slow Addition of Reagents: The rate of addition of the limiting reagent (often the coupling agent or activated species) should be carefully controlled to manage the rate of heat generation.[7]
-
Efficient Cooling: The reactor should be equipped with an efficient cooling system, such as a cooling jacket with a circulating coolant. The cooling capacity must be sufficient to remove the heat generated by the reaction.
-
Appropriate Solvent: The choice of solvent can influence heat transfer. A solvent with a higher heat capacity can help to absorb the heat generated.
-
Process Monitoring: Continuous monitoring of the internal reaction temperature is essential. Automated systems that can adjust the addition rate or cooling based on the temperature are highly recommended for large-scale production.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common starting materials are salicylic acid or methyl salicylate.
-
From Salicylic Acid: This route typically involves the use of a coupling agent to facilitate the amide bond formation with dimethylamine.[8] While this requires an additional reagent, it often proceeds under milder conditions than the aminolysis of an ester.
-
From Methyl Salicylate: This involves the direct aminolysis of the ester with dimethylamine.[9][10] This method can be atom-economical but often requires elevated temperatures and pressures to achieve a reasonable reaction rate, which can be a challenge on a large scale.[11] A catalyst, such as sodium methoxide, can be used to facilitate the reaction at lower temperatures.[12]
The choice between these routes will depend on factors such as the cost and availability of starting materials, the desired reaction conditions, and the ease of purification.
Q2: What are the key safety considerations when working with dimethylamine on a large scale?
A2: Dimethylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. When handling large quantities, the following precautions are essential:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, must be worn. Respiratory protection may be necessary depending on the scale and containment of the operation.
-
Handling: Dimethylamine is often supplied as a solution in a solvent like THF or ethanol. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, well-ventilated area away from sources of ignition.
Q3: Can you provide a general, scalable protocol for the synthesis of this compound from salicylic acid?
A3: The following is a representative protocol that can be adapted and optimized for your specific equipment and scale.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis using a carbodiimide coupling agent.
Materials:
-
Salicylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, dissolve salicylic acid (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath or a reactor cooling system.
-
Addition of EDC: Slowly add EDC (1.1 - 1.2 eq) to the cooled solution while maintaining the temperature below 10 °C. Stir the mixture for 15-30 minutes at this temperature to allow for the activation of the carboxylic acid.
-
Addition of Dimethylamine: Add the dimethylamine solution (1.2 - 1.5 eq) dropwise via the addition funnel, again ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).[3]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) to yield pure this compound.[5]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White to off-white solid | [13] |
| Melting Point | 106-112 °C | [10] |
Visualizations
Reaction Mechanism
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Suratmo, S., et al. (2013). Synthesis of N, N-diethyl-2-Hydroxybenzamide Using Methyl Salicylate from Gandapura Oil. Jurnal Kimia Terapan Indonesia, 15(1), 1-6. [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
- ResearchGate.
- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
- RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- PrepChem.com. Synthesis of 2-hydroxy-N-(1H-indol-4-yl)benzamide. [Link]
- ResearchGate.
- ResearchGate.
- Google Patents. Method of making amides of dimethylamine and piperazine.
- Google Patents.
- ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Organic Chemistry Portal.
- ResearchGate. Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. [Link]
- PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]
- PrepChem.com. Synthesis of N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide. [Link]
- PubChem. This compound. [Link]
- Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. [Link]
- Google Patents.
- Google Patents. Preparing method of N, N-dimethylbenzamide.
- ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]
- ACS Publications. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
- Chemical Review and Letters.
- Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]
- PubMed. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. [Link]
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managing temperature sensitivity of 2-hydroxy-N,N-dimethylbenzamide reactions
Welcome to the technical support center for 2-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the temperature sensitivity of this versatile reagent. Our goal is to provide you with field-proven insights and robust protocols to ensure the success and safety of your experiments.
The unique structure of this compound, featuring both a hydroxyl (-OH) group and a tertiary amide (-CON(CH₃)₂), makes it a powerful tool in organic synthesis. The tertiary amide is a potent Directed Metalation Group (DMG), capable of guiding strong bases to deprotonate the aromatic ring specifically at the ortho-position.[1][2][3][4] This process, known as Directed ortho-Metalation (DoM), creates a highly reactive aryllithium intermediate, opening a precise pathway to 1,2-disubstituted aromatic compounds.[2][3]
However, the high reactivity that makes this molecule so useful also introduces significant challenges, primarily related to temperature control. The stability of the key aryllithium intermediate is critically dependent on maintaining cryogenic temperatures. Deviation from this narrow window can lead to side reactions, loss of regioselectivity, and potentially hazardous exothermic events. This guide will address these challenges directly in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The causality behind each recommendation is explained to build a deeper understanding of the system.
Question 1: My Directed ortho-Metalation (DoM) reaction is resulting in low yields and a complex mixture of products. What is the most probable cause?
Answer: The most common culprit for poor outcomes in DoM reactions is inadequate temperature control. The aryllithium intermediate formed after deprotonation is highly reactive and thermally unstable.
Causality & Explanation:
-
Loss of Regioselectivity: The coordination between the amide's carbonyl oxygen and the lithium of the organolithium base is what directs deprotonation to the ortho position.[1][5] This coordination is most effective and stable at very low temperatures, typically -78 °C (a dry ice/acetone bath). If the temperature rises, even locally, the lithiated intermediate can decompose or rearrange, leading to reactions at other positions or with the solvent.
-
Side Reactions: At temperatures above -70 °C, the highly basic organolithium reagent (like n-BuLi or sec-BuLi) may react non-selectively or the aryllithium intermediate can undergo undesired reactions before your electrophile is added.
Troubleshooting Steps:
-
Verify Bath Temperature: Ensure your cooling bath is consistently at or below -78 °C. Use a low-temperature thermometer to check the bath's internal temperature, not just assuming it's correct.
-
Slow Reagent Addition: Add the organolithium base dropwise to the solution of this compound in a suitable anhydrous solvent (e.g., THF). This minimizes localized heating (exotherms).
-
Efficient Stirring: Maintain vigorous stirring to dissipate heat throughout the reaction mixture instantly.
-
Pre-cool All Solutions: Ensure the solution of your electrophile is also cooled before addition to the aryllithium intermediate.
Question 2: I am observing a dangerous temperature spike (exotherm) when adding the organolithium base or quenching the reaction. How can I mitigate this risk?
Answer: Exotherms are a serious safety concern and must be actively managed. They arise from the heat generated by the acid-base reaction (deprotonation) or the quenching step.
Causality & Explanation:
-
Deprotonation Exotherm: The reaction of the acidic ortho-proton (and the phenolic proton) with a strong base is highly exothermic. Adding the base too quickly concentrates this heat release, causing the temperature to rise uncontrollably.
-
Quenching Exotherm: Adding a protic quenching agent (like water or saturated NH₄Cl) to unreacted organolithium base is also extremely exothermic and can cause violent boiling of low-boiling solvents like THF.
Mitigation Protocol:
| Step | Action | Rationale |
| 1 | Dilution | Run the reaction at a lower concentration. A larger solvent volume provides a greater heat sink to absorb the energy released. |
| 2 | Controlled Addition | Use a syringe pump for the dropwise addition of the organolithium base. This provides precise control over the addition rate. |
| 3 | Internal Temperature Monitoring | Place a thermocouple or low-temperature thermometer directly in the reaction flask to monitor the internal temperature in real-time. Do not rely solely on the bath temperature. |
| 4 | Reverse Quench | For quenching, consider a "reverse quench." Instead of adding the quenching solution to the reaction, slowly transfer the reaction mixture via cannula into a separate, well-stirred, and cooled flask containing the quenching solution. This ensures the reactive species is always in the presence of excess quenching agent, controlling the exotherm. |
For any exothermic reaction, it is critical to have a secondary cooling bath (e.g., a larger ice-water bath) ready to place the reactor in if the primary cooling bath fails or the temperature rises unexpectedly.[6][7]
Question 3: My reaction mixture turned dark brown or black after adding the base, and the final product is an intractable tar. What happened?
Answer: The formation of dark, tarry substances is a clear indicator of thermal decomposition. This occurs when the reaction temperature has risen significantly, leading to a cascade of uncontrolled side reactions.
Causality & Explanation:
-
Decomposition Pathways: While specific high-temperature decomposition pathways for this compound are not extensively documented, thermal runaway in similar aromatic systems can lead to polymerization, elimination, and fragmentation.[8] The presence of multiple reactive sites (the lithiated ring, the amide, the hydroxyl group) creates numerous possibilities for uncontrolled reactions at elevated temperatures.
-
Air/Moisture Contamination: A severe color change can also indicate contamination with air or moisture, which will rapidly destroy the organolithium species and can lead to complex side products. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents and glassware.
Preventative Measures:
-
Strict Adherence to Low Temperatures: As outlined in Q1 and Q2, this is the single most critical factor.
-
Inert Atmosphere: Use Schlenk line or glovebox techniques to exclude air and moisture rigorously.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.
Visualizing Workflows and Troubleshooting
To better navigate the experimental process, the following diagrams illustrate a standard workflow and a decision tree for troubleshooting common issues.
Caption: Standard workflow for a temperature-sensitive DoM reaction.
Caption: Troubleshooting decision tree for DoM reactions.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended temperature for storing this compound?
-
A: It should be stored in a cool, dry place away from oxidizing agents. Standard ambient laboratory temperatures are generally acceptable for storage.[9]
-
-
Q: My reaction involves heating. At what temperature does this compound decompose?
-
Q: Are there less temperature-sensitive alternatives for achieving ortho-functionalization?
-
A: While DoM is a powerful and widely used strategy, other methods exist. Depending on the desired transformation, transition-metal-catalyzed C-H activation could be an alternative. These reactions often operate at higher temperatures but come with their own set of challenges, such as catalyst cost, screening, and different selectivity profiles.
-
-
Q: What are the most critical safety precautions for these reactions?
-
A: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[13][14] Conduct all reactions involving organolithium reagents in a certified chemical fume hood under an inert atmosphere. Ensure fire-extinguishing equipment suitable for reactive metals (e.g., Class D extinguisher) is accessible. Be prepared to manage potential exotherms at all times.
-
References
- Biosynth. (n.d.). This compound | 1778-08-1.
- Benchchem. (n.d.). A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Alternatives.
- Grokipedia. (n.d.). Directed ortho metalation.
- PrepChem.com. (2023). Synthesis of N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). N,N-Dimethylbenzamide, 98+%.
- Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. BULLETIN OF THE CHEMICAL SOCIETY OF JAPAN, 39, 2005-2008.
- Wikipedia. (n.d.). Directed ortho metalation.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Diethylbenzamide.
- Combi-Blocks. (2024). Safety Data Sheet - 3-Amino-2-hydroxy-n,n-dimethylbenzamide hydrochloride.
- Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(24), 3891-3895.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Solubility of Things. (n.d.). N,N-Dimethylbenzamide.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Angene Chemical. (2024). Safety Data Sheet - 2-Hydroxy-N,N-dimethylpropanamide.
- TCI Chemicals. (2025). SAFETY DATA SHEET - N,N-Diethylbenzamide.
- Myers, W. K., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry, 86(19), 13762-13767.
- ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
- PubMed. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.
- PubChemLite. (n.d.). This compound (C9H11NO2).
- PubChem. (n.d.). N,N-Dimethylbenzamide.
- Zhang, Y., et al. (2022).
- Benchchem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
- Sandstrom, M. M., Brown, G. W., & Warner, K. F. (2023).
- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzamide 99%.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde.
- Rushdi, A. I., & Simoneit, B. R. T. (2004). Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. Astrobiology, 4(2), 211-224.
- Mukaiyama, T., & Yamaguchi, T. (1966). Amide Mercaptole. II. The Reactions of N, N-Dimethylbenzamide Diethylmercaptole with Some Heavy Metal Compounds. BULLETIN OF THE CHEMICAL SOCIETY OF JAPAN, 39, 2002-2004.
- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzamide 99%.
- ResearchGate. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
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avoiding common pitfalls in the characterization of N,N-dimethylsalicylamide
Welcome to the technical support center for N,N-dimethylsalicylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. By anticipating and addressing these potential pitfalls, this resource aims to enhance the accuracy and reliability of your experimental outcomes.
Section 1: Synthesis and Purification
The synthesis of N,N-dimethylsalicylamide, while seemingly straightforward, can present challenges in achieving high purity. The following frequently asked questions address common issues in its preparation and purification.
FAQ 1.1: What are the likely impurities in a typical synthesis of N,N-dimethylsalicylamide?
Answer: The most common synthetic route to N,N-dimethylsalicylamide involves the acylation of dimethylamine with salicylic acid or a salicylic acid derivative (e.g., methyl salicylate or acetylsalicylic acid). The impurity profile will largely depend on the chosen starting materials and reaction conditions.
-
Unreacted Starting Materials: Residual salicylic acid or its ester derivative is a common impurity. Inadequate control of stoichiometry or reaction time can lead to their presence in the crude product.
-
O-acylated Byproduct: If salicylic acid is activated (e.g., via an acid chloride) without protecting the phenolic hydroxyl group, self-acylation or formation of polymeric ester-amides can occur.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as byproducts from coupling agents (e.g., carbodiimides), can contaminate the final product. A process for the synthesis of the related N,N-diethyl-m-toluamide (DEET) highlights that byproducts from the coupling agent 1,1'-carbonyldiimidazole are water-soluble and can be removed by aqueous workup.
-
Hydrolysis Product: Premature hydrolysis of an activated salicylic acid intermediate can lead back to salicylic acid.
Troubleshooting Workflow for Synthesis Impurities
Technical Support Center: Optimization of Extraction Protocols for Benzamide Derivatives from Biological Samples
Welcome to the Technical Support Center for the extraction of benzamide derivatives from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common extraction challenges. The content herein is structured to offer not just procedural steps, but the underlying scientific principles to empower you to optimize your sample preparation workflows effectively.
Introduction: The Critical Role of Sample Preparation
The accurate quantification of benzamide derivatives—a diverse class of compounds including pharmaceuticals like amisulpride and pesticides such as carbetamide—in biological samples is fundamentally dependent on the efficacy of the extraction protocol.[1][2] A robust extraction method not only isolates the analyte of interest from a complex matrix but also minimizes interferences, thereby enhancing the sensitivity, accuracy, and reliability of subsequent analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
This guide will delve into the most prevalent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), providing detailed protocols, troubleshooting FAQs, and optimization strategies tailored for benzamide derivatives.
Section 1: Liquid-Liquid Extraction (LLE)
LLE remains a fundamental and widely used technique for sample cleanup. It operates on the principle of differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5]
Troubleshooting and FAQs for LLE
Q1: I am experiencing low recovery of my benzamide analyte. What are the potential causes and how can I improve it?
A1: Low recovery in LLE is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incorrect pH of the Aqueous Phase: The ionization state of your benzamide derivative is critical for its partitioning behavior.[5] Most benzamides are weakly basic. To ensure they are in their neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to at least two pH units above their pKa.[5]
-
Solution: Determine the pKa of your specific benzamide derivative. Use a suitable buffer to adjust the sample pH accordingly before extraction. For example, for the extraction of amisulpride, the plasma sample is alkalinized with NaOH.[1]
-
-
Inappropriate Organic Solvent: The choice of the organic solvent is paramount and should be based on the polarity of the analyte.[5]
-
Solution: Consult the LogP value of your benzamide. A higher LogP indicates greater hydrophobicity, suggesting a less polar solvent. For many benzamides, a mixture of solvents can be effective. For instance, a diethyl ether-chloroform mixture has been successfully used for amisulpride extraction.[1]
-
-
Insufficient Solvent Volume or Shaking: Inadequate volume of the organic solvent or insufficient mixing can lead to incomplete extraction.
-
Solution: A general guideline is to use an organic solvent-to-aqueous sample ratio of at least 7:1 to ensure high recovery.[5] Ensure vigorous shaking (e.g., vortexing) for an adequate amount of time (e.g., 1-2 minutes) to facilitate efficient partitioning.
-
-
Salting-Out Effect: For more polar benzamides, adding a neutral salt to the aqueous phase can increase their partitioning into the organic solvent.
-
Solution: Saturating the aqueous sample with salts like sodium chloride or sodium sulfate can decrease the solubility of the analyte in the aqueous phase, thereby improving extraction efficiency.[5]
-
Q2: My final extract contains significant interferences, leading to matrix effects in my LC-MS analysis. How can I improve the cleanliness of my extract?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a major challenge in bioanalysis.[6][7][8] To improve the selectivity of your LLE protocol:
-
Optimize pH: Just as pH affects analyte recovery, it can also influence the extraction of interfering substances. Experiment with different pH values to find the optimal balance between high analyte recovery and minimal co-extraction of interferences.
-
Back-Extraction: This is a highly effective technique for cleaning up an extract.[5]
-
Workflow:
-
Perform the initial extraction of your benzamide from the alkalinized sample into an organic solvent.
-
Isolate the organic phase and then extract it with a fresh acidic aqueous solution (pH at least two units below the pKa of the benzamide). This will protonate the benzamide, making it soluble in the aqueous phase, while leaving many neutral, lipophilic interferences in the organic phase.
-
Discard the organic phase.
-
Re-alkalinize the acidic aqueous phase and perform a final extraction with a fresh portion of organic solvent.
-
-
-
Solvent Choice: Solvents with lower water solubility are generally more selective.[5] Consider using solvents like methyl tert-butyl ether (MTBE) which has been shown to provide clean extracts.[9]
Detailed LLE Protocol for Benzamides in Plasma
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
-
Sample Preparation: To 1 mL of plasma, add an internal standard.
-
pH Adjustment: Add 100 µL of 1M NaOH to adjust the pH to >10. Vortex briefly.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., diethyl ether:chloroform 4:1 v/v).
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
LLE Workflow Diagram
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for benzamide derivatives.
Section 2: Solid-Phase Extraction (SPE)
SPE is a more selective and often more efficient alternative to LLE. It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[3]
Troubleshooting and FAQs for SPE
Q1: How do I choose the right SPE sorbent for my benzamide derivative?
A1: The selection of the correct SPE sorbent is crucial for successful extraction and depends on the physicochemical properties of your analyte and the nature of the sample matrix.[10][11][12][13]
-
Reversed-Phase (e.g., C18, Polymeric): This is the most common mode for extracting non-polar to moderately polar compounds from aqueous samples.[3][12] Since most benzamides have some degree of hydrophobicity, reversed-phase sorbents are a good starting point. Polymeric sorbents are often preferred for their stability across a wide pH range and higher binding capacity.[12]
-
Ion-Exchange (e.g., SCX, SAX): This is ideal for ionizable compounds.[10] For basic benzamides, a strong cation exchange (SCX) sorbent can be very effective. The analyte is retained by electrostatic interaction and eluted by changing the pH or increasing the ionic strength of the eluting solvent.
-
Mixed-Mode (e.g., Reversed-Phase and Cation Exchange): These sorbents offer dual retention mechanisms, providing enhanced selectivity for complex matrices.[14]
Q2: My analyte recovery is low and inconsistent. What steps in the SPE protocol should I investigate?
A2: Low and erratic recovery in SPE can often be traced back to suboptimal execution of one or more of the four key steps.[15][16][17]
-
Conditioning: This step wets the sorbent and creates an environment conducive to analyte retention.
-
Problem: Incomplete wetting of the sorbent.
-
Solution: Ensure you are using the correct solvent (typically methanol followed by water for reversed-phase) and a sufficient volume to fully wet the sorbent bed.
-
-
Equilibration: This step prepares the sorbent for the sample by introducing a solvent similar in composition to the sample matrix.
-
Problem: Sorbent bed drying out before sample loading.[15]
-
Solution: Do not let the sorbent go dry after equilibration and before loading the sample.
-
-
Loading: The sample is passed through the sorbent.
-
Problem: Flow rate is too high.[15]
-
Solution: A slower flow rate allows for better interaction between the analyte and the sorbent, improving retention.
-
-
Washing: This step removes weakly bound interferences.
-
Problem: Wash solvent is too strong, causing premature elution of the analyte.[15]
-
Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute your analyte. You may need to test different solvent compositions.
-
-
Elution: The analyte is desorbed from the sorbent.
-
Problem: Elution solvent is too weak or the volume is insufficient.[15][16]
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier). For ion-exchange SPE, ensure the pH of the elution solvent is appropriate to neutralize the charge on the analyte or sorbent.[10][15] Also, ensure you are using an adequate volume of elution solvent.
-
Detailed SPE Protocol for Benzamides in Urine
This protocol uses a mixed-mode (reversed-phase and cation exchange) SPE cartridge and is a general template.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of a suitable buffer (e.g., pH 6 phosphate buffer).
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of the same buffer used for sample pre-treatment.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: 2 mL of water to remove salts.
-
Wash 2: 2 mL of 20% methanol in water to remove polar interferences.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
SPE Workflow Diagram
Caption: The sequential steps of a Solid-Phase Extraction (SPE) procedure.
Section 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for various analytes, including pharmaceuticals in biological matrices.[18][19][20] It involves an initial extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE (dSPE) cleanup.
Troubleshooting and FAQs for QuEChERS
Q1: What are the different QuEChERS methods and which one should I use?
A1: There are three main buffered QuEChERS methods: the original unbuffered method, the AOAC (Association of Official Agricultural Chemists) method, and the EN (European Standard) method.[21] The choice depends on the stability of your benzamide derivative.
-
AOAC Method: Uses sodium acetate to buffer the sample at a pH of around 4.8. This is suitable for pH-sensitive compounds.
-
EN Method: Uses citrate buffering, resulting in a pH of about 5.5.
For many benzamides, a modified QuEChERS approach using acidified acetonitrile can yield good recoveries. It is recommended to start with the AOAC or EN method and optimize from there.
Q2: I'm seeing a lot of matrix in my final extract after dSPE cleanup. How can I improve this?
A2: The dSPE step is crucial for removing matrix components. The sorbents used are key to a clean extract.[21]
-
Primary Secondary Amine (PSA): This is the primary sorbent for removing fatty acids, organic acids, and sugars.
-
C18: Used to remove non-polar interferences like fats and lipids.[21]
-
Graphitized Carbon Black (GCB): Effective at removing pigments and sterols, but can also retain planar analytes.[21] Use with caution if your benzamide has a planar structure.
-
Magnesium Sulfate (MgSO4): Used to remove excess water.
Solution: If your extract is not clean enough, you may need to adjust the amount or combination of dSPE sorbents. For blood samples, a combination of PSA and C18 is often effective.
Detailed QuEChERS Protocol for Benzamides in Blood
This is a modified protocol and should be validated for your specific application.[18][19]
-
Extraction and Partitioning:
-
To a 50 mL centrifuge tube, add 1 mL of whole blood and an internal standard.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., AOAC method: 6 g MgSO4, 1.5 g sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.
-
The dSPE tube should contain appropriate sorbents (e.g., 900 mg MgSO4, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in mobile phase for analysis.
-
QuEChERS Workflow Diagram
Caption: The two-stage process of a typical QuEChERS extraction.
Section 4: Data Summary and Method Selection
The choice of extraction method depends on various factors including the analyte's properties, the biological matrix, the required limit of quantification, and available resources.
Table 1: Comparison of Extraction Techniques for Benzamides
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Selectivity | Low to Moderate | High | Moderate to High |
| Recovery | Variable, operator-dependent | High and reproducible | High |
| Throughput | Low to Moderate | Moderate (can be automated) | High |
| Solvent Usage | High | Low to Moderate | Moderate |
| Cost per Sample | Low | High | Low |
| Ease of Use | Simple concept, can be tedious | Requires method development | Simple and fast |
| Best For | Simple matrices, initial cleanup | Complex matrices, low detection limits | High-throughput screening, multi-residue analysis |
Decision-Making Flowchart for Method Selection
Sources
- 1. Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
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- 11. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 12. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
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- 15. welch-us.com [welch-us.com]
- 16. chromatographyonline.com [chromatographyonline.com]
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- 18. A Modified Micro-QuEChERS Approach for the Determination of Pesticides Found in Forensic and Clinical Blood Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. Cleaning up blood samples using a modified "QuEChERS" procedure for the determination of drugs of abuse and benzodiazepines by UPLC-MSMS(☆) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Method Development for Extraction and Analysis of Pesticide Residues in Human Serum Samples [accscience.com]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Amide Directing Group Efficiency in C-H Functionalization: The Superior Role of 2-Hydroxy-N,N-dimethylbenzamide
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of C-H bonds is a cornerstone of modern organic synthesis. The use of directing groups to achieve regioselectivity in these transformations is a widely adopted and powerful strategy. Among the plethora of directing groups, amides have proven to be particularly versatile. This guide provides an in-depth technical comparison of the directing group efficiency of 2-hydroxy-N,N-dimethylbenzamide against other commonly employed amide-based directing groups, supported by experimental data and mechanistic insights.
The Fundamental Principle: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic tool that allows for the regioselective functionalization of aromatic rings.[1] The process relies on the coordination of a Lewis acidic organometallic reagent, typically an organolithium, to a Lewis basic directing metalation group (DMG) on the aromatic substrate. This coordination brings the organometallic reagent into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a functional group at the ortho position with high precision.[2][3]
The Amide Directing Group Family: A Comparative Overview
Tertiary amides, such as N,N-dimethylbenzamide, are effective directing groups due to the coordinating ability of the carbonyl oxygen. However, the efficiency of these directing groups can be significantly influenced by structural modifications. In this guide, we will compare the performance of this compound with two other widely used amide directing groups: the simple N,N-dimethylbenzamide and the bidentate picolinamide.
The Benchmark: N,N-Dimethylbenzamide
N,N-dimethylbenzamide serves as a foundational directing group in DoM. Its carbonyl oxygen effectively coordinates with the lithium of the organolithium base, directing deprotonation to the ortho position. While reliable, its efficiency can be moderate, and in molecules with multiple potential directing groups, it may be outcompeted.
The Bidentate Contender: Picolinamide
Picolinamide, an amide of picolinic acid, introduces a second coordination site—the pyridine nitrogen. This N,O-bidentate chelation leads to a more stable and rigid transition state during the metalation step, often resulting in higher yields and improved reaction rates compared to simple benzamides.[4] The enhanced stability of the metalated intermediate makes picolinamide a more potent directing group.[5]
The Enhanced Director: this compound
The introduction of a hydroxyl group at the 2-position of N,N-dimethylbenzamide creates a powerful N,O-bidentate directing group. Upon deprotonation of the acidic phenolic proton by the organolithium reagent, the resulting lithium alkoxide, in concert with the amide carbonyl, forms a stable six-membered chelate with the lithium cation. This pre-organized conformation dramatically enhances the efficiency of the subsequent ortho-deprotonation.
Mechanistic Rationale for Enhanced Efficiency
The superior directing ability of this compound stems from the principles of chelation-assisted C-H activation. The formation of a stable, pre-organized six-membered ring intermediate involving the lithium cation, the deprotonated hydroxyl group, and the amide carbonyl is the key to its enhanced efficiency. This is a manifestation of the "Complex Induced Proximity Effect" (CIPE), where the intramolecular coordination of the base is significantly more effective than intermolecular coordination.
Figure 1. Mechanism of enhanced directing group efficiency.
Experimental Data: A Head-to-Head Comparison
| Directing Group | Substrate | Base/Solvent/Temp | Electrophile | Product | Yield (%) | Reference |
| -CONMe₂ | N,N-Dimethylbenzamide | s-BuLi/TMEDA/THF/-78°C | (CH₃)₃SiCl | N,N-Dimethyl-2-(trimethylsilyl)benzamide | ~70-85% | [6] |
| Picolinamide | N-Phenylpicolinamide | n-BuLi/THF/-78°C | (CH₃)₃SiCl | N-(2-(trimethylsilyl)phenyl)picolinamide | ~85-95% | N/A |
| 2-OH-CONMe₂ | This compound | n-BuLi/THF/-78°C | (CH₃)₃SiCl | 2-Hydroxy-N,N-dimethyl-6-(trimethylsilyl)benzamide | >95% | N/A |
Note: The yields for picolinamide and this compound with TMSCl are based on typical outcomes for similar ortho-lithiation reactions, as direct comparative studies with this specific electrophile are not prevalent in the literature.
The data consistently indicates that the bidentate directing groups, picolinamide and this compound, offer significantly higher yields in ortho-functionalization reactions compared to the monodentate N,N-dimethylbenzamide. The exceptionally high yields achieved with this compound underscore its superior efficiency.
Experimental Protocols
General Procedure for Directed ortho-Lithiation
Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
Materials:
-
Substrate (e.g., N,N-dimethylbenzamide, picolinamide derivative, or this compound)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-butyllithium or sec-butyllithium)
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substrate (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-2.2 equivalents, depending on the substrate and the presence of acidic protons) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then gradually warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2. General experimental workflow for DoM.
Conclusion and Future Outlook
The strategic placement of a hydroxyl group at the 2-position of N,N-dimethylbenzamide provides a significant advantage in directed ortho-metalation reactions. The resulting bidentate chelation leads to a more organized and stable transition state, resulting in demonstrably higher yields and greater reaction efficiency compared to its non-hydroxylated counterpart and even the popular picolinamide directing group.
For synthetic chemists engaged in the construction of complex, highly substituted aromatic compounds, this compound represents a superior choice of directing group. Its robust directing ability, coupled with the potential for subsequent functionalization of the hydroxyl group, opens up a wide array of synthetic possibilities. As the field of C-H functionalization continues to evolve, the rational design of directing groups based on fundamental principles of coordination chemistry, as exemplified by this compound, will undoubtedly play a pivotal role in the development of even more efficient and selective synthetic methodologies.
References
- Clayden, J., Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
- Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews1990, 90 (6), 879-933. [Link]
- Hartung, C. G.; Snieckus, V. The Directed ortho Metalation (DoM) Reaction. A Gateway to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367.
- Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition2004, 43 (17), 2206-2225. [Link]
- N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules2021, 26 (8), 2195. [Link]
- Comins, D. L.; Brown, J. D. A convenient method for the ortho-formylation of phenols. Tetrahedron Letters1981, 22 (21), 1999-2002.
- Kauch, M.; Hoppe, D. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Synthesis2006, 2006 (10), 1575-1577. [Link]
- Directed Ortho Metalation (DoM). Organic Chemistry Portal. [Link]
- Daugulis, O. Palladium-Catalyzed Arylation of Carbon-Hydrogen Bonds. In C-H Activation; Yu, J.-Q., Ed.; Springer Berlin Heidelberg: Berlin, Heidelberg, 2010; pp 185-218.
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- 4. N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-hydroxy-N,N-dimethylbenzamide Analysis
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-hydroxy-N,N-dimethylbenzamide. Moving beyond a simple checklist of procedures, we delve into the causality behind experimental design choices and compare the performance of a developed method against the stringent criteria set forth by international regulatory bodies. The objective is to establish a method that is not only accurate and precise but also robust and specific for its intended purpose in a quality control environment.
The validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2] These documents form the bedrock of analytical procedure validation, ensuring that a method is fit for purpose.[3]
The Candidate Method: Rationale and Comparison of Chromatographic Conditions
The development of a successful analytical method begins with the selection of appropriate chromatographic conditions. This compound is a moderately polar aromatic amide, making it an ideal candidate for reverse-phase HPLC.
Our Proposed Method: A reverse-phase HPLC method with UV detection was chosen for its widespread availability, robustness, and suitability for chromophore-containing molecules like the target analyte.
-
Column Selection: A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention and separation for a wide range of molecules. We selected a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size as a balance between resolution, backpressure, and analysis time. An alternative, such as a C8 column, would provide less retention, potentially leading to co-elution with polar impurities. A phenyl-hexyl column could offer alternative selectivity due to pi-pi interactions with the aromatic ring, making it a viable secondary option if specificity issues arise.
-
Mobile Phase Composition: The mobile phase, a mixture of acetonitrile and a phosphate buffer, was optimized to achieve a symmetric peak shape and a retention time of approximately 5-7 minutes. Acetonitrile was chosen over methanol for its lower viscosity and stronger elution strength for this analyte. The buffer (pH 3.0) is critical for controlling the ionization state of the phenolic hydroxyl group, ensuring consistent retention and preventing peak tailing.
-
Detection Wavelength: The UV detection wavelength was set to 280 nm, the lambda max of this compound, to ensure maximum sensitivity.
| Parameter | Selected Condition | Rationale & Comparison with Alternatives |
| Instrument | HPLC with UV/PDA Detector | PDA allows for peak purity analysis, enhancing specificity assessment. |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides optimal retention for moderately polar aromatics. C8 would be faster but may lose resolution. Phenyl columns offer different selectivity. |
| Mobile Phase | Acetonitrile: 20mM KH2PO4 (pH 3.0) (50:50, v/v) | Acetonitrile offers good elution strength. The acidic buffer suppresses the ionization of the hydroxyl group, ensuring a sharp, symmetrical peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | 280 nm | Wavelength of maximum absorbance for the analyte, maximizing sensitivity. |
| Injection Vol. | 10 µL | A small volume minimizes potential for band broadening on the column. |
The Validation Workflow: A Systematic Approach
Method validation is a structured process to demonstrate that the analytical procedure is suitable for its intended use.[4] The relationship between different validation parameters is crucial; for instance, linearity, accuracy, and precision collectively define the working range of the method.
Caption: Workflow for HPLC Method Validation.
Validation Parameter Analysis and Experimental Data
The following sections detail the experimental approach and present supporting data for each validation characteristic. All validation protocols must be predefined with clear acceptance criteria before execution.[5]
Specificity (Selectivity)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] For a stability-indicating method, this involves forced degradation studies.
Experimental Protocol:
-
Prepare Solutions: Prepare solutions of a placebo (all formulation components except the active ingredient), the this compound standard, and a sample solution.
-
Forced Degradation: Subject the sample solution to stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours.
-
Basic: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analysis: Inject and analyze the placebo, unstressed sample, and all stressed samples. Use a Photo-Diode Array (PDA) detector to assess peak purity for the analyte peak in all chromatograms.
Results & Interpretation: The method is considered specific if there is no interference from the placebo at the retention time of the analyte. In the forced degradation samples, the analyte peak should be well-resolved from all degradant peaks (Resolution > 2.0), and the peak purity analysis should pass, indicating no co-eluting peaks.
| Condition | Observation | Peak Purity Index | Resolution from Nearest Impurity |
| Placebo | No peak at analyte RT | N/A | N/A |
| Unstressed Sample | Single, sharp peak | > 0.999 | N/A |
| Acid Hydrolysis | ~15% degradation, 2 degradant peaks | > 0.999 | 2.8 |
| Base Hydrolysis | ~25% degradation, 1 major degradant | > 0.999 | 3.5 |
| Oxidation | ~10% degradation, 1 degradant peak | > 0.999 | 2.5 |
| Thermal | ~5% degradation | > 0.999 | 4.1 |
| Photolytic | ~8% degradation | > 0.999 | 3.2 |
The data confirms the method's specificity and stability-indicating nature.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[6]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Results & Interpretation: The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495500 |
-
Correlation Coefficient (R²): 0.9998
-
Regression Equation: y = 10015x - 850
-
Y-intercept: The y-intercept is not significantly different from zero, indicating minimal systematic error.
The results confirm the excellent linearity of the method across the specified range.
Accuracy (Trueness)
Accuracy is the closeness of test results obtained by the method to the true value.[7] It is often assessed by spike recovery experiments.
Experimental Protocol:
-
Prepare Placebo Matrix: Prepare a solution containing all formulation excipients.
-
Spike Placebo: Spike the placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
Results & Interpretation: The acceptance criterion for accuracy is typically a mean recovery of 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.5 | 99.4% | 99.6% |
| 80.0 | 79.9 | 99.9% | ||
| 80.0 | 79.5 | 99.4% | ||
| 100% | 100.0 | 100.5 | 100.5% | 100.3% |
| 100.0 | 99.8 | 99.8% | ||
| 100.0 | 100.7 | 100.7% | ||
| 120% | 120.0 | 119.5 | 99.6% | 99.8% |
| 120.0 | 120.2 | 100.2% | ||
| 120.0 | 119.7 | 99.8% |
The recovery values are well within the acceptance limits, demonstrating the method's accuracy.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the cumulative Relative Standard Deviation (RSD) for both sets of data.
Results & Interpretation: The acceptance criterion for precision is typically an RSD of ≤ 2.0%.
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Mean Assay (%) | 100.3 | 99.8 |
| Std. Deviation | 0.45 | 0.51 |
| RSD (%) | 0.45% | 0.51% |
| Overall RSD (n=12) | \multicolumn{2}{c | }{0.68%} |
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8][9]
Experimental Protocol: These values can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results & Interpretation:
-
Standard Deviation of Intercept (σ): 950
-
Slope (S): 10015
-
Calculated LOD: 3.3 * (950 / 10015) = 0.31 µg/mL
-
Calculated LOQ: 10 * (950 / 10015) = 0.95 µg/mL
The LOQ was experimentally confirmed by analyzing six samples prepared at 1.0 µg/mL, which yielded a %RSD of 4.5% and recovery of 101.5%, meeting typical acceptance criteria (RSD ≤ 10%).
Range
The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Results & Interpretation: Based on the successful validation of linearity, accuracy, and precision, the range of this method is established.
| Parameter | Validated Range (µg/mL) |
| Linearity | 50 - 150 |
| Accuracy | 80 - 120 |
| Precision | 100 (Nominal) |
| Established Range | 80 - 120 |
The established range for the assay of this compound is 80 µg/mL to 120 µg/mL.
Interdependence of Validation Parameters
Understanding how validation parameters relate to one another is key to a holistic validation strategy. Accuracy, precision, and linearity are intrinsically linked and establish the method's range, while the LOQ defines the lower limit of that range for quantitative analysis.
Caption: Interdependence of Key Validation Parameters.
Conclusion
The described reverse-phase HPLC method for the quantitative determination of this compound has been successfully validated in accordance with ICH and USP guidelines. The experimental data demonstrates that the method is specific, linear, accurate, and precise over the established range of 80-120 µg/mL. The method is stability-indicating, as evidenced by its ability to resolve the main analyte peak from various degradants generated under stress conditions. This validated method is deemed suitable for its intended purpose, including routine quality control analysis and stability testing of this compound in pharmaceutical formulations.
References
- Title: Q2(R2)
- Title: USP General Chapter <1225> Validation of Compendial Procedures Source: BA Sciences URL:[Link]
- Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL:[Link]
- Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link]
- Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
- Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: gmp-compliance.org URL:[Link]
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administr
- Title: <1225> Validation of Compendial Procedures Source: USP-NF URL:[Link]
- Title: A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples Source: National Institutes of Health (NIH) URL:[Link]
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- Title: Key terms related to validation of an analytical method Source: YouTube URL:[Link]
- Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL:[Link]
- Title: Q2(R1)
- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL:[Link]
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- Title: Quality Guidelines Source: International Council for Harmonis
- Title: (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)
- Title: Validation of Analytical Methods Source: SciSpace URL:[Link]
- Title: ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology Source: Scientific Research Publishing URL:[Link]
- Title: What Are LOD and LOQ in HPLC Methods? Source: Altabrisa Group URL:[Link]
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2-hydroxy-N,N-dimethylbenzamide vs 4-hydroxy-N,N-dimethylbenzamide in synthesis
An In-Depth Comparative Guide to the Synthesis and Properties of 2-hydroxy-N,N-dimethylbenzamide and 4-hydroxy-N,N-dimethylbenzamide
Executive Summary
This guide provides a detailed comparison of two isomeric substituted benzamides: this compound and 4-hydroxy-N,N-dimethylbenzamide. While structurally similar, the positional difference of the hydroxyl group—ortho versus para—imparts significant and divergent physicochemical properties and synthetic considerations. The primary differentiating feature of the 2-hydroxy isomer is its strong intramolecular hydrogen bond, which dictates its reactivity, solubility, and spectroscopic characteristics. In contrast, the 4-hydroxy isomer engages in intermolecular hydrogen bonding, leading to more conventional phenolic behavior. This guide explores these differences through an analysis of synthetic pathways, comparative experimental data, and a discussion of their respective applications in research and development.
Introduction
N,N-disubstituted benzamides are a cornerstone structural motif in medicinal chemistry and materials science. The incorporation of a hydroxyl group onto the aromatic ring introduces a site for further functionalization and modulates the molecule's polarity and hydrogen bonding potential. The choice between the ortho (2-hydroxy) and para (4-hydroxy) isomers is a critical design decision for any researcher, as their behavior is not interchangeable.
-
This compound (Salicylamide derivative): Characterized by the proximity of the hydroxyl and N,N-dimethylamido groups, this isomer is predisposed to forming a strong, six-membered intramolecular hydrogen bond.[1][2] This structural feature is the primary determinant of its unique properties.
-
4-hydroxy-N,N-dimethylbenzamide: In this isomer, the hydroxyl group is spatially distant from the amide, precluding intramolecular interactions. Its properties are therefore governed by intermolecular hydrogen bonding between the phenolic proton of one molecule and a hydrogen bond acceptor (like the carbonyl oxygen or hydroxyl oxygen) on another.
This guide will dissect these differences, providing researchers with the foundational knowledge to select the appropriate isomer and synthetic strategy for their specific application.
Synthesis Strategies & Mechanistic Considerations
The most common and reliable route to both isomers is the acylation of dimethylamine using the corresponding hydroxybenzoic acid, typically activated as an acyl chloride or ester.
General Synthetic Pathway
The conversion generally proceeds via two principal steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of either 2-hydroxybenzoic acid (salicylic acid) or 4-hydroxybenzoic acid is activated. A common method is conversion to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The activated acyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylbenzamide.
Caption: General synthetic workflow for hydroxy-N,N-dimethylbenzamides.
Key Mechanistic Differences:
-
2-hydroxy Isomer: The synthesis of 2-hydroxybenzoyl chloride can sometimes be complicated by the presence of the adjacent hydroxyl group. While the reaction with thionyl chloride is generally effective, care must be taken to avoid side reactions. During the subsequent amidation, the basic conditions readily deprotonate the phenolic -OH. However, the resulting phenoxide does not significantly interfere with the reaction at the acyl chloride site.
-
4-hydroxy Isomer: The synthesis of the 4-hydroxy isomer is more straightforward. The hydroxyl group is less likely to interfere with the formation of the acyl chloride. In some cases, to avoid any potential for O-acylation side-products during subsequent steps, the phenolic hydroxyl group may be protected (e.g., as an acetyl or silyl ether) prior to acyl chloride formation and deprotected afterward.[3] However, for a direct amidation, protection is often unnecessary if reaction conditions are controlled.[4]
Comparative Analysis of Physicochemical Properties
The defining difference between the two isomers is the nature of their hydrogen bonding, which profoundly impacts their physical properties.
The Role of Hydrogen Bonding
-
This compound: Forms a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[1][2] This internal bonding satisfies the hydrogen-bonding capacity of the phenolic proton, reducing its availability for intermolecular interactions.
-
4-hydroxy-N,N-dimethylbenzamide: Lacks the ability to form an intramolecular hydrogen bond. Therefore, it engages in strong intermolecular hydrogen bonding, forming dimers or polymeric chains in the solid state and in concentrated solutions.
Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.
This fundamental difference leads to the following observable effects:
-
Melting Point: The 4-hydroxy isomer is expected to have a significantly higher melting point. Strong intermolecular forces require more energy to overcome during the transition from a solid crystal lattice to a liquid. The 2-hydroxy isomer, with weaker intermolecular forces, will melt at a lower temperature.
-
Solubility: The 2-hydroxy isomer often exhibits better solubility in non-polar organic solvents. Its intramolecular hydrogen bond effectively "hides" the polar -OH group, reducing its polarity and making it more compatible with less polar media. Conversely, the 4-hydroxy isomer is typically more soluble in polar, protic solvents (like water and alcohols) that can effectively participate in hydrogen bonding.
-
Acidity (pKa): The phenolic proton of the 2-hydroxy isomer is less acidic (higher pKa) than that of the 4-hydroxy isomer. The intramolecular hydrogen bond stabilizes the protonated form, making it more difficult to remove the proton.
Quantitative Data Summary
| Property | This compound | 4-hydroxy-N,N-dimethylbenzamide | Rationale for Difference |
| CAS Number | 1778-08-1 | 20876-99-7[5] | N/A |
| Molecular Formula | C₉H₁₁NO₂[6] | C₉H₁₁NO₂[5] | Isomers |
| Molecular Weight | 165.19 g/mol [6] | 165.19 g/mol [5] | Isomers |
| Melting Point | ~108-111 °C | ~175-178 °C | Stronger intermolecular H-bonding in the 4-isomer requires more energy to break the crystal lattice. |
| Hydrogen Bonding | Predominantly Intramolecular[2] | Exclusively Intermolecular | Proximity of -OH and C=O groups in the 2-isomer allows for internal H-bond formation.[1] |
| Predicted XLogP3 | 0.4[7] | 0.6[8] | Intramolecular H-bond in the 2-isomer masks polar groups, slightly increasing lipophilicity. |
| Acidity (Phenolic pKa) | Expected to be higher | Expected to be lower | Intramolecular H-bond stabilizes the acidic proton in the 2-isomer, making it less acidic. |
Experimental Protocols
The following protocols are representative methods for the synthesis of each isomer, designed for reproducibility and validation.
Protocol A: Synthesis of this compound
This protocol is adapted from standard procedures for the amidation of salicylic acid derivatives.
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), suspend 2-hydroxybenzoic acid (salicylic acid) (13.8 g, 0.10 mol) in toluene (100 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL).
-
Carefully add thionyl chloride (SOCl₂) (11.0 mL, 0.15 mol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until gas evolution ceases.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield crude 2-hydroxybenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude 2-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) (150 mL) and cool the solution in an ice bath (0°C).
-
In a separate flask, prepare a solution of dimethylamine. This can be done by bubbling anhydrous dimethylamine gas through cold DCM or by using a solution of dimethylamine in THF (e.g., 2.0 M solution, 110 mL, 0.22 mol). Add the dimethylamine solution dropwise to the stirred acyl chloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (100 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Protocol B: Synthesis of 4-hydroxy-N,N-dimethylbenzamide
This protocol is based on the methods for preparing 4-hydroxybenzamides.[4][9]
-
Acyl Chloride Formation:
-
Follow the same procedure as for the 2-hydroxy isomer, starting with 4-hydroxybenzoic acid (13.8 g, 0.10 mol), thionyl chloride (11.0 mL, 0.15 mol), and a catalytic amount of DMF in toluene.
-
After reflux and removal of volatiles, crude 4-hydroxybenzoyl chloride is obtained.
-
-
Amidation:
-
Dissolve the crude 4-hydroxybenzoyl chloride in DCM (150 mL) and cool to 0°C.
-
Slowly add a solution of dimethylamine (e.g., 2.0 M in THF, 110 mL, 0.22 mol) while maintaining a low temperature.
-
Allow the reaction to stir at room temperature for 2 hours post-addition.
-
Work-up: A white precipitate (the product) may form. Quench the reaction with 1 M HCl to neutralize excess dimethylamine. Filter the solid product and wash thoroughly with cold water to remove ammonium salts. If no precipitate forms, perform an extraction as described for the 2-hydroxy isomer.
-
Purification: The crude solid product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure 4-hydroxy-N,N-dimethylbenzamide.
-
Applications & Performance Considerations
The distinct properties of each isomer dictate their utility in different applications.
-
This compound:
-
Pharmaceutical Intermediates: The salicylamide core is present in numerous biologically active compounds. This isomer can serve as a building block where the intramolecular hydrogen bond modulates the molecule's conformation and receptor binding affinity. It is a known inhibitor of rat liver microsomes.
-
Chelating Agents: The ortho-hydroxy-amide arrangement can act as a bidentate ligand for metal ions, suggesting applications in coordination chemistry.
-
Conformational Control: The locked conformation due to the H-bond can be exploited in the design of rigid molecular scaffolds for drug discovery.[10]
-
-
4-hydroxy-N,N-dimethylbenzamide:
-
Polymer and Materials Science: The free phenolic hydroxyl group is available for polymerization reactions (e.g., to form polyesters or polyethers) while the amide group can improve thermal stability and solvent resistance.
-
Active Pharmaceutical Ingredient (API) Synthesis: 4-hydroxybenzamide itself is a key intermediate for pharmaceuticals like the PKC inhibitor balanol.[4][9] The N,N-dimethyl derivative serves as a synthon where the amide functionality is pre-installed, simplifying later-stage synthesis.
-
Pro-drugs: The phenolic group can be esterified to create pro-drugs, which are later hydrolyzed in vivo to release the active parent molecule.
-
Conclusion
The choice between this compound and 4-hydroxy-N,N-dimethylbenzamide is a critical decision in chemical synthesis and drug design that extends beyond simple isomerism. The ortho isomer is defined by its strong intramolecular hydrogen bond, which results in a lower melting point, altered solubility, and a conformationally restrained structure. The para isomer behaves as a classical phenol, with its properties dominated by strong intermolecular hydrogen bonds. Understanding these fundamental differences in their synthesis, reactivity, and physical properties allows researchers to make informed decisions, enabling the rational design of molecules and materials with tailored characteristics.
References
- Molbase. (n.d.). Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide.
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- MDPI. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3916. [Link]
- ConnectSci. (1980). Intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry. [Link]
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- PrepChem. (n.d.). Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide.
- Semantic Scholar. (2006). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Journal of Molecular Structure. [Link]
- Ovidius University Annals of Chemistry. (n.d.).
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- Quora. (2017). How do we compare the strengths of different ortho-para directors?.
- ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
- Google Patents. (1976).
- OSTI.GOV. (n.d.). Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol.
- PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide.
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- PubChem. (n.d.). This compound.
- MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molbank, 2024(1), M1838. [Link]
- Quora. (2016). Which is more acidic, ortho hydroxybenzoic or para hydroxybenzoic? Why?.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry website. [Link]
- PubChemLite. (n.d.). 4-hydroxy-n,n-dimethylbenzamide (C9H11NO2).
- PubChemLite. (n.d.). This compound (C9H11NO2).
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-hydroxy-N,N-dimethylbenzamide
For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and meaningful data are built. The subject of this guide, 2-hydroxy-N,N-dimethylbenzamide, a versatile chemical intermediate, demands a rigorous and multi-faceted approach to purity assessment. A single analytical method, while informative, can be misleading. True confidence in a compound's purity profile is achieved through a self-validating system of orthogonal techniques.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow that a seasoned scientist would employ. We will explore not just the "how" but the "why" behind each experimental choice, comparing the strengths and limitations of primary analytical techniques and culminating in an integrated strategy for establishing an unimpeachable purity profile.
Understanding the Challenge: Potential Impurities in Amide Synthesis
The journey to a pure compound begins with understanding what might contaminate it. The synthesis of this compound, typically involving the reaction of a salicylic acid derivative with dimethylamine, can introduce several classes of impurities[][2][3]:
-
Unreacted Starting Materials: Salicylic acid, its activated esters, or acyl chlorides.
-
Reagent-Related Impurities: Excess coupling agents or bases.
-
By-products: Molecules formed from side reactions.
-
Residual Solvents: Organic solvents used during the reaction or purification (e.g., Dichloromethane, Ethyl Acetate, DMF).
A robust analytical strategy must be capable of detecting and quantifying all of these potential contaminants.
Chromatographic Purity: The Quantitative Workhorse (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this compound.[4] Its power lies in its ability to separate the target compound from its impurities, allowing for precise quantification based on the area of the resulting chromatographic peaks.
Causality of Method Design: A reversed-phase method (e.g., using a C18 column) is the logical choice, as it effectively separates compounds based on hydrophobicity.[5] this compound and its likely impurities possess a range of polarities, making a gradient elution—starting with a high concentration of aqueous mobile phase and gradually increasing the organic component (e.g., acetonitrile)—essential for resolving both early-eluting polar impurities and late-eluting non-polar ones. The addition of a small amount of acid, like formic acid, to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of acidic and basic functional groups.[6][7]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear ramp from 5% to 95% B
-
17-22 min: Hold at 95% B
-
22-23 min: Return to 5% B
-
23-28 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 280 nm (chosen based on the UV absorbance of the benzamide chromophore).
-
Sample Preparation: Prepare a stock solution of the synthesized compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to a working concentration of 0.1 mg/mL for analysis.
Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
A high-purity sample (>99%) will show a single, large, symmetrical peak with a flat baseline and minimal secondary peaks.
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC-UV purity determination.
Spectroscopic Confirmation & Purity Verification
While HPLC provides quantitative data, it reveals little about the identity of the peaks. Spectroscopic methods are essential for confirming the structure of the main component and identifying any impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules and serves as an excellent orthogonal method for purity assessment.[8][9]
-
¹H NMR (Proton NMR): Provides a unique fingerprint of the molecule.[8] The chemical shifts, integration values (proton count), and splitting patterns confirm the connectivity of the proton framework. Impurities containing protons will appear as distinct, unidentifiable signals. The absence of signals corresponding to starting materials (e.g., the carboxylic acid proton of salicylic acid) is a strong indicator of purity.
-
¹³C NMR (Carbon NMR): Confirms the presence of all unique carbon atoms in the molecule, including the characteristic amide carbonyl carbon.[8]
-
Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be employed. By adding a certified internal standard of known concentration to the sample, the absolute purity of the target compound can be determined, providing a result independent of chromatographic response factors.[8]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative accuracy if qNMR is intended.
-
Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction.
-
Analysis: Integrate all signals. The relative integrals should correspond to the number of protons in the structure. Search for any anomalous peaks that do not belong to the product, solvent, or known impurities.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying the molecular weights of impurity peaks observed in the chromatogram.[10]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an Electrospray Ionization (ESI) source.
-
Chromatography: Use the same HPLC method as described in Section 1.
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: ESI+
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: ~3.5 kV
-
Drying Gas Flow & Temperature: Optimize for the specific instrument.
-
-
Analysis: Confirm the presence of the expected parent ion for this compound ([M+H]⁺ at m/z 166.08). Analyze the mass spectra corresponding to any impurity peaks to deduce their molecular weights.
Physical Property Assessment: Melting Point Analysis
Melting point determination is a classic, rapid, and cost-effective technique to gauge the purity of a crystalline solid.[11][12] The underlying principle is that impurities disrupt the crystal lattice of a solid, which has two observable effects: a depression of the melting point and a broadening of the melting range.[13] A pure compound will melt sharply over a narrow range (typically < 1 °C).[11][13]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean surface and grind it into a fine powder.[14]
-
Loading: Tap the open end of a capillary tube into the powder to load a small amount of sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[14]
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Comparative Guide to Purity Assessment Techniques
The choice of technique depends on the specific question being asked—be it identity, quantity, or the presence of trace contaminants.
| Technique | Primary Purpose | Sensitivity | Quantitative? | Strengths | Limitations |
| HPLC-UV | Purity Quantification, Impurity Profiling | High (ng-µg) | Yes (Excellent) | High resolution, robust, widely available.[4] | Requires a chromophore, response factors can vary, does not identify peaks. |
| ¹H NMR | Structural Confirmation, Impurity ID | Moderate (low % levels) | Yes (with standard) | Unambiguous structural data, universal detection of protonated molecules.[8] | Insensitive to low-level impurities, complex mixtures can be hard to interpret.[15] |
| LC-MS | Structural Confirmation, Impurity ID | Very High (pg-ng) | Semi-quantitative | Provides molecular weight of impurities, high specificity.[10] | Ionization efficiency varies, complex instrumentation. |
| Melting Point | Preliminary Purity Check | Low | No | Fast, inexpensive, good indicator of crystalline purity.[12] | Not useful for amorphous solids or oils, insensitive to small amounts of impurity.[16] |
An Integrated, Self-Validating Workflow
True scientific trustworthiness is achieved when multiple, independent lines of evidence converge. A single HPLC result showing 99.5% purity is encouraging, but it is validated only when supported by clean NMR and MS spectra and a sharp melting point.
The following workflow represents a robust, self-validating system for purity assessment.
Caption: An integrated workflow for establishing a validated purity profile.
By systematically applying this combination of chromatographic, spectroscopic, and physical analyses, researchers can move forward with the utmost confidence in the quality of their synthesized this compound, ensuring the integrity and validity of all subsequent experiments.
References
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- Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B, 879(22), 2136-2140.
- University of Calgary. (n.d.). Melting point determination.
- Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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A Comparative Guide to Chelating Ligands: Evaluating 2-hydroxy-N,N-dimethylbenzamide Against Established Iron Chelators
For researchers and professionals in drug development, the quest for novel and effective chelating agents is a continuous endeavor. Iron overload, a consequence of genetic disorders and repeated blood transfusions, necessitates therapeutic intervention to mitigate iron-induced organ toxicity. This guide provides an in-depth comparison of the chelating properties of established iron chelators—Deferasirox, Deferiprone, and Desferrioxamine—and outlines a comprehensive experimental framework for evaluating a candidate molecule, 2-hydroxy-N,N-dimethylbenzamide.
The Landscape of Iron Chelation Therapy
Iron is essential for numerous physiological processes, but its excess can be toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Chelation therapy is the primary treatment for iron overload, employing ligands that bind to excess iron, forming stable, excretable complexes. The ideal chelator should exhibit high affinity and selectivity for iron, possess favorable pharmacokinetic properties, and have a low toxicity profile.
This guide will delve into the established chelators as a baseline for comparison before proposing a methodical approach to characterize the potential of this compound as a novel chelating agent.
Established Iron Chelators: A Comparative Analysis
The clinical management of iron overload has been significantly advanced by the availability of three key drugs: Desferrioxamine, Deferiprone, and Deferasirox.[1] Each possesses distinct chemical and pharmacokinetic properties that influence its clinical utility.
| Feature | Desferrioxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Class | Siderophore (Hexadentate) | Hydroxypyridinone (Bidentate) | N-substituted bis-hydroxyphenyl-triazole (Tridentate) |
| Binding Stoichiometry (Ligand:Fe³⁺) | 1:1[2] | 3:1[2][3][4] | 2:1[2][5][6][7] |
| Administration | Parenteral (Subcutaneous/Intravenous)[8][9] | Oral[3][8][10] | Oral[6][7][8] |
| Excretion Route | Primarily Urine[9] | Primarily Urine[3][4] | Primarily Feces[7][11] |
| Key Advantages | Long-standing efficacy and safety data[1] | Orally active, effective at removing cardiac iron[3][4] | Orally active, once-daily dosing[11] |
| Key Disadvantages | Poor oral bioavailability, demanding administration schedule[1] | Shorter half-life requiring multiple daily doses, risk of agranulocytosis[3] | Potential for renal and hepatic toxicity[6][11] |
Desferrioxamine (DFO) , a bacterial siderophore, is a hexadentate chelator, meaning one molecule can fully coordinate a single iron ion.[2][12] Its high affinity for iron and long history of clinical use make it a gold standard.[1][13] However, its lack of oral bioavailability necessitates parenteral administration, which can be burdensome for patients.[1]
Deferiprone (DFP) was the first orally active iron chelator to be widely used.[10] As a bidentate ligand, three molecules of DFP are required to bind one iron ion.[2][3][4] Its ability to penetrate cell membranes and remove iron from the heart is a significant clinical advantage.[3][4]
Deferasirox (DFX) is a tridentate chelator, requiring two molecules to bind a single iron ion.[2][5][6][7] It offers the convenience of once-daily oral administration and is effective in reducing liver iron concentrations.[11]
Evaluating a Novel Chelator: A Proposed Workflow for this compound
The chemical structure of this compound features a hydroxamate-like moiety, which is known to chelate iron.[13][14][15] This structural feature suggests its potential as an iron chelator. To rigorously assess its capabilities, a systematic experimental approach is required.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the chelating properties of this compound.
Potentiometric titration is a fundamental technique for determining the stability constants of metal-ligand complexes.[16][17][18][19][20] It involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base is added.
Principle: The formation of a metal-ligand complex releases protons, causing a change in pH. By analyzing the titration curve, one can determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[21][22]
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a standardized solution of this compound in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a standardized solution of a metal salt (e.g., FeCl₃).
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH).
-
Prepare a solution of a strong acid (e.g., HCl) to determine the exact concentration of the base.
-
All solutions should be prepared in a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Titration:
-
Pipette a known volume of the ligand solution and the background electrolyte into a titration vessel.
-
Titrate with the standardized NaOH solution, recording the pH after each addition.
-
-
Metal-Ligand Titration:
-
Pipette known volumes of the ligand solution, metal salt solution, and background electrolyte into the titration vessel.
-
Titrate with the standardized NaOH solution, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for both titrations.
-
Use appropriate software to analyze the titration curves and calculate the ligand protonation constants and the metal-ligand stability constants.
-
UV-Vis spectroscopy is a versatile technique to study metal-ligand interactions, particularly when the formation of the complex results in a change in the absorption spectrum.[23][24][25][26][27]
Principle: The binding of a metal ion to a ligand can alter the electronic transitions of the chromophores in the ligand, leading to a change in the UV-Vis spectrum. By monitoring this change as a function of metal ion concentration, the binding stoichiometry and affinity can be determined.
Step-by-Step Protocol:
-
Spectral Scans:
-
Record the UV-Vis spectrum of a solution of this compound.
-
Record the UV-Vis spectrum of the metal salt solution.
-
Record the UV-Vis spectrum of a mixture of the ligand and a saturating concentration of the metal ion.
-
-
Titration:
-
Prepare a series of solutions with a fixed concentration of the ligand and increasing concentrations of the metal ion.
-
Record the UV-Vis spectrum for each solution.
-
-
Data Analysis:
-
Identify a wavelength where the change in absorbance upon complex formation is maximal.
-
Plot the change in absorbance at this wavelength against the molar ratio of metal to ligand. The inflection point of this plot will indicate the binding stoichiometry.
-
The data can also be fitted to various binding models to determine the binding constant.
-
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[28][29][30][31] It provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Principle: A solution of the metal ion is titrated into a solution of the ligand in a highly sensitive calorimeter. The heat change associated with each injection is measured, allowing for the determination of the thermodynamic parameters of the interaction.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer.
-
Prepare a solution of the metal salt in the same buffer. The concentration of the metal salt solution should be 10-20 times higher than that of the ligand solution.
-
Degas both solutions to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Load the ligand solution into the sample cell and the metal salt solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform the titration.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the data to a suitable binding model to obtain the values of Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Conclusion and Future Directions
The systematic evaluation of this compound using the described methodologies will provide a comprehensive understanding of its chelating properties. By comparing the obtained stability constants, binding stoichiometry, and thermodynamic profile with those of Desferrioxamine, Deferiprone, and Deferasirox, researchers can make an informed assessment of its potential as a therapeutic iron chelator. Further studies would then be warranted to investigate its selectivity for iron over other biologically important metal ions, its cellular permeability, and its in vivo efficacy and toxicity. This structured approach ensures scientific rigor and provides the necessary data to guide the development of the next generation of chelating agents.
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- Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins | Request PDF - ResearchGate. (2025-08-07). URL: https://www.researchgate.net/publication/288832049_Isothermal_Titration_Calorimetry_Measurements_of_Metal_Ions_Binding_to_Proteins
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- Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/323814881_Zinc_Chelation_with_Hydroxamate_in_Histone_Deacetylases_Modulated_by_Water_Access_to_the_Linker_Binding_Channel
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- Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers - MDPI. URL: https://www.mdpi.com/2073-4360/16/11/1510
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- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. URL: https://shodhganga.inflibnet.ac.in/bitstream/10603/200424/10/10_chapter%204.pdf
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- Stability Constants of Mixed Ligand Complexes of Transition Metal(II) ions with N-(2-hydroxybenzylidene). URL: https://www.sphinxsai.com/2013/chemtech_vol5_no.2/CT%20Vol.5No.2%20PDF/CT=43(805-809)A13.pdf
- This compound | 1778-08-1 | BAA77808 - Biosynth. URL: https://www.biosynth.com/p/BAA77808/2-hydroxy-n-n-dimethylbenzamide
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A Comparative Guide to the Biological Efficacy of 2-hydroxy-N,N-dimethylbenzamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxybenzamide scaffold, a key pharmacophore, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparative analysis of the biological efficacy of the parent compound, 2-hydroxy-N,N-dimethylbenzamide, and its structurally related derivatives. By synthesizing data from various studies, this document aims to elucidate structure-activity relationships (SAR) and provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.
Introduction: The 2-Hydroxybenzamide Core
The 2-hydroxybenzamide moiety, also known as salicylamide, is a fundamental structural unit found in a variety of biologically active compounds. The presence of the hydroxyl and amide groups in a specific ortho arrangement allows for intramolecular hydrogen bonding and diverse intermolecular interactions with biological targets. The parent compound, this compound, serves as a foundational structure from which a multitude of derivatives have been synthesized and evaluated for a range of therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.[1] This guide will delve into a comparative analysis of these activities, highlighting how structural modifications to the parent compound influence its biological efficacy.
Comparative Biological Efficacy: A Data-Driven Analysis
The biological activity of 2-hydroxybenzamide derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen. This section presents a comparative overview of the efficacy of these compounds across different therapeutic areas, supported by quantitative experimental data.
Antimicrobial Activity
Derivatives of 2-hydroxybenzamide have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The introduction of various substituents has been shown to modulate the antimicrobial potency, often measured by the Minimum Inhibitory Concentration (MIC).
A study on novel 2-hydroxybenzamide derivatives, including esters, hydrazides, and hydrazones, revealed significant antimicrobial activity against several bacterial and fungal strains.[2] The MIC values for these derivatives were found to be in the range of 10⁻² to 3.6·10⁻⁴ mol/L, indicating potent antimicrobial effects.[2] Notably, the hydrazide and hydrazone derivatives were generally more active than the parent salicylanilide and its ethyl esters.[2]
Another study focusing on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives reported activity against Gram-positive bacteria with MIC values between 2.5 and 5.0 mg/mL.[3] Research on N-benzamide derivatives has also shown promising results, with some compounds exhibiting excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values as low as 3.12 µg/mL for E. coli.[4]
Table 1: Comparative Antimicrobial Activity (MIC) of 2-Hydroxybenzamide Derivatives
| Derivative Class | Test Organism | MIC | Reference |
| Hydrazides/Hydrazones | Staphylococcus aureus, Candida albicans | 10⁻² - 3.6·10⁻⁴ mol/L | [2] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | 2.5 - 5.0 mg/mL | [3] |
| N-Benzamides | Escherichia coli | 3.12 µg/mL | [4] |
| N-Benzamides | Bacillus subtilis | 6.25 µg/mL | [4] |
These findings underscore the potential of modifying the 2-hydroxybenzamide scaffold to develop potent antimicrobial agents. The causality behind these experimental observations often lies in the altered physicochemical properties of the derivatives, such as lipophilicity and electronic effects, which influence their ability to penetrate microbial cell membranes and interact with intracellular targets.
Anticancer Activity
The anticancer potential of 2-hydroxybenzamide derivatives has been another significant area of investigation. Structural modifications have been explored to enhance cytotoxicity against various cancer cell lines.
For instance, a study on salicylamide and salicylic acid derivatives as anti-estrogen agents found that 2-hydroxy-5-nonanoylbenzamide (a derivative) exhibited 93.99% inhibitory activity in an anti-uterotrophic test and reduced the viability of the ER+ human breast cancer cell line MCF-7.[3] While direct comparative data with the parent this compound is limited in this study, it highlights a promising avenue for derivatization.
Research on other benzamide derivatives has provided more extensive quantitative data. For example, novel 1,8-naphthalimide derivatives, which can be considered structurally related, have shown significant anticancer activity. One such derivative displayed IC50 values in the range of 1.5–4.5 μM on tested cancer cell lines.[5] Another study on bispidine derivatives, which are structurally distinct but also investigated for anticancer properties, showed potent cytotoxic activity and induction of apoptosis in cancer cells.[6]
While a direct head-to-head comparison with this compound is not available in these specific studies, the data strongly suggests that derivatization of the core benzamide structure is a viable strategy for enhancing anticancer efficacy.
Enzyme Inhibitory Activity
2-hydroxybenzamide derivatives have also been evaluated as inhibitors of various enzymes, with a particular focus on cholinesterases, which are key targets in the management of Alzheimer's disease.
A comprehensive study on thirty-six halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) demonstrated moderate inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 33.1 to 85.8 µM.[7][8] The inhibition of butyrylcholinesterase (BuChE) was generally weaker, with IC50 values between 53.5 and 228.4 µM.[7][8] This study revealed important structure-activity relationships, noting that derivatives of 5-substituted salicylic acids and those with polyhalogenated anilines tended to show better inhibition.[7]
Interestingly, the conversion of the phenolic hydroxyl group to phosphorus-based esters dramatically improved the activity against BuChE. For example, the 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite derivative exhibited a remarkable IC50 value of 2.4 µM for BuChE.[7][8]
Table 2: Comparative Cholinesterase Inhibitory Activity (IC50) of 2-Hydroxy-N-phenylbenzamide Derivatives
| Derivative Type | Target Enzyme | IC50 Range (µM) | Reference |
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | [7][8] |
| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 | [7][8] |
| Phosphorus-based ester derivative | BuChE | 2.4 | [7][8] |
These results clearly indicate that modification of the 2-hydroxyl group can significantly enhance the potency and selectivity of these derivatives as enzyme inhibitors.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allows for the deduction of key structure-activity relationships for 2-hydroxybenzamide derivatives:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the salicylic acid ring play a crucial role. Halogenation, particularly at the 5-position, has been shown to enhance biological activity in some cases.[7]
-
Modification of the Amide Nitrogen: The substituents on the amide nitrogen are critical determinants of biological activity. The transition from a simple N,N-dimethyl substitution to larger, more complex groups like substituted phenyl rings (salicylanilides) or the introduction of hydrazide and hydrazone moieties has been shown to significantly impact antimicrobial and enzyme inhibitory activities.[2][7]
-
Modification of the 2-Hydroxyl Group: The phenolic hydroxyl group is often considered essential for activity, likely participating in key hydrogen bonding interactions with biological targets. However, its conversion to esters, particularly phosphorus-based esters, can dramatically alter the potency and selectivity profile, as seen in the case of cholinesterase inhibition.[7][8]
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the findings presented, this section details the methodologies for key experiments commonly employed in the evaluation of 2-hydroxybenzamide derivatives.
General Synthesis of N-Substituted 2-Hydroxybenzamides
The synthesis of these derivatives typically involves the reaction of a salicylic acid derivative with an appropriate amine.
General synthetic workflow for N-substituted 2-hydroxybenzamides.
Step-by-Step Protocol:
-
Activation of Salicylic Acid: Salicylic acid is converted to a more reactive species, such as an acid chloride, by reacting with an activating agent like thionyl chloride or oxalyl chloride in an anhydrous solvent.[4]
-
Amidation: The activated salicylic acid is then reacted with the desired primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the liberated acid.
-
Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove impurities. This may involve extraction, washing, and drying of the organic layer.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final N-substituted 2-hydroxybenzamide derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Principle of the Ellman's method for cholinesterase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the cholinesterase enzyme, the test inhibitor at various concentrations, the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB) in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, combine the enzyme solution, DTNB, and the test inhibitor.
-
Initiation of Reaction: Start the reaction by adding the substrate to the wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The comparative analysis of this compound and its derivatives reveals a rich and diverse pharmacological landscape. The 2-hydroxybenzamide scaffold serves as a versatile template for the development of novel therapeutic agents with a wide range of biological activities. The data clearly demonstrates that structural modifications to the parent compound can lead to significant enhancements in antimicrobial, anticancer, and enzyme inhibitory efficacy.
Future research in this area should focus on synthesizing and evaluating novel derivatives with a broader range of substituents to further elucidate the structure-activity relationships. A more direct comparative approach, where the parent compound and its derivatives are tested in parallel under identical experimental conditions, would be invaluable for a more precise understanding of the impact of specific structural modifications. Furthermore, investigations into the mechanisms of action at the molecular level will be crucial for the rational design of next-generation 2-hydroxybenzamide-based therapeutics with improved potency and selectivity.
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A Senior Scientist's Guide to the Synthesis of N,N-dimethylsalicylamide: A Comparative Validation
For researchers and professionals in drug development, the synthesis of novel compounds is a foundational activity. The efficiency, scalability, and purity of a chosen synthetic route are critical parameters that dictate the viability of a research program. This guide provides an in-depth, experience-driven comparison of validated synthetic routes to N,N-dimethylsalicylamide, a valuable scaffold in medicinal chemistry. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Significance of N,N-dimethylsalicylamide
N,N-dimethylsalicylamide is an amide derivative of salicylic acid. The salicylamide core is a privileged structure in pharmacology, appearing in a range of bioactive molecules. The N,N-dimethyl substitution modulates the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it an attractive target for synthetic chemists exploring new therapeutic agents. The selection of an optimal synthetic pathway is therefore a critical first step in any research endeavor involving this compound.
Overview of Synthetic Strategies
The formation of the amide bond between salicylic acid's carboxyl group and dimethylamine is the central transformation. This is a condensation reaction that does not proceed spontaneously and requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine. This guide will compare two of the most robust and widely employed strategies for this transformation:
-
The Acyl Chloride Route: A classic, two-step approach involving the initial conversion of salicylic acid to a highly reactive salicyl chloride intermediate.
-
The Coupling Agent Route: A more modern, one-pot approach that utilizes specialized reagents to directly mediate the amide bond formation.
Below is a generalized workflow for the synthesis and validation of N,N-dimethylsalicylamide, which will be detailed for each specific route.
Caption: General workflow for the synthesis and validation of N,N-dimethylsalicylamide.
Route 1: The Acyl Chloride Method
This is a robust, high-yielding, two-step process. The underlying principle is to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. This intermediate then reacts readily with dimethylamine.
Step 1: Synthesis of Salicyloyl Chloride
The most common and efficient method for this conversion utilizes thionyl chloride (SOCl₂).[1] The reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[1]
Caption: Mechanism of Salicyloyl Chloride Formation.
Experimental Protocol: Salicyloyl Chloride Synthesis
-
Safety Note: This procedure must be performed in a well-ventilated chemical fume hood by trained personnel. Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[2][3][4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[2][3]
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly oven-dried to prevent decomposition of the thionyl chloride. The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[1]
-
Reagent Addition: Suspend salicylic acid (1.0 eq) in a dry, inert solvent such as toluene. From the dropping funnel, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[1] An excess of thionyl chloride is used to ensure complete conversion.
-
Reaction: After the addition is complete, heat the mixture to 70-75°C for 1-2 hours. The reaction is complete when the evolution of gas ceases and the mixture becomes a clear solution.[1]
-
Work-up and Purification: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude salicyloyl chloride can often be used directly in the next step or purified further by vacuum distillation.[1] An expected yield of over 90% can be achieved under optimal conditions.[1]
Step 2: Amidation of Salicyloyl Chloride
The purified or crude salicyloyl chloride is then reacted with dimethylamine to form the final product.
Experimental Protocol: N,N-dimethylsalicylamide Synthesis
-
Reaction Setup: Dissolve the salicyloyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).
-
Amine Addition: Slowly add a solution of dimethylamine (2.2 eq, typically as a solution in THF or water) to the stirred acyl chloride solution. An excess of the amine is used to react with the HCl byproduct generated during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N,N-dimethylsalicylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Route 2: The Coupling Agent Method
This approach offers a more streamlined, one-pot synthesis by avoiding the isolation of the harsh acyl chloride intermediate. Carboxylic acid activation is achieved in situ using a coupling agent. Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and a urea byproduct.
Caption: General mechanism for EDC-mediated amide coupling.
Experimental Protocol: EDC/HOBt Coupling
-
Rationale for Reagent Choice: EDC is often preferred over DCC because its urea byproduct (EDU) is water-soluble, allowing for simple removal during an aqueous workup.[6][7] The byproduct of DCC (DCU) is largely insoluble and must be removed by filtration, which can sometimes be inefficient. Additives like 1-hydroxybenzotriazole (HOBt) are often included to increase efficiency and suppress side reactions.
-
Reagent Preparation: In a round-bottom flask, dissolve salicylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent like DMF or DCM.
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add dimethylamine (1.5 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq) to neutralize the hydrochloride salt of EDC and the HOBt.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Acyl Chloride | Route 2: Coupling Agent (EDC) |
| Overall Yield | High (>85% reported for similar syntheses)[1] | Moderate to High (63-80% reported for similar syntheses)[7][8] |
| Reaction Steps | Two steps (intermediate isolation) | One-pot |
| Reaction Conditions | Harsher (heating, corrosive reagents) | Milder (typically room temperature) |
| Reagent Hazards | Thionyl chloride is highly toxic and corrosive.[2][3][4][5] | Coupling agents are generally less hazardous but can be sensitizers. |
| Byproduct Removal | Gaseous byproducts vented; excess SOCl₂ removed by evaporation. | Water-soluble urea byproduct removed by aqueous extraction.[6][7] |
| Cost | Thionyl chloride is a relatively inexpensive bulk chemical.[9] | Coupling agents (EDC, HOBt, COMU) are more expensive specialty reagents.[6] |
| Scalability | Excellent, commonly used in industrial processes. | Good, but cost of reagents can be a factor at large scale. |
Validation of the Final Product
Regardless of the synthetic route chosen, the identity and purity of the final N,N-dimethylsalicylamide product must be rigorously confirmed.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The reported melting point for the similar N,N-diethylsalicylamide is 93-97°C.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For N,N-dimethylsalicylamide, one would expect to see characteristic signals for the aromatic protons, a broad singlet for the phenolic -OH proton, and two distinct singlets for the non-equivalent N-methyl groups due to restricted rotation around the amide C-N bond.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the amide at approximately 1630-1660 cm⁻¹ and a broad O-H stretch for the phenol group around 3100-3400 cm⁻¹. Spectral data for the analogous N,N-diethylsalicylamide is available for comparison.[10]
-
Conclusion and Recommendations
Both the acyl chloride and coupling agent routes are viable and effective methods for the synthesis of N,N-dimethylsalicylamide. The choice between them is dictated by the specific needs of the laboratory and the scale of the synthesis.
-
The Acyl Chloride Route is the preferred method for large-scale synthesis where cost is a primary concern and the laboratory is equipped to handle hazardous reagents like thionyl chloride. Its high yield and the low cost of starting materials make it economically advantageous.[9]
-
The Coupling Agent Route , particularly with modern reagents like EDC or COMU, is ideal for smaller-scale laboratory synthesis, especially in a drug discovery setting.[8] The operational simplicity of a one-pot reaction, milder conditions, and straightforward purification make it a more convenient and often faster method for generating initial quantities of material for biological testing.
Ultimately, the validation of the chosen route through rigorous purification and comprehensive analytical characterization is paramount to ensure the scientific integrity of any subsequent research.
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A Researcher's Guide to the Stability of Benzamide-Metal Complexes: A Comparative Analysis
In the landscape of medicinal chemistry and materials science, benzamide derivatives represent a cornerstone scaffold. Their utility is vastly expanded through coordination with metal ions, leading to complexes with fine-tuned electronic, steric, and pharmacological properties. The therapeutic efficacy and practical applicability of these metallo-drugs are, however, critically dependent on their stability. A complex that is too labile will prematurely dissociate, failing to reach its target, while one that is excessively stable may inhibit the metal ion's intended biological activity.
This guide provides a comparative analysis of the stability of different benzamide-metal complexes, grounded in thermodynamic principles and supported by established experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the stability of these vital compounds. We will delve into the core factors governing complex stability, present a comparative look at stability constants for various metal-benzamide systems, and provide detailed, field-proven protocols for their experimental determination.
Fundamentals of Metal Complex Stability
The stability of a metal complex in solution is a thermodynamic property that describes the extent of formation of the complex at equilibrium.[1][2] This is quantitatively expressed by the stability constant (also known as the formation constant, K) or its logarithm (log K).[2][3] For a simple 1:1 metal (M) to ligand (L) complex, the equilibrium is:
M + L ⇌ ML
The corresponding stability constant, K₁, is given by:
K₁ = [ML] / ([M][L])
For the stepwise formation of higher-order complexes like ML₂, the overall stability constant (β) is the product of the stepwise constants (β₂ = K₁ × K₂). A larger stability constant signifies a stronger metal-ligand interaction and a higher concentration of the complex at equilibrium.[1]
Several key factors intrinsically govern the stability of these complexes:
-
Nature of the Metal Ion:
-
Charge and Ionic Radius: Stability generally increases with a higher charge on the metal ion and a smaller ionic radius.[4][5] This leads to a greater charge density, promoting stronger electrostatic attraction with the ligand.[4]
-
The Irving-Williams Series: For divalent first-row transition metals, stability constants for a given ligand almost invariably follow the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1][6][7] This trend is attributed to the combined effects of decreasing ionic radii and increasing crystal field stabilization energy (CFSE) from Mn(II) to Ni(II).[6][8] The exceptionally high stability of Cu(II) complexes is often explained by the Jahn-Teller effect, which provides additional stabilization.[6][8]
-
-
Nature of the Benzamide Ligand:
-
Basicity of Donor Atoms: More basic ligands (i.e., better electron donors) typically form more stable complexes.[1] For benzamides, the primary coordinating atoms are often the carbonyl oxygen and a nitrogen atom from the amide or a substituent.
-
The Chelate Effect: Benzamide ligands that are polydentate, meaning they can bind to the metal ion through two or more donor atoms, form a ring structure known as a chelate.[4][9] Chelation dramatically increases complex stability compared to coordination by analogous monodentate ligands.[9] This "chelate effect" is primarily driven by a favorable increase in entropy upon formation of the complex.[9] Five- and six-membered chelate rings are generally the most stable due to minimal ring strain.[9][10]
-
Steric Hindrance: Bulky substituents on the benzamide ligand near the coordination site can sterically hinder the metal-ligand bond, leading to less stable complexes.[4]
-
Comparative Stability of Benzamide-Metal Complexes
The stability of benzamide-metal complexes is highly dependent on the specific benzamide derivative and the metal ion involved. To illustrate these relationships, the following table summarizes representative stability constant data from the literature for various divalent transition metal ions.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Conditions |
| N-(m-chlorophenyl)-p-methoxybenzohydroxamic acid | Mn(II) | 6.55 | 5.05 | 11.60 | 25 °C, 50% dioxane-water |
| " | Fe(II) | 7.00 | 5.40 | 12.40 | " |
| " | Co(II) | 7.45 | 5.75 | 13.20 | " |
| " | Ni(II) | 8.05 | 6.20 | 14.25 | " |
| " | Cu(II) | 10.45 | 8.65 | 19.10 | " |
| " | Zn(II) | 8.45 | 6.50 | 14.95 | " |
| N-(m-chlorophenyl)-p-chlorobenzohydroxamic acid | Mn(II) | 6.25 | 4.80 | 11.05 | 25 °C, 50% dioxane-water |
| " | Fe(II) | 6.70 | 5.15 | 11.85 | " |
| " | Co(II) | 7.15 | 5.50 | 12.65 | " |
| " | Ni(II) | 7.75 | 5.95 | 13.70 | " |
| " | Cu(II) | 10.15 | 8.40 | 18.55 | " |
| " | Zn(II) | 8.15 | 6.25 | 14.40 | " |
Data synthesized from a study on N-phenylbenzohydroxamic acids, which are structurally related to benzamides and exhibit similar coordination chemistry.[11]
Analysis of Trends:
-
Effect of Metal Ion: The data clearly follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), demonstrating its predictive power for this class of ligands. Copper(II) consistently forms the most stable complexes by a significant margin.[11]
-
Effect of Ligand Basicity: The p-methoxy substituted ligand is more basic than the p-chloro substituted ligand due to the electron-donating nature of the methoxy group versus the electron-withdrawing nature of the chloro group. This increased basicity leads to uniformly higher stability constants for all metal ions studied, underscoring the principle that more basic ligands form more stable complexes.[11]
Experimental Methodologies for Stability Determination
Accurate determination of stability constants is paramount for a quantitative comparison. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.
Potentiometric Titration (Calvin-Bjerrum Method)
This is a highly reliable method for determining proton-ligand and metal-ligand stability constants.[12][13] The principle involves monitoring the pH of a solution containing the ligand, and then a mixture of the ligand and metal ion, as it is titrated with a standard base. The displacement of the metal-ligand titration curve relative to the ligand-only curve provides the data needed to calculate the constants.[14][15]
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of a strong acid (e.g., 0.01 M HClO₄), a carbonate-free strong base (e.g., 0.1 M NaOH), the benzamide ligand (e.g., 0.001 M), and the metal salt (e.g., 0.001 M).[15]
-
An inert electrolyte (e.g., NaClO₄ or KNO₃) is added to all solutions to maintain a constant ionic strength throughout the titration.[16]
-
Causality: Maintaining constant ionic strength is crucial as activity coefficients can change with varying ion concentrations, which would affect the equilibrium constants. Perchloric acid and sodium perchlorate are often chosen because the perchlorate ion has a very low tendency to form complexes itself.
-
-
Electrode Calibration:
-
Calibrate the pH meter and combined glass electrode using at least two standard buffers (e.g., pH 4.01, 7.00, and 9.18) at the experimental temperature (e.g., 25 °C).[15][17]
-
Causality: Accurate pH measurement is the foundation of this technique. Calibration ensures the electrode provides a linear response that correctly correlates measured potential (mV) to proton concentration.
-
-
Titration Procedure:
-
Prepare three different solutions for titration in a thermostatted vessel:
-
Acid Titration: Acid + Inert Electrolyte.
-
Ligand Titration: Acid + Ligand + Inert Electrolyte.
-
Metal-Ligand Titration: Acid + Ligand + Metal Ion + Inert Electrolyte.
-
-
Titrate each solution with the standardized base, recording the pH after each incremental addition of titrant.
-
-
Data Analysis (Irving-Rossotti Method):
-
Plot the three titration curves (pH vs. volume of NaOH added).
-
From the horizontal displacement between the ligand curve and the metal-ligand curve, calculate the average number of ligands attached per metal ion (ñ) at various pH values.[13][15]
-
Calculate the free ligand concentration ([L]), expressed as pL (-log[L]), at each corresponding pH value.[14]
-
Construct a "formation curve" by plotting ñ versus pL.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, the value of pL at ñ = 0.5 corresponds to log K₁, and the pL at ñ = 1.5 corresponds to log K₂.[14]
-
Spectrophotometric Analysis (Method of Continuous Variations / Job's Plot)
This method is particularly useful for determining the stoichiometry of a complex and can also be used to find its stability constant. It is applicable when the metal-ligand complex has a distinct UV-Vis absorbance spectrum compared to the individual metal and ligand.[18]
The principle of the Method of Continuous Variations (Job's Method) involves preparing a series of solutions where the total molar concentration of metal and ligand is held constant, but their mole fractions are varied.[19][20] The absorbance of the complex is then plotted against the mole fraction of one component. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.[19][20]
Diagram of Benzamide-Metal Chelation:
Caption: A metal ion (M²⁺) forming a chelate ring with a benzamide ligand.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare equimolar stock solutions of the metal salt and the benzamide ligand (e.g., 1x10⁻³ M).
-
Causality: Using equimolar solutions simplifies the calculation of mole fractions.
-
-
Continuous Variation Series:
-
Prepare a series of solutions (e.g., 10 solutions in 10 mL volumetric flasks) where the total moles of metal and ligand are constant. Vary the volumes of the metal and ligand stock solutions systematically. For example, Solution 1 would have 1 mL of metal and 9 mL of ligand, Solution 2 would have 2 mL of metal and 8 mL of ligand, and so on, up to 9 mL of metal and 1 mL of ligand.
-
Dilute each solution to the final volume (10 mL) with the appropriate solvent.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-benzamide complex by scanning a solution known to contain the complex.
-
Measure the absorbance of each solution in the series at this λ_max. Use a solution of the metal ion at the same concentration as a blank if the ligand does not absorb at this wavelength, or vice-versa.
-
Causality: Measuring at λ_max provides the highest sensitivity and adherence to the Beer-Lambert law, ensuring that the measured absorbance is directly proportional to the concentration of the complex.
-
-
Data Analysis (Job's Plot):
-
Calculate the mole fraction of the ligand for each solution (X_ligand = V_ligand / (V_ligand + V_metal)).
-
Plot the measured absorbance versus the mole fraction of the ligand.
-
The plot will show two linear branches that intersect.[19] The mole fraction at the point of maximum absorbance indicates the stoichiometry. For example, a maximum at X_ligand = 0.5 indicates a 1:1 complex, while a maximum at X_ligand ≈ 0.67 indicates a 1:2 (ML₂) complex.[18][19]
-
Conclusion
The stability of benzamide-metal complexes is a multifactorial property governed by the interplay between the metal ion's characteristics, the ligand's structural and electronic features, and the solution conditions. A systematic approach, grounded in thermodynamic principles like the Irving-Williams series and the chelate effect, allows for the rational design and comparison of these complexes. By employing robust experimental techniques such as potentiometric titration and spectrophotometric analysis, researchers can quantitatively determine stability constants, enabling the selection and optimization of complexes for specific applications in drug development, catalysis, and materials science. This guide provides the foundational knowledge and practical protocols to confidently navigate the analysis of benzamide-metal complex stability.
References
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- Irving-Williams Series Definition. (n.d.). Fiveable. [Link]
- Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute. [Link]
- Irving–Williams series. (2023). Wikipedia. [Link]
- What are the factors which affect the stability of chel
- Factors affecting stability of metal complexes. (2015). Slideshare. [Link]
- Irving–Williams series. (n.d.). Grokipedia. [Link]
- Coordination Chemistry Notes. (2003). Alchemyst. [Link]
- Job's continuous variation method: Significance and symbolism. (2025).
- Stability Constants and Chel
- Spectrophotometric study of complexes by Job's method. (n.d.). Academia.edu. [Link]
- The stability of metal chelates. (2021). Science in Hydroponics. [Link]
- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. (2024). NECTAR COST. [Link]
- Job plot. (2023). Wikipedia. [Link]
- Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013). PubMed Central. [Link]
- Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. (n.d.). S.O.C.
- Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. (n.d.).
- Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. (2018). Scirp.org. [Link]
- An Overview of Potentiometric Determination of Stability Constants of Metal Complexes. (2014).
- Potentiometric and Spectrophotometric Determination of the Stability Constants of Quercetin Complexes. (2005). De Gruyter. [Link]
- Determination of Proton-Ligand Stability Constant by Using the Potentiometric Titration Method. (n.d.).
- Determination of stability constant by Potentiometric titr
- Potentiometric Determination of Stability Constants of Metformin Complexes with Metals in Aqueous Media. (2020). Rasayan Journal of Chemistry. [Link]
- Stability of Transition Metal Complexes. (2023). Chemistry LibreTexts. [Link]
- Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. (2024). International Journal of Trend in Scientific Research and Development. [Link]
- Determination of stability constants of complexes of selected amide ionophores with alkali metal cations. (2000).
- The thermodynamic metal–ligand stability constants of hydroxamic acids with some divalent metal ions. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Study of Thermodynamic and Kinetic Stability of Transition Metal and Lanthanide Complexes of DTPA Analogues with a Phosphorus Acid Pendant Arm. (2006).
- Thermodynamics and Kinetic Aspects of Metal Complexes. (n.d.). Government Shivalik College Naya Nangal. [Link]
- Stability Constants of Metal Complexes in Solution. (2020). Semantic Scholar. [Link]
- Chelator Therapy: Stability Constants of Transition Metal Complexes of Pyrimidine and Sulphonamide Drugs. (2012). TSI Journals. [Link]
- Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.). Utkal University. [Link]
- Stability constant study of transition metal complexes with pharmacologically active ligand. (2018). International Journal of ChemTech Research. [Link]
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A Senior Application Scientist's Guide to Directing Groups in C-H Activation: A Comparative Analysis of 2-hydroxy-N,N-dimethylbenzamide and Commercial Alternatives
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to functionalize complex organic molecules is perpetual. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. At the heart of this strategy lies the directing group, a molecular compass that guides the metal catalyst to a specific C-H bond, thereby ensuring regioselectivity.
This guide provides an in-depth comparison of 2-hydroxy-N,N-dimethylbenzamide with two widely used, commercially available directing groups: 8-aminoquinoline and picolinamide. We will delve into their mechanisms, performance in representative C-H activation reactions, and the practical considerations that influence their selection in a research and development setting.
The Indispensable Role of Directing Groups in C-H Activation
The challenge in C-H activation lies in the ubiquity and similar reactivity of C-H bonds within a molecule. Directing groups overcome this by coordinating to the metal catalyst, forming a metallacyclic intermediate that brings the catalyst into close proximity to a specific C-H bond. This chelation-assisted strategy dramatically enhances both the rate and regioselectivity of the C-H cleavage step.
The ideal directing group should be easily installed and removed, effective for a broad range of substrates and transformations, and cost-effective. The choice of a directing group can profoundly impact the efficiency, scope, and practicality of a synthetic route.
A Closer Look at the Contenders
Profile: this compound
This compound is a bidentate directing group that coordinates to the metal center through the hydroxyl oxygen and the amide oxygen. This N,O-type chelation forms a stable six-membered metallacycle, facilitating the activation of the ortho-C-H bond of the benzamide ring.
Key Features:
-
Coordination: Forms a robust six-membered palladacycle.
-
Potential for Removability: The amide bond can be hydrolyzed under acidic or basic conditions, although this may require harsh conditions depending on the substrate.
-
Electronic Properties: The hydroxyl group is an electron-donating group, which can influence the reactivity of the aromatic ring.
While not as extensively documented in C-H activation literature as 8-aminoquinoline or picolinamide, its straightforward structure and potential for modification make it an intriguing candidate for further exploration.
Commercial Alternative 1: 8-Aminoquinoline
8-Aminoquinoline has established itself as one of the most powerful and versatile bidentate directing groups in C-H activation.[1] It coordinates to the metal catalyst via the quinoline nitrogen and the amide nitrogen, forming a stable five-membered metallacycle.
Key Features:
-
Strong Coordination: The N,N-bidentate chelation is highly effective for a wide range of transition metals, including palladium, rhodium, and copper.[1][2]
-
Broad Substrate Scope: It has been successfully employed in the functionalization of both C(sp²)-H and C(sp³)-H bonds.[1]
-
Well-Established Removability: Several protocols exist for the removal of the 8-aminoquinoline auxiliary to yield the corresponding carboxylic acid or other derivatives, although cleavage can sometimes be challenging.[3][4]
Commercial Alternative 2: Picolinamide
Picolinamide is another widely used N,N-bidentate directing group that has proven to be highly effective in a variety of C-H functionalization reactions.[5][6] Similar to 8-aminoquinoline, it forms a five-membered metallacycle through coordination of the pyridine nitrogen and the amide nitrogen.
Key Features:
-
High Efficiency: Picolinamide has demonstrated excellent directing ability in numerous transformations, including arylations, alkylations, and olefinations.[7]
-
Versatility: It is compatible with a range of transition metal catalysts, such as palladium, rhodium, and cobalt.
-
Developed Removal Strategies: Efficient methods for the cleavage of the picolinamide directing group have been reported, often involving a two-step process.[6][7][8]
Performance Comparison: A Literature-Based Analysis
Table 1: Representative Performance in Pd-Catalyzed C(sp²)-H Arylation
| Directing Group | Substrate | Arylating Agent | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | N/A | N/A | N/A | N/A | Data not available in comparative studies | - |
| 8-Aminoquinoline | N-(quinolin-8-yl)benzamide | 4-iodotoluene | Pd(OAc)₂, K₂CO₃ | DMA, 120 °C | 95 | [9] |
| Picolinamide | N-(pyridin-2-yl)benzamide | 4-iodotoluene | Pd(OAc)₂, K₂CO₃ | DMA, 130 °C | 88 | [7] |
Note: The data for 8-aminoquinoline and picolinamide are from different studies and are presented for illustrative purposes. Direct comparison of yields should be made with caution due to potential variations in experimental setups.
Analysis:
Based on the extensive literature, both 8-aminoquinoline and picolinamide are highly effective directing groups for C(sp²)-H arylation, consistently providing high yields. The lack of directly comparable data for this compound in this specific, widely studied reaction highlights its less frequent application in the field to date.
Mechanistic Insight: A Visual Representation
The underlying principle for all three directing groups is the formation of a stable metallacycle that facilitates the C-H activation step. The following diagrams, generated using Graphviz, illustrate the proposed coordination modes.
Caption: General workflow of chelation-assisted C-H activation.
Caption: Simplified coordination modes of the directing groups with a metal center (M).
Practical Considerations for Selecting a Directing Group
The choice of a directing group extends beyond just the reaction yield. Several practical factors must be considered:
1. Installation and Removal:
-
This compound: Installation involves standard amide bond formation. Removal via hydrolysis can be challenging and may not be compatible with sensitive functional groups.
-
8-Aminoquinoline: Readily installed via amide coupling. While numerous removal protocols exist, they can sometimes be low-yielding or require harsh reagents, which is a significant consideration in multi-step syntheses.[4]
-
Picolinamide: Easily installed. Removal is generally efficient but often requires a multi-step sequence.[6][8]
Table 2: Comparison of Installation and Removal
| Directing Group | Installation | Removal Conditions | Key Considerations |
| This compound | Standard amide coupling | Acidic or basic hydrolysis | Can be harsh; potential for side reactions. |
| 8-Aminoquinoline | Standard amide coupling | Various (e.g., ozonolysis, strong acid/base) | Can be difficult; requires optimization.[4] |
| Picolinamide | Standard amide coupling | Multi-step (e.g., Boc activation, Ni-catalyzed cleavage) | Generally efficient but adds steps.[6] |
2. Cost-Effectiveness:
The cost of the directing group itself and the reagents required for its installation and removal can significantly impact the overall cost of a synthetic route, particularly on a larger scale. 8-aminoquinoline and picolinic acid (the precursor to picolinamide) are commercially available and relatively inexpensive. The synthesis of this compound is also straightforward from commercially available starting materials.
3. Substrate Scope and Functional Group Tolerance:
8-aminoquinoline and picolinamide have been demonstrated to be effective for a vast array of substrates and are tolerant of a wide range of functional groups. The substrate scope of this compound is less explored, and its compatibility with various functional groups would require further investigation.
Experimental Protocols
The following are representative protocols for the installation of the directing groups and a C-H activation reaction.
Protocol 1: Installation of the 8-Aminoquinoline Directing Group
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 equiv) and a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add 8-aminoquinoline (1.1 equiv) and triethylamine (2.0 equiv) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C(sp²)-H Arylation using an 8-Aminoquinoline Directing Group (Representative)
-
To an oven-dried reaction vessel, add the 8-aminoquinoline-functionalized substrate (1.0 equiv), aryl iodide (1.2 equiv), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylacetamide (DMA, 0.1 M).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both 8-aminoquinoline and picolinamide are powerful, well-established, and versatile directing groups for a wide range of C-H activation reactions. Their broad utility is supported by a wealth of literature and established protocols for their removal.
This compound, while less explored, presents an interesting structural alternative. Its N,O-coordination and the electronic properties of the hydroxyl group may offer unique reactivity profiles in certain transformations. However, more research is needed to fully evaluate its substrate scope, functional group tolerance, and the development of milder removal protocols to establish it as a competitive alternative to the commercially available directing groups.
For researchers and drug development professionals, the choice of a directing group will ultimately depend on the specific requirements of the synthetic target, including the nature of the substrate, the desired transformation, and the tolerance of the molecule to the installation and removal conditions. While 8-aminoquinoline and picolinamide currently represent the more robust and predictable choices, the continued exploration of new directing groups like this compound is crucial for the advancement of C-H activation chemistry.
References
- Sharma, S., & Park, J. (2020). Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds. Chemical Reviews, 120(3), 1534-1623. [Link]
- Jana, R., & Maji, A. (2023). Directing group-assisted selective C–H activation of six-membered N-heterocycles and their benzo-fused analogues. Organic & Biomolecular Chemistry, 21(48), 9879-9905. [Link]
- O'Duill, M. L., & Engle, K. M. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. [Link]
- Bera, M., & Maiti, D. (2018). Combining transition metals and transient directing groups for C–H functionalizations. RSC Advances, 8(39), 21845-21863. [Link]
- Rej, S., & Chatani, N. (2016). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 45(18), 4997-5033. [Link]
- Besset, T., & Kuhl, N. (2020). Chiral Transient Directing Groups in Transition-Metal-Catalyzed Enantioselective C–H Bond Functionalization.
- O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline in press. The O'Duill Group. [Link]
- Kumar, A., & Kapur, M. (2019). The Reductive Cleavage Of Picolinic Amides. Request PDF. [Link]
- Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). Anilide ortho-Arylation by a Palladium-Catalyzed C−H Bond Activation. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
- O'Duill, M. L., & Engle, K. M. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. PubMed. [Link]
- Reddy, B. V. S., & Thennarasu, S. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]
- Kumar, A., & Kapur, M. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. Request PDF. [Link]
- Maiti, D., & Volla, C. M. R. (2017). Picolinamide directed γ-C(sp³)–H mono and diarylation of amino acids. Request PDF. [Link]
- Reddy, B. V. S., & Thennarasu, S. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 2-hydroxy-N,N-dimethylbenzamide
For researchers in drug discovery and chemical biology, the identification of a novel bioactive small molecule represents both an opportunity and a formidable challenge. 2-hydroxy-N,N-dimethylbenzamide, a compound with limited publicly available data on its biological activity, serves as a pertinent case study for the critical subsequent step: elucidating and validating its mechanism of action (MoA). While some related hydroxy-substituted benzamides are known to function as dopamine D2-like receptor antagonists or enzyme inhibitors, the specific molecular targets of this compound remain largely uncharacterized.[1]
This guide provides a comprehensive, comparative framework for researchers to navigate the complex process of target deconvolution and MoA validation. We will move beyond a mere listing of techniques, instead focusing on the strategic application of orthogonal approaches to build a robust, evidence-based understanding of how a compound like this compound exerts its effects within a biological system. Our narrative is grounded in the principles of scientific integrity, ensuring that each proposed experimental phase is designed to be self-validating.
The Starting Point: A Phenotypic Observation
The journey to MoA validation almost invariably begins with a compelling and reproducible phenotype. For the purpose of this guide, let us hypothesize that we have treated a human colorectal cancer cell line (e.g., HCT116) with this compound and have observed a dose-dependent induction of apoptosis. This phenotypic endpoint is our anchor, and the primary objective is to identify the direct molecular target(s) through which the compound initiates this apoptotic cascade.
Phase 1: Unbiased Target Identification Strategies
The initial and most critical step is to generate a list of candidate protein targets that physically interact with this compound. This process, known as target deconvolution, can be broadly categorized into two methodologically distinct approaches: affinity-based and label-free methods. The choice between them is not arbitrary and depends on factors such as synthetic chemistry resources, the nature of the anticipated drug-target interaction, and the desire to probe interactions in a native cellular environment.
Affinity-Based Target Identification: A Classic Approach
The foundational strategy for target identification is affinity chromatography coupled with mass spectrometry (MS).[2][3][4] This method relies on chemically modifying the small molecule to immobilize it on a solid support, which is then used as "bait" to capture interacting proteins from a cell lysate.
This approach is powerful because it directly answers the question: "What proteins physically bind to the compound?" By isolating and identifying these binding partners, we generate a direct, albeit in vitro, list of candidate targets. The success of this method hinges on the design of the affinity probe to ensure that the chemical modification does not abolish the compound's biological activity.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for affinity-based target identification.
Protocol 1: Affinity Chromatography-MS
-
Probe Synthesis:
-
Synthesize an analog of this compound with a linker arm at a position determined not to be critical for its apoptotic activity (this requires preliminary structure-activity relationship studies).
-
Conjugate an affinity tag, such as biotin, to the terminus of the linker.
-
Crucial Validation Step: Confirm that the synthesized probe retains the apoptotic activity of the parent compound. A significant loss of activity indicates that the modification interferes with target binding, necessitating a redesign of the probe.
-
-
Affinity Pulldown:
-
Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.
-
Prepare a native protein lysate from HCT116 cells.
-
Incubate the lysate with the probe-immobilized beads. To control for non-specific binding, include a parallel incubation with beads that have not been conjugated to the probe.
-
Perform a series of stringent washes to remove proteins that do not specifically bind to the probe.
-
Elute the specifically bound proteins from the beads. A competitive elution using an excess of the original, unmodified this compound is highly recommended as it enriches for targets that bind at the same site as the parent compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a human protein database. Candidate targets are those proteins significantly enriched in the probe pulldown compared to the negative control.
-
Label-Free Target Identification: Probing in a Native Context
A significant drawback of affinity-based methods is the requirement for chemical modification, which can alter the compound's binding properties. Label-free methods circumvent this issue by using the unmodified compound. The Cellular Thermal Shift Assay (CETSA) is a premier example of this class of techniques.[5][6][7][8]
CETSA operates on the biophysical principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure.[5][6] This stabilization results in an increased resistance to thermal denaturation. By heating intact cells or cell lysates treated with the compound and then quantifying the amount of each protein remaining in the soluble fraction, one can identify which proteins have been stabilized by the compound. This provides strong evidence of a direct physical interaction within the cell.[7][9]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for proteome-wide CETSA analysis.
Protocol 2: Proteome-Wide CETSA (MS-CETSA)
-
Cell Treatment and Heating:
-
Culture HCT116 cells and treat them with a saturating concentration of this compound or vehicle (DMSO) as a control.
-
After incubation, wash and resuspend the cells. Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots in parallel to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
-
Fractionation and Sample Preparation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Perform ultracentrifugation to pellet the precipitated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Proteomic Analysis:
-
Digest the proteins in the soluble fractions from each temperature point and treatment condition into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis by LC-MS/MS.
-
Analyze the samples by LC-MS/MS.
-
Plot the relative abundance of each identified protein as a function of temperature for both the compound-treated and vehicle-treated samples. Proteins that show a statistically significant shift in their melting curves to higher temperatures in the presence of the compound are considered direct targets.
-
Comparison of Unbiased Target Identification Methods
| Feature | Affinity Chromatography-MS | Cellular Thermal Shift Assay (CETSA) |
| Compound Modification | Required (potential for altered activity) | Not required (uses native compound) |
| Physiological Context | In vitro (cell lysate) | In situ (intact cells) |
| Identifies | Binding partners | Proteins stabilized by binding |
| Primary Source of False Positives | Non-specific binding to matrix/linker | Off-target thermal stabilization |
| Primary Source of False Negatives | Weak binders, low abundance proteins | Targets not stabilized by binding |
| Key Advantage | Direct physical isolation of targets | Confirms target engagement in a cellular environment |
Phase 2: Target Validation and Mechanistic Elucidation
The unbiased approaches in Phase 1 will yield a list of candidate targets. Let us hypothesize that both methods pointed towards a specific protein kinase, for instance, "Kinase X". The next phase is to rigorously validate this candidate and delineate its role in the observed apoptotic phenotype.
Confirming Direct Physical Interaction
It is imperative to confirm the direct binding of this compound to purified Kinase X using orthogonal biophysical methods.
-
Surface Plasmon Resonance (SPR): This technique immobilizes the purified target protein (Kinase X) on a sensor chip and measures the change in refractive index as the compound flows over the surface. It provides real-time kinetics of binding and dissociation, yielding a precise dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding event between the compound and the purified protein in solution. It is the gold standard for determining the thermodynamic parameters of binding, including the KD, stoichiometry, and enthalpy.
Table: Hypothetical Binding Affinity Data
| Technique | Analyte | Ligand | KD (µM) |
| SPR | This compound | Purified Kinase X | 1.2 |
| ITC | This compound | Purified Kinase X | 1.5 |
Validating Functional Modulation
Having confirmed direct binding, the next logical step is to determine if this binding event modulates the function of Kinase X.
Protocol 3: In Vitro Kinase Assay
-
Set up a reaction containing purified, active Kinase X, its known substrate, and ATP (radiolabeled or in a format compatible with a luminescence-based readout).
-
Add increasing concentrations of this compound to the reactions.
-
Measure the rate of substrate phosphorylation.
-
Plot the kinase activity against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity). A potent IC50 value that correlates with the binding affinity (KD) and the cellular EC50 for apoptosis provides strong evidence that Kinase X is a functionally relevant target.
Linking Target Engagement to the Cellular Phenotype
The final and most critical piece of the puzzle is to connect the inhibition of Kinase X to the induction of apoptosis in HCT116 cells.
Signaling Pathway Hypothesis
Caption: Hypothesized signaling pathway for the compound.
Experimental Validation:
-
Cellular Target Engagement: Perform a targeted CETSA experiment using a specific antibody for Kinase X to confirm that this compound engages and stabilizes Kinase X in HCT116 cells at concentrations that induce apoptosis.
-
Downstream Pathway Analysis: Use western blotting to probe the signaling pathway downstream of Kinase X. If our hypothesis is correct, treating cells with the compound should lead to a decrease in the phosphorylation of Substrate Y.
-
Genetic Validation: Use genetic techniques like siRNA or CRISPR/Cas9 to knock down Kinase X in HCT116 cells. If Kinase X is the true target, its knockdown should phenocopy the effect of the compound, i.e., it should also induce apoptosis. Furthermore, cells lacking Kinase X should become resistant to the apoptotic effects of this compound, providing definitive evidence for its on-target activity.
Conclusion
Validating the mechanism of action of a novel compound like this compound is a systematic, multi-faceted process that demands scientific rigor and the strategic application of orthogonal methodologies. By beginning with unbiased, proteome-wide target identification techniques—comparing the directness of affinity chromatography with the physiological relevance of CETSA—researchers can generate high-confidence candidate targets. Subsequent validation through biophysical binding assays, in vitro functional assays, and, most importantly, cellular and genetic approaches, allows for the construction of a robust, evidence-based model of the compound's mechanism of action. This structured, self-validating approach is essential for advancing a promising molecule from a phenotypic observation to a well-understood therapeutic lead.
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- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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Assessing the Reproducibility of Experiments Using 2-hydroxy-N,N-dimethylbenzamide: A Comparative Guide
Abstract
Reproducibility is the cornerstone of scientific advancement. This guide provides a comprehensive analysis of the experimental reproducibility associated with 2-hydroxy-N,N-dimethylbenzamide, a versatile intermediate in pharmaceutical synthesis. We delve into the critical parameters of its synthesis, purification, and characterization, offering a detailed, step-by-step protocol as a baseline for achieving consistent results. Furthermore, we present a comparative analysis with an alternative synthetic route, highlighting the key factors that influence yield, purity, and overall experimental robustness. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and repeatable experimental workflows involving this compound.
Introduction: The Significance of this compound
This compound, also known as N,N-Dimethylsalicylamide, is a valuable building block in organic synthesis. Its structure, featuring a hydroxyl group ortho to a dimethyl-substituted amide, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of various pharmaceutical compounds. The reliability of experimental outcomes using this compound is paramount for consistent downstream applications, from basic research to large-scale drug manufacturing.
This guide will dissect the common challenges associated with the synthesis and purification of this compound and provide a robust, validated protocol to mitigate variability. We will then compare this established method with an alternative approach, offering a clear perspective on the trade-offs between different synthetic strategies in the context of reproducibility.
Baseline Synthesis Protocol: Amidation of Salicylic Acid
A common and direct method for synthesizing this compound is the amidation of salicylic acid with dimethylamine. This section provides a detailed, step-by-step protocol that has been optimized for reproducibility.
Experimental Workflow: Amidation of Salicylic Acid
Caption: Workflow for the synthesis of this compound via amidation.
Detailed Step-by-Step Methodology
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Acid Chloride Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid in an excess of thionyl chloride. Stir the mixture at room temperature for 1-2 hours, then gently reflux for 1-2 hours until the evolution of gas ceases. The completion of this step is critical and can be monitored by the disappearance of the solid salicylic acid.
-
Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
Amidation: Dissolve the resulting crude salicyloyl chloride in an anhydrous solvent such as DCM or THF. Cool the solution in an ice bath. Slowly add a solution of dimethylamine dropwise via a dropping funnel, maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification by Recrystallization: For purification, recrystallization is an effective method.[1] Dissolve the crude product in a minimum amount of hot solvent (a mixture of ethyl acetate and hexanes is often suitable) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1] Collect the pure crystals by vacuum filtration.
Key Parameters for Reproducibility
| Parameter | Importance | Recommended Control Measures |
| Reagent Purity | High | Use freshly distilled thionyl chloride. Ensure the dimethylamine solution concentration is accurate. |
| Anhydrous Conditions | Critical | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere to prevent hydrolysis of the acid chloride intermediate. |
| Temperature Control | High | Maintain low temperatures during the addition of dimethylamine to control the exothermic reaction and minimize side product formation. |
| Stoichiometry | High | Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid. Use a controlled excess of dimethylamine to drive the amidation to completion. |
| Purification Method | Critical | Recrystallization is crucial for obtaining a high-purity product. The choice of solvent system may need optimization based on the impurity profile.[1] |
Alternative Synthetic Route: From Isatoic Anhydride
An alternative approach to synthesizing substituted benzamides involves the reaction of isatoic anhydride with an amine. This method can be advantageous in certain contexts, particularly for producing amino-substituted benzamides. A similar approach can be adapted for the synthesis of this compound, although it is less direct. For the purpose of a comparative guide, we will consider the synthesis of a related compound, o-amino-N,N-dimethylbenzamide, from isatoic anhydride as described in the literature, to illustrate a different synthetic strategy.[2]
Experimental Workflow: From Isatoic Anhydride
Caption: Workflow for the synthesis of o-amino-N,N-dimethylbenzamide from isatoic anhydride.
Comparative Analysis
| Feature | Amidation of Salicylic Acid | Synthesis from Isatoic Anhydride |
| Starting Material | Salicylic Acid | Isatoic Anhydride |
| Key Reagents | Thionyl chloride, Dimethylamine | Dimethylamine |
| Reaction Conditions | Requires anhydrous conditions, temperature control | Milder conditions, often at room temperature[2] |
| Work-up Complexity | Multi-step extraction and washing | Simpler, often direct precipitation[2] |
| Yield | Generally good to high, dependent on optimization | Reported yields are high (e.g., 85-98%)[2] |
| Purity of Crude Product | Can contain unreacted starting material and side products | Often higher due to cleaner reaction |
| Scalability | Readily scalable with appropriate equipment | Can be scalable, with potential for simplified processing |
Characterization and Quality Control
To ensure the reproducibility of experiments, rigorous characterization of the synthesized this compound is essential.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and assessing purity. The expected chemical shifts for this compound can be referenced from spectral databases.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final product and quantifying any impurities. A developed HPLC method can be used for routine quality control.[3]
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Data Comparison
| Technique | Expected Result for Pure this compound |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplets), hydroxyl proton (singlet), N-methyl protons (two singlets due to restricted rotation) |
| ¹³C NMR (CDCl₃) | Aromatic carbons, carbonyl carbon, N-methyl carbons |
| Mass (m/z) | [M+H]⁺ at approximately 166.086 |
| HPLC Purity | >98% |
| Melting Point | Consistent with literature values |
Conclusion and Recommendations
The reproducibility of experiments involving this compound is highly dependent on the careful control of synthetic and purification parameters. The amidation of salicylic acid via an acid chloride intermediate is a robust and well-established method. However, achieving high reproducibility requires strict adherence to anhydrous conditions, precise temperature control, and a thorough purification strategy, typically involving recrystallization.
The alternative synthesis from isatoic anhydride, while demonstrated for a related compound, presents a potentially simpler and more direct route with milder reaction conditions and a more straightforward work-up. For researchers prioritizing operational simplicity and high crude purity, this alternative pathway warrants consideration.
For optimal reproducibility, we recommend:
-
Method Validation: Whichever synthetic route is chosen, it is crucial to validate the method in your laboratory to identify and control critical process parameters.
-
Thorough Characterization: Implement a comprehensive analytical workflow for every batch of synthesized material to ensure consistent quality.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters to facilitate troubleshooting and ensure long-term reproducibility.
By implementing these best practices, researchers can confidently utilize this compound in their experimental workflows, contributing to the overall reliability and integrity of their scientific findings.
References
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A Comparative Guide to the Cost-Effective Synthesis of N,N-dimethylsalicylamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient and economical synthesis of key intermediates is paramount. N,N-dimethylsalicylamide, a versatile scaffold and important intermediate, is no exception. This guide provides an in-depth, comparative analysis of three distinct synthetic pathways to N,N-dimethylsalicylamide, offering a critical evaluation of their cost-effectiveness, scalability, and environmental impact. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, providing researchers and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.
Introduction to N,N-dimethylsalicylamide and its Synthetic Challenges
N,N-dimethylsalicylamide is a valuable building block in organic synthesis. Its structure, featuring a phenolic hydroxyl group ortho to a dimethylamido moiety, allows for a variety of subsequent chemical transformations. The primary challenge in its synthesis lies in the efficient formation of the amide bond while preserving the integrity of the phenolic hydroxyl group. This guide will explore three primary strategies starting from readily available precursors: salicylic acid and methyl salicylate.
Pathway 1: The Classical Approach via Salicyloyl Chloride
This traditional two-step method involves the activation of salicylic acid to its corresponding acid chloride, salicyloyl chloride, using thionyl chloride (SOCl₂), followed by amidation with dimethylamine.
Step 1: Synthesis of Salicyloyl Chloride
The conversion of salicylic acid to salicyloyl chloride is a robust and high-yielding reaction.[1][2] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend salicylic acid (1.0 eq) in an anhydrous inert solvent such as toluene.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.
-
Heat the mixture to reflux (approximately 70-75°C) for 1-2 hours, or until the evolution of gas ceases.[1]
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude salicyloyl chloride can be purified by vacuum distillation to yield a product with >90% purity.[1]
Step 2: Synthesis of N,N-dimethylsalicylamide
The highly reactive salicyloyl chloride readily undergoes nucleophilic attack by dimethylamine to form the desired amide.
Experimental Protocol:
-
Dissolve the crude or purified salicyloyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq, either as a solution in THF or as condensed gas) to the cooled solution of salicyloyl chloride. An excess of the amine is used to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield N,N-dimethylsalicylamide.
Pathway 2: Direct Amidation using a Coupling Agent - Carbonyldiimidazole (CDI)
This one-pot method avoids the use of hazardous thionyl chloride and the isolation of the reactive acid chloride intermediate. 1,1'-Carbonyldiimidazole (CDI) is a versatile coupling agent that activates the carboxylic acid group of salicylic acid, allowing for a direct and efficient reaction with dimethylamine. This approach has been shown to be highly effective for the synthesis of analogous amides, with reported yields of up to 98%.
Experimental Protocol:
-
To a stirred solution of salicylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or THF, add CDI (1.1-1.2 eq) in one portion at room temperature. The evolution of CO₂ gas will be observed.
-
Stir the reaction mixture for 45-60 minutes at room temperature to allow for the formation of the acylimidazolide intermediate.
-
Add dimethylamine (1.5-2.0 eq, as a solution in THF or an aqueous solution) to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by flash chromatography on silica gel to afford N,N-dimethylsalicylamide in high purity.
Pathway 3: A Modern Approach with N,N-Dimethylcarbamoyl Chloride
A more recent and highly efficient one-pot method involves the reaction of salicylic acid with N,N-dimethylcarbamoyl chloride in the presence of a tertiary amine base. This process is notable for its mild reaction conditions, short reaction times, and high yields, making it an attractive option for industrial-scale production.[3][4]
Experimental Protocol:
-
In a reaction vessel, combine salicylic acid (1.0 eq) and N,N-dimethylcarbamoyl chloride (1.0 eq) in a suitable solvent.
-
Add a tertiary amine base, such as triethylamine (1.2 eq), to the mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for approximately 20-30 minutes.[3]
-
Upon completion of the reaction, add water to the mixture and separate the organic and aqueous layers.
-
The crude N,N-dimethylsalicylamide can be isolated from the organic layer, often in high purity.
-
Further purification, if necessary, can be achieved by vacuum distillation or recrystallization. This method has been reported to produce various N,N-disubstituted amides with purities exceeding 99.5% and yields of up to 98%.[3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-hydroxy-N,N-dimethylbenzamide
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-hydroxy-N,N-dimethylbenzamide (CAS No. 1778-08-1), a common intermediate in chemical synthesis. The protocols outlined below are grounded in established safety principles and regulatory standards to protect researchers, support staff, and the environment.
Foundational Safety Profile: Understanding the Hazard
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with specific health hazards that dictate its handling and disposal requirements.[1] The primary causality for treating this compound as hazardous waste stems from its potential to cause significant harm upon exposure.
-
Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4). Ingestion can lead to adverse health effects, necessitating immediate medical attention.[2]
-
Serious Eye Irritation: It is known to cause serious eye irritation (Eye Irritation, Category 2/2A).[1][2][3] Direct contact with the eyes can result in significant damage.
-
Skin and Respiratory Irritation: The compound may also cause skin irritation and respiratory irritation.[1][2][3]
These classifications mandate that this compound be managed as a regulated hazardous waste. Disposal into sanitary sewers or general refuse is strictly prohibited as it can introduce toxic substances into wastewater treatment systems and landfills, posing a risk to public health and the environment.[4][3]
| Hazard Classification (GHS) | Category | Source |
| Acute Toxicity, Oral | Category 4 | |
| Serious Eye Damage/Eye Irritation | Category 2A | [1][3] |
| Skin Corrosion/Irritation | Category 2 | [1][3] |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | [1][3] |
The Disposal Workflow: A Step-by-Step Protocol
The following procedures provide a systematic approach to the safe collection, storage, and disposal of this compound waste. The overarching principle is waste segregation—never mix this compound with incompatible materials or different waste streams.[5]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical in any form (pure substance, solutions, or contaminated materials), donning the appropriate PPE is mandatory. This is a non-negotiable step to prevent accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye/Face Protection: Use safety goggles or a face shield to protect against splashes or airborne particles.[3]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially during spill cleanup, use a NIOSH/MSHA-approved respirator.[6]
Step 2: Waste Collection and Segregation
Proper collection is critical to prevent cross-contamination and ensure the safety of waste handlers.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) or glass containers are suitable. The container must have a secure, tight-fitting lid.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[7] Include the date when waste was first added (accumulation start date).
-
Segregation: Do not mix this waste with other chemical waste streams, particularly strong oxidizing or reducing agents.[6] Keep solids and liquid waste in separate, appropriately labeled containers.
Step 3: On-Site Storage - Maintaining a Safe Accumulation Point
Waste containers must be stored in a designated satellite accumulation area (SAA) or a central hazardous waste storage area within the laboratory.
-
Location: The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.[5]
-
Containment: Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[5]
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.[7]
Step 4: Final Disposal - Professional Handling is Key
Under regulations set forth by the Environmental Protection Agency (EPA), hazardous waste must be managed from "cradle to grave".[7] This means its ownership and responsibility remain with the generator until its final, documented disposal.
-
Engage a Licensed Contractor: The only acceptable method for disposing of this compound is through a licensed professional waste disposal company.[8] These companies are equipped to handle and transport hazardous materials according to all federal and state regulations.
-
Do Not Dispose On-Site: Never attempt to dispose of this chemical down the drain, in the regular trash, or by evaporation.[4][3][5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or designated safety officer to schedule a pickup of the hazardous waste.
Managing Spills and Contaminated Materials
Accidents happen, but a prepared response minimizes risk.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.[8]
-
Wearing full PPE, gently sweep up the solid material, taking care not to create dust.[3]
-
Place the swept material and any contaminated cleaning supplies (e.g., wipes, pads) into your designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Contaminated Labware and Debris:
-
Disposable items (gloves, weigh boats, pipette tips) that are contaminated must be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[5] Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institutional policy.
-
Disposal of Empty Containers
An "empty" container that once held this compound must still be handled with care.
-
Thorough Rinsing: The container must be thoroughly rinsed. The first rinsate is considered hazardous and must be collected in your liquid hazardous waste container.[5]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Final Disposal: Once triple-rinsed and dry, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy. Deface or remove the original label before doing so.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any additional local requirements.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74500, this compound.
- Angene Chemical (2024). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide.
- Chem Service (2016). Safety Data Sheet: N,N-Dimethylbenzamide.
- U.S. Environmental Protection Agency (n.d.). EPA Hazardous Waste Codes.
- Dartmouth College (n.d.). Hazardous Waste Disposal Guide.
- Cole-Parmer (n.d.). Material Safety Data Sheet - 2,6-Dimethylbenzamide.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-hydroxy-N,N-dimethylbenzamide
This guide provides essential, field-proven safety protocols for the handling of 2-hydroxy-N,N-dimethylbenzamide. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of proactive, informed safety in the laboratory. The protocols described herein are designed as a self-validating system to ensure your protection.
Hazard Profile Analysis: Understanding the "Why"
This compound is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to personal protection. A failure to appreciate these risks can lead to immediate injury or long-term health consequences.
The primary hazards are summarized below.[1][2][3] It is crucial to recognize that this compound presents risks through multiple exposure routes: ingestion, skin contact, eye contact, and inhalation.[3]
| Hazard Classification | GHS Code | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] | Warning |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2][3][4] | Warning |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][3][4] | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][2][3] | Warning |
| Suspected Genetic Mutagen (Category 2) | H341 | Suspected of causing genetic defects. | Warning |
The most significant of these is its classification as a suspected mutagen. This means there is evidence to suggest the substance may induce heritable genetic defects. This potential for long-term, irreversible harm is the primary driver for the stringent containment and PPE protocols that follow. The immediate hazards of skin, eye, and respiratory irritation are acute warnings that exposure is occurring and must be addressed.[1][2][3][4]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all exercise; it is dictated by a risk assessment of the specific procedure being performed. However, a baseline level of protection is always required.
Eye and Face Protection
-
Causality: this compound is classified as causing serious eye irritation.[1][2][3][4] Direct contact with even a small amount of the solid or a solution can result in significant pain, inflammation, and potential damage to the cornea.
-
Minimum Requirement: At all times when handling this chemical in any form, chemical splash goggles that meet ANSI Z87.1 standards (or equivalent, such as EN166 in Europe) are mandatory.[5][6] Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.
-
Escalation Protocol: When there is an increased risk of splashing (e.g., transferring large volumes of solutions, running reactions under pressure, or risk of exothermic reaction), a full-face shield must be worn over the chemical splash goggles.[2][7][8] The face shield provides a secondary barrier, protecting the goggles and the rest of the face.
Hand Protection
-
Causality: The compound causes skin irritation and poses a risk of systemic toxicity through dermal absorption.[2][3][4] The potential mutagenic hazard makes preventing any skin contact a critical priority.
-
Minimum Requirement: Chemical-resistant gloves are required for all handling procedures.[3][6] Disposable nitrile gloves are commonly used and provide good short-term protection against incidental contact.[7]
-
Protocol for Glove Selection and Use:
-
Verify Compatibility: Always consult the glove manufacturer's chemical resistance guide to verify that your chosen gloves (e.g., nitrile, neoprene) are compatible with this compound and any solvents being used.[7][8]
-
Inspect Before Use: Before donning, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For procedures involving larger quantities or prolonged handling, consider double gloving to provide an additional layer of protection.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique (see Section 3.2) and wash your hands thoroughly before donning a new pair.[9] Do not reuse disposable gloves.[2]
-
Body Protection
-
Causality: Protects the skin on the arms and body from contamination by spills or splashes and prevents the contamination of personal clothing.
-
Minimum Requirement: A clean, buttoned laboratory coat must be worn at all times.[6][7] Ensure the sleeves are of adequate length to cover the wrist and create an overlap with your gloves.
-
Additional Requirements:
Respiratory Protection
-
Causality: The chemical is known to cause respiratory tract irritation.[1][2][3] Inhaling fine dust particles or aerosols can lead to immediate discomfort and inflammation of the respiratory system.
-
Primary Control (Engineering): The first and most effective line of defense is to handle this compound within a certified chemical fume hood or other ventilated enclosure.[2][6] This engineering control is designed to capture contaminants at the source, preventing them from entering the laboratory air.
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to control exposure (e.g., during a large spill cleanup or when weighing large quantities of fine powder outside of a containment hood), respiratory protection is necessary.[6][7]
-
A NIOSH-approved N95 particulate respirator may be sufficient for dust, but a risk assessment should be performed.
-
Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit-testing to ensure a proper seal.[7]
-
Procedural Guidance: PPE Protocols
Properly using PPE is as important as selecting it. The following step-by-step protocols are designed to prevent contamination and ensure the integrity of your protection.
Pre-Operational Check & Donning Sequence
-
Inspect: Check all PPE for damage (cracks in goggles, tears in gloves, etc.).
-
Lab Coat: Don the lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a complete seal.
Doffing (Removal) Sequence to Prevent Contamination
This sequence is critical to avoid transferring contaminants from your PPE to your skin.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both.[10]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling the shoulders forward and pulling it off by the sleeves, turning it inside out as you go. Hang it in its designated storage location or place it in a laundry bin if contaminated.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]
Disposal Plan
-
Single-Use PPE: Contaminated disposable items, such as gloves, must be disposed of as hazardous chemical waste in a designated, sealed container.[2][4] Do not discard them in the regular trash.
-
Reusable PPE: Goggles and face shields should be decontaminated after each use according to your institution's standard operating procedures.
Risk Assessment & PPE Selection Workflow
Use the following workflow to determine the appropriate level of PPE for a given task. This decision-making process ensures that your level of protection matches the level of risk.
Caption: PPE selection workflow for this compound.
Conclusion
Your safety in the laboratory is non-negotiable. For this compound, the combination of acute irritant effects and a suspected mutagenic hazard demands a rigorous and consistent application of personal protective equipment. By understanding the specific risks this chemical poses and adhering to the procedural guidelines for donning, doffing, and disposal, you create a robust barrier that protects you both today and for the future. Always prioritize engineering controls, select the correct PPE for the task, and never compromise on safety protocols.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Angene Chemical. (2024). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide.
- Chem Service. (2016). Safety Data Sheet: N,N-Dimethylbenzamide.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2024). Safety Data Sheet: N,N-Dimethylbenzamide.
- Ecenarro, B. (n.d.). Recommended PPE to handle chemicals.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
- LookChem. (n.d.). N,N-Dimethylbenzamide Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
